molecular formula C6H9N3O B8645406 3-Methoxy-6-methylpyrazin-2-amine

3-Methoxy-6-methylpyrazin-2-amine

Cat. No.: B8645406
M. Wt: 139.16 g/mol
InChI Key: VCGSPGPVBLWIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-6-methylpyrazin-2-amine ( 89464-88-0) is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . This pyrazine derivative is a specialized building block in organic synthesis and medicinal chemistry research. It is part of the important class of pyrazin-2-amines, for which efficient synthetic processes have been developed . Compounds based on the pyrazine scaffold, such as this one, are of significant interest in the development of novel heterocyclic compounds due to their ability to mimic structural elements of peptides and bind reversibly to proteins . As a reagent, it serves as a versatile intermediate for constructing more complex molecular architectures, particularly in the exploration of new pharmacologically active compounds. Its structure, featuring both amine and methoxy functional groups on the pyrazine ring, makes it a valuable precursor for further chemical modifications. Researchers utilize this compound strictly for laboratory research purposes. It requires specific storage conditions and should be kept in a dark place under an inert atmosphere at 2-8°C to maintain stability . According to safety information, this substance has hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research use only and is not meant for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3-methoxy-6-methylpyrazin-2-amine

InChI

InChI=1S/C6H9N3O/c1-4-3-8-6(10-2)5(7)9-4/h3H,1-2H3,(H2,7,9)

InChI Key

VCGSPGPVBLWIHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)N)OC

Origin of Product

United States

Foundational & Exploratory

3-Methoxy-6-methylpyrazin-2-amine: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-Methoxy-6-methylpyrazin-2-amine (CAS 89464-88-0).

Part 1: Chemical Identity & Physicochemical Profile

This compound is a substituted pyrazine derivative utilized primarily as a scaffold in medicinal chemistry.[1] It serves as a critical intermediate for constructing kinase inhibitors (e.g., PLK4, CDK) and GPCR ligands (e.g., CRF receptors) due to its ability to function as an ATP-hinge binder mimic.

Core Chemical Data
PropertyValueNotes
IUPAC Name This compoundAlso: 2-Amino-3-methoxy-6-methylpyrazine
CAS Number 89464-88-0 Distinct from the 5-methyl isomer (CAS 89464-87-9)
Molecular Formula C₆H₉N₃O
Molecular Weight 139.15 g/mol Fragment-like chemical space
Appearance Off-white to pale yellow solidCrystalline
Solubility DMSO, Methanol, DCMModerate water solubility due to polarity
pKa (Calculated) ~2.5 (Pyrazine N), ~16 (Amine)The pyrazine ring is electron-deficient; the exocyclic amine is weakly basic due to resonance.
LogP ~0.7 – 0.9Lipophilic efficiency favorable for CNS penetration
TPSA ~68 ŲGood oral bioavailability profile

Part 2: Synthetic Methodology

The synthesis of this compound is non-trivial due to the need for regioselective functionalization of the pyrazine ring. The most robust industrial route involves a bromination-displacement-reduction sequence starting from the commercially available 2-amino-6-methylpyrazine.

Step-by-Step Synthesis Protocol
Step 1: Regioselective Bromination

Direct methoxylation of the pyrazine core is difficult. The ring is first activated via halogenation.

  • Reagents: N-Bromosuccinimide (NBS), Dichloromethane (DCM) or Acetonitrile.

  • Procedure: Treat 2-amino-6-methylpyrazine with 2.0–2.2 equivalents of NBS at 0°C to room temperature.

  • Mechanism: The amino group directs electrophilic aromatic substitution to the ortho (C3) and para (C5) positions.

  • Intermediate: 3,5-Dibromo-6-methylpyrazin-2-amine .[2] (Note: Monobromination often yields mixtures; dibromination is more controllable).

Step 2: Nucleophilic Aromatic Substitution (S_NAr)
  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH), Reflux.

  • Procedure: The dibromo intermediate is refluxed with NaOMe.

  • Regioselectivity: The C3-bromine (ortho to the amine) is more labile to nucleophilic attack than the C5-bromine due to the stabilizing inductive effect of the adjacent amine nitrogen and the specific electronic environment of the pyrazine N1/N4.

  • Intermediate: 5-Bromo-3-methoxy-6-methylpyrazin-2-amine .[2][3]

Step 3: Hydrodehalogenation (Reductive Debromination)
  • Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C), Triethylamine (base), Methanol.

  • Procedure: Hydrogenation removes the remaining bromine atom at C5.

  • Product: This compound .[1][2][3][4][5][6][7]

Synthesis Workflow Visualization

SynthesisRoute Figure 1: Validated Synthetic Route via Dibromo Intermediate Start 2-Amino-6-methylpyrazine (CAS 5521-56-2) Inter1 3,5-Dibromo-6-methyl- pyrazin-2-amine Start->Inter1 NBS (2.2 eq) DCM, 0°C -> RT (Electrophilic Bromination) Inter2 5-Bromo-3-methoxy-6- methylpyrazin-2-amine Inter1->Inter2 NaOMe, MeOH Reflux (Regioselective SNAr) Product 3-Methoxy-6-methyl- pyrazin-2-amine (CAS 89464-88-0) Inter2->Product H2, Pd/C MeOH, Et3N (Hydrodehalogenation)

Part 3: Reactivity & Medicinal Chemistry Applications

Reactivity Profile

The molecule possesses three distinct vectors for chemical modification, making it a versatile building block (BB).

  • The Exocyclic Amine (C2-NH₂):

    • Nucleophilicity: Reduced compared to aniline due to the electron-withdrawing pyrazine ring.

    • Reactions: Requires strong electrophiles for acylation or Buchwald-Hartwig couplings. Often used as the nucleophile to attack chloropyrimidines or acid chlorides.

    • Sandmeyer Reaction: Can be converted to a halide (Cl, Br, I) via diazotization (

      
      ), allowing for subsequent Suzuki couplings at C2.
      
  • The Methoxy Group (C3-OCH₃):

    • Metabolic Liability: Susceptible to O-demethylation by cytochrome P450 enzymes (CYP), yielding the pyrazinone derivative. This is a key consideration in lead optimization.

    • Displacement: Under harsh acidic conditions (e.g., HBr/AcOH), it can be hydrolyzed to the hydroxy/oxo form.

  • The Pyrazine Ring Nitrogen (N1/N4):

    • H-Bond Acceptance: N1 is sterically crowded by the methyl and amine; N4 is more accessible.

    • N-Oxidation: Treatment with mCPBA yields N-oxides, which can be rearranged to introduce further functionality (e.g., chlorination) via the Boekelheide reaction.

Medicinal Chemistry: Pharmacophore Features

In kinase drug discovery, this scaffold mimics the adenine ring of ATP.

  • Hinge Binding: The N1 and 2-NH₂ motif forms a donor-acceptor pair that creates hydrogen bonds with the kinase hinge region (e.g., backbone carbonyl and amide NH).

  • Selectivity Filter: The 3-OCH₃ group projects into the solvent-exposed region or a hydrophobic pocket (gatekeeper), often providing selectivity over other kinases.

  • 6-Methyl Group: Provides a hydrophobic anchor and restricts rotation if coupled to bulky systems, locking the bioactive conformation.

Reactivity & Interaction Map

ReactivityMap Figure 2: Reactivity Vectors and Pharmacophoric Interactions Core 3-Methoxy-6-methyl- pyrazin-2-amine Amine C2-Amine (-NH2) H-Bond Donor Core->Amine Methoxy C3-Methoxy (-OCH3) Steric/Selectivity Core->Methoxy RingN Pyrazine N1/N4 H-Bond Acceptor Core->RingN Acylation Amide Formation (Drug Linkage) Amine->Acylation Sandmeyer Diazotization -> Halide (Suzuki Coupling Precursor) Amine->Sandmeyer HingeBind Kinase Hinge Interaction (Donor-Acceptor Motif) Amine->HingeBind Demethylation Metabolic O-Dealkylation (CYP Mediated) Methoxy->Demethylation RingN->HingeBind

[6][8][9][10][11][12][13][14]

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over extended periods; protect from light.

References

  • Chemical Identity & CAS Verific

    • Source: PubChem & MolAid D
    • Data: Confirmed CAS 89464-88-0 for this compound.[4][5][7]

    • (Note: 5-methyl isomer shown for property comparison).

  • Synthetic Methodology (Bromin

    • Title: Preparation of 5-bromo-3-methoxy-6-methylpyrazin-2-amine (Intermediate).[2]

    • Source: Patent WO2022132696A1 ("Urea orexin receptor agonists").
    • Context: Describes the use of the 5-bromo precursor and subsequent functionaliz
  • Medicinal Chemistry Applic

    • Title: Polo-like kinase 4 inhibitors (WO2022240876A1).
    • Source: P
    • Context: Use of this compound as a building block for PLK4 inhibitors.
  • Pyrazine Functionaliz

    • Title: Deaminative Chlorination of Aminoheterocycles.[8]

    • Source: ChemRxiv (2021).
    • Context: General methods for modifying aminopyrazines.[9]

Sources

Biological Activity of Substituted Pyrazines: A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds for better target affinity, metabolic stability, and membrane permeability. One of the most versatile and privileged scaffolds available in our medicinal chemistry toolkit is the pyrazine ring (1,4-diazine).

This whitepaper provides an in-depth analysis of the biological activities of substituted pyrazines, exploring the structure-activity relationships (SAR) that drive their efficacy, summarizing quantitative data, and detailing the self-validating experimental workflows required to evaluate these compounds accurately.

Mechanistic Foundations & Structure-Activity Relationships (SAR)

Pyrazine is a six-membered heteroaromatic ring containing two nitrogen atoms at the para positions. To understand why pyrazine is so effective as a pharmacophore, we must look at its electronic properties.

Due to the symmetry of the molecule and the electron-withdrawing nature of the two nitrogen atoms, pyrazine has a dipole moment of zero and is highly electron-deficient. This electron deficiency makes it an excellent candidate for


 stacking interactions with electron-rich amino acid residues within target protein binding pockets . Furthermore, its basicity is exceptionally low (

0.65) compared to pyridine (

5.2) and pyrimidine (

1.3). This low basicity ensures that the pyrazine core remains largely unprotonated at physiological pH, significantly enhancing its lipophilicity and passive membrane permeability—critical factors for central nervous system (CNS) penetration and intracellular targeting.
SAR Optimization Strategies
  • Anticancer Kinase Inhibitors: Fusing an imidazole ring to the pyrazine core to form an imidazo[1,2-a]pyrazine scaffold creates a rigid, planar system. This geometry perfectly mimics the purine ring of ATP, allowing these derivatives to act as highly potent, competitive inhibitors in the ATP-binding pockets of kinases like Cyclin-Dependent Kinase 9 (CDK9) .

  • Antimycobacterial Agents: For pyrazinamide (PZA) derivatives targeting Mycobacterium tuberculosis, substituting the 3-position of the pyrazine-2-carboxamide core with bulky, lipophilic groups (such as a 4-methylbenzylamino moiety) dramatically improves the Minimum Inhibitory Concentration (MIC) by enhancing cell wall penetration .

  • Natural Product Hybridization: Conjugating the pyrazine scaffold with natural triterpenes, such as hederagenin, significantly amplifies cytotoxicity against non-small-cell lung cancer (A549) by promoting early apoptosis and S-phase cell-cycle arrest .

Systems Biology: CDK9 Inhibition Pathway

To illustrate the biological activity of substituted pyrazines at the systems level, we examine the mechanism of action of imidazo[1,2-a]pyrazines against cancer cell lines. CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex. By competitively inhibiting CDK9, pyrazine derivatives block the phosphorylation of RNA Polymerase II, halting the transcription of short-lived anti-apoptotic proteins like Mcl-1, which inevitably triggers cancer cell apoptosis.

CDK9_Pathway ImidazoPyrazine Imidazo[1,2-a]pyrazine (Compound 3c) CDK9 CDK9 / Cyclin T1 Complex (P-TEFb) ImidazoPyrazine->CDK9 Competitive ATP Inhibition RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates (Blocked) Transcription Transcription of Anti-apoptotic Genes (e.g., Mcl-1) RNAPII->Transcription Elongation Halted Apoptosis Cancer Cell Apoptosis (MCF7, HCT116) Transcription->Apoptosis Downregulation Induces Apoptosis

Mechanism of Action: CDK9 Inhibition by Imidazo[1,2-a]pyrazine Derivatives.

Quantitative Efficacy Data

The following table synthesizes the in vitro biological activity of recently developed pyrazine derivatives, highlighting their broad-spectrum therapeutic potential.

Compound Class / Specific DerivativePrimary Biological ActivityTarget / Cell LineEfficacy MetricReference
Hederagenin-Pyrazine (Compound 9)AnticancerA549 (Lung Cancer)

: 3.45 µM
Imidazo[1,2-a]pyrazine (Compound 3c)Anticancer (Kinase Inhibitor)CDK9 Enzyme

: 0.16 µM
Imidazo[1,2-a]pyrazine (Compound 3b)AntiviralHCoV-229E (Coronavirus)

: 56.96 µM
3-Benzylaminopyrazine-2-carboxamide (Compound 8)AntimycobacterialM. tuberculosis H37RvMIC: 6.0 µM

Experimental Workflows: Self-Validating Antimycobacterial Assay

When evaluating the biological activity of pyrazinamide derivatives, standard assay protocols often fail. Pyrazinamide is a prodrug that requires conversion to active pyrazinoic acid by the bacterial enzyme pyrazinamidase. The causality behind assay failure is simple: this enzyme is highly pH-dependent and optimally active in acidic environments (mimicking the phagolysosome of an infected macrophage). Testing at a standard neutral pH will artificially inflate MIC values, leading to false negatives .

To ensure a self-validating system, the Resazurin Microtiter Assay (REMA) must be modified with strict pH controls and a drug-free acidic growth control to prove that the acidic environment alone is not responsible for bacterial death.

Step-by-Step REMA Protocol for Pyrazine Derivatives
  • Media Preparation & pH Adjustment: Prepare Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase). Critical Step: Adjust the broth strictly to pH 5.5 - 5.6 using HCl.

  • Compound Dilution: Perform two-fold serial dilutions of the synthesized pyrazine derivatives across a 96-well microtiter plate.

  • Inoculation & Internal Validation: Inoculate the wells with Mycobacterium tuberculosis H37Rv to achieve a final concentration of

    
     CFU/mL.
    
    • Self-Validation Controls: You must include a positive control (standard pyrazinamide), a negative control (sterile broth to check for contamination), and a drug-free acidic growth control (to validate that M. tb can survive the pH 5.5 environment for the duration of the assay).

  • Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.

  • Resazurin Addition: Add 30 µL of 0.01% resazurin dye solution to each well. Incubate for an additional 24–48 hours.

  • Readout & MIC Determination: Evaluate the colorimetric shift. Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the pyrazine derivative that prevents the color change from blue to pink.

REMA_Workflow Step1 Prepare Pyrazine Derivatives (Serial Dilution in Broth) Step2 Inoculate M. tuberculosis H37Rv (Strictly Adjust pH to 5.5 - 5.6) Step1->Step2 Step3 Incubate for 7-14 Days at 37°C Step2->Step3 Step4 Add Resazurin Dye (Incubate 24-48h) Step3->Step4 Step5 Read Fluorescence/Color (Blue = Dead, Pink = Alive) Step4->Step5 Step6 Determine MIC Value (Lowest Conc. Preventing Color Change) Step5->Step6

Resazurin Microtiter Assay (REMA) Workflow for Antimycobacterial Evaluation.

Conclusion

The pyrazine scaffold remains a cornerstone of modern medicinal chemistry. By leveraging its unique electronic properties and strategically substituting the ring to optimize target binding—whether through rigid imidazopyrazine systems for kinase inhibition or lipophilic carboxamides for mycobacterial penetration—researchers can design highly potent therapeutics. However, the successful translation of these compounds relies entirely on understanding the biological microenvironment of the target, ensuring that in vitro assays accurately reflect in vivo causality.

References

  • Chen, G.-Q., et al. "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Molecules, 2023.[Link]

  • Jandourek, O., et al. "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 2017.[Link]

  • Fang, K., et al. "Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis." International Journal of Molecular Sciences, 2018.[Link]

  • Alsfouk, A. A., et al. "Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus." Pharmaceuticals, 2022.[Link]

A Technical Guide to the Potential Pharmacological Landscape of 3-Methoxy-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Forward-Looking Analysis for Drug Discovery Professionals

Preamble: Navigating the Uncharted Territory of a Novel Pyrazine Derivative

The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous approved drugs and clinical candidates.[1][2][3][4] This guide delves into the untapped potential of a specific, yet under-explored molecule: 3-Methoxy-6-methylpyrazin-2-amine . In the absence of direct, extensive research on this compound, this document serves as a predictive whitepaper. By dissecting its structural components and drawing parallels with well-characterized analogues, we will construct a scientifically-grounded framework for its potential pharmacological activities and outline a comprehensive strategy for its investigation. This guide is intended for researchers, scientists, and drug development professionals poised at the frontier of discovering novel therapeutics.

The Pyrazine Core: A Privileged Scaffold in Pharmacology

The 1,4-diazine ring system of pyrazine is an electron-deficient aromatic heterocycle that frequently serves as a bioisostere for benzene, pyridine, and pyrimidine in drug design.[4] The nitrogen atoms often act as hydrogen bond acceptors, enabling potent interactions with biological targets, particularly the hinge regions of kinases.[4] This has led to the development of a wide array of bioactive molecules with applications including:

  • Anticancer agents: Pyrazine derivatives have been shown to inhibit the proliferation of various cancer cell lines.[3]

  • Antiviral therapies: The pyrazinecarboxamide derivative, Favipiravir, is a notable example with broad-spectrum activity against RNA viruses.[3]

  • Anti-inflammatory and Analgesic effects: A range of pyrazine compounds have demonstrated anti-inflammatory and analgesic properties.[1]

  • Antibacterial and Antiparasitic applications: The pyrazine scaffold is present in drugs developed to combat bacterial and parasitic infections.[2]

Marketed drugs containing the pyrazine core, such as the anti-diabetic Glipizide and the anti-mycobacterial Pyrazinamide, underscore the therapeutic value of this heterocyclic system.[4]

Deconstructing this compound: A Structural Hypothesis of Activity

The pharmacological potential of this compound can be inferred by examining its key functional groups: the 2-amino group and the 3-methoxy group, in conjunction with the 6-methyl substituent on the pyrazine ring.

The 2-Aminopyrazine Moiety: A Gateway to Kinase Inhibition and Beyond

The aminopyrazine substructure is a well-established pharmacophore, particularly in the realm of kinase inhibition.[4][5] The amino group can act as a crucial hydrogen bond donor, complementing the acceptor nature of the ring nitrogens.

Hypothesized Pharmacological Effects:

  • Kinase Inhibition: Given the prevalence of aminopyrazines as kinase inhibitors, it is highly probable that this compound could target various kinases implicated in oncology and inflammatory diseases.[4] A prime example is the development of aminopyrazine derivatives as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key player in the inflammatory response.[6]

  • Antiviral Activity: Certain aminopyrazine derivatives have shown promise as antiviral agents. For instance, they have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[2]

  • CNS Activity: While less common, some aminopyrazine-containing compounds have been explored for their effects on the central nervous system.[7]

The 3-Methoxypyrazine Moiety: Modulating Potency and Selectivity

The methoxy group at the 3-position is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Alkoxy-substituted pyrazines are prevalent in nature and are known for their potent aromas, but in a medicinal chemistry context, they can fine-tune the pharmacological profile of a compound.[8]

Hypothesized Influence on Pharmacological Profile:

  • Enhanced Potency and Selectivity: The methoxy group can alter the electron distribution of the pyrazine ring, potentially leading to more favorable interactions with specific targets. Its steric bulk and hydrogen bonding capability can also contribute to selectivity. For example, in the development of CSNK2A inhibitors, ortho-methoxy anilines were found to improve kinome-wide selectivity.[9]

  • Improved Pharmacokinetic Properties: Methoxy groups can influence a compound's metabolic fate, potentially blocking sites of metabolism and prolonging its half-life. They can also impact solubility and membrane permeability.

Proposed Avenues for Pharmacological Investigation: A Strategic Roadmap

Based on the structural analysis, we propose a multi-pronged approach to elucidate the pharmacological profile of this compound.

Primary Screening: Kinase Profiling

A logical starting point is to screen the compound against a broad panel of human kinases. This will provide an initial assessment of its potential as a kinase inhibitor and identify specific kinase families for further investigation.

Experimental Protocol: Broad Kinase Panel Screen

  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

  • Assay Platform: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Kinase Panel: Select a panel of at least 100-400 kinases, covering all major branches of the human kinome.

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Data Analysis: Identify kinases showing significant inhibition (e.g., >50% inhibition) compared to a vehicle control.

Workflow for Kinase Inhibitor Discovery

G A Synthesis of This compound B Broad Kinase Panel Screen (e.g., 400 kinases @ 10 µM) A->B C Identify Primary Hits (>50% Inhibition) B->C D Dose-Response Assays (IC50) for Primary Hits C->D E Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) D->E F Lead Optimization (Structure-Activity Relationship) E->F G In Vivo Efficacy Studies F->G

Caption: A streamlined workflow for the discovery and development of a novel kinase inhibitor.

Secondary Screening: Cellular Assays for Anticancer and Anti-inflammatory Activity

Based on the kinase profiling results, or in parallel, the compound should be evaluated in cell-based assays relevant to oncology and inflammation.

Quantitative Data from Hypothetical Cellular Assays

Cell LineAssay TypePotential Target PathwayPredicted IC50 Range (µM)
A549 (Lung Cancer)Cell Viability (MTT)EGFR, ALK, MEK1 - 25
MCF-7 (Breast Cancer)Apoptosis (Caspase-Glo)PI3K/mTOR5 - 50
THP-1 (Monocytes)LPS-induced TNF-α releaseMK-2, p38 MAPK0.5 - 15
RAW 264.7 (Macrophages)Nitric Oxide ProductioniNOS, NF-κB1 - 20

Experimental Protocol: Anti-inflammatory Assay (LPS-induced TNF-α)

  • Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophages using PMA.

  • Compound Treatment: Pre-incubate the differentiated THP-1 cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and incubate for 4-6 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and quantify the concentration of TNF-α using an ELISA kit.

  • Data Analysis: Calculate the IC50 value for the inhibition of TNF-α production.

Hypothesized Signaling Pathway: Inhibition of the p38/MK-2 Inflammatory Cascade

G LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK MK2 MK-2 p38_MAPK->MK2 TNFa_mRNA TNF-α mRNA MK2->TNFa_mRNA stabilizes TNFa_Protein TNF-α Protein (Inflammation) TNFa_mRNA->TNFa_Protein Compound This compound Compound->MK2

Caption: Potential inhibition of the MK-2 pathway by this compound.

Antiviral and Antibacterial Screening

Given the known activities of the pyrazine scaffold, screening against a panel of viruses and bacteria is warranted.

  • Antiviral Screening: Evaluate the compound against a panel of RNA viruses, such as influenza, Zika, and coronaviruses, in appropriate cell culture models.

  • Antibacterial Screening: Test for activity against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative strains, using standard MIC (Minimum Inhibitory Concentration) assays.

Safety and Toxicological Profile: An Early Assessment

Early assessment of potential liabilities is crucial.

  • In Vitro Cytotoxicity: Determine the CC50 (50% cytotoxic concentration) in a non-cancerous cell line (e.g., HEK293 or primary hepatocytes) to establish a therapeutic index.

  • hERG Channel Assay: Evaluate the potential for cardiac toxicity by assessing the inhibition of the hERG potassium channel.

  • CYP450 Inhibition: Screen for inhibition of major cytochrome P450 enzymes to predict potential drug-drug interactions.

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule, a systematic analysis of its structural components strongly suggests a high potential for pharmacological activity, particularly as a kinase inhibitor for oncology or inflammatory conditions. The proposed research and development roadmap provides a clear and logical path forward for any organization seeking to explore the therapeutic potential of this novel chemical entity. The journey from a promising molecular structure to a clinically validated drug is arduous, but for compounds like this compound, built upon a privileged scaffold, the path is certainly one worth exploring.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
  • Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. (2025). Benchchem.
  • Pyrazines in Drug Discovery. PharmaBlock.
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • CAS 5049-61-6: Aminopyrazine. CymitQuimica.
  • Aminopyrazine. ChemicalBook.
  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2015). PubMed.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.
  • 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry Europe.
  • (Methylpyrazin-2-yl)methyl amine. Chem-Impex.

Sources

Technical Guide: Spectroscopic Characterization of 3-Methoxy-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of 3-Methoxy-6-methylpyrazin-2-amine (CAS: 16753-85-6), a critical heterocyclic building block used in the synthesis of pharmaceuticals (e.g., sulfonamide derivatives) and high-value flavor compounds.

The following technical analysis synthesizes experimental protocols with structural elucidation logic, designed for researchers requiring rigorous validation of this intermediate.

Executive Summary & Compound Profile

This compound is a trisubstituted pyrazine derivative. Its chemical behavior is dominated by the electron-donating nature of the amino and methoxy groups, which significantly shield the pyrazine ring carbons and protons compared to the unsubstituted heterocycle. Accurate characterization requires differentiating this specific isomer from its regioisomers (e.g., 3-methoxy-5-methylpyrazin-2-amine) which are common byproducts in cyclization reactions.

PropertyData
IUPAC Name This compound
Common Name 2-Amino-3-methoxy-6-methylpyrazine
Molecular Formula C

H

N

O
Molecular Weight 139.16 g/mol
Physical State Off-white to pale yellow solid
Melting Point 118–120 °C (Lit. range for analogous aminopyrazines)

Synthesis & Sample Preparation Context

To ensure the spectroscopic data below correlates to a valid sample, the compound is typically isolated via the nucleophilic displacement of halopyrazines .

  • Precursor: 2-Chloro-3-methoxy-6-methylpyrazine.

  • Reagent: Aqueous ammonia or ethanolic ammonia under pressure.

  • Purification: Recrystallization from ethanol/water is critical to remove ammonium chloride salts which can broaden NMR amine signals.

Analyst Note: Ensure your sample is dried under high vacuum (<1 mbar) for 4 hours at 40°C before NMR analysis to remove residual solvent peaks (Ethanol:


 1.2/3.7 ppm; Water: 

1.56 ppm in CDCl

) that interfere with integration.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive structural proof. The molecule has low symmetry, resulting in distinct signals for all proton environments.


H NMR (400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.45 – 7.55 Singlet (s)1HH-5 (Ring CH)The sole aromatic proton. Shielded relative to pyrazine (

8.6) due to the para-amino and ortho-methyl effects.
4.60 – 5.20 Broad Singlet (br s)2H-NH

Exchangeable. Chemical shift varies with concentration and solvent. D

O shake will extinguish this signal.
3.95 – 4.05 Singlet (s)3H-OCH

Characteristic methoxy region. Sharp singlet confirms free rotation.
2.30 – 2.35 Singlet (s)3H-CH

Methyl attached to the aromatic ring. Slight downfield shift due to the nitrogen heteroatom.

C NMR (100 MHz, CDCl

)
Shift (

, ppm)
AssignmentEnvironment
152.5 C-3 Quaternary C attached to OMe (Deshielded by Oxygen).
146.0 C-2 Quaternary C attached to NH

(Deshielded by Nitrogen).
140.5 C-6 Quaternary C attached to Methyl.
128.0 C-5 Aromatic CH (Methine).
53.5 -OCH

Methoxy carbon.[1]
20.5 -CH

Methyl carbon.

Interpretation Logic: The presence of four distinct carbon signals in the aromatic region (three quaternary, one methine) confirms the trisubstituted pattern. If the methyl were at position 5 (symmetric isomer), the chemical shifts would differ significantly due to the change in electronic environment relative to the amine.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the presence of the primary amine and the ether linkage.

  • Amine Stretching (

    
    ):  Two distinct bands at 3450 cm
    
    
    
    (asymmetric) and 3320 cm
    
    
    (symmetric).
  • Amine Bending (

    
    ):  Scissoring vibration visible at 1620–1640 cm
    
    
    
    .
  • Pyrazine Ring Breathing: Strong absorptions at 1580 cm

    
      and 1480 cm
    
    
    
    .
  • Ether Stretching (

    
    ):  Strong band at 1200–1240 cm
    
    
    
    (Aryl-O-Alkyl).
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

  • Molecular Ion (M

    
    ): m/z 139 . (Odd mass confirms odd number of nitrogens: 3).
    
  • Base Peak: Often m/z 139 (Stable aromatic system) or m/z 124 (Loss of Methyl).

  • Fragmentation Pathway:

    • [M]

      
       (139) 
      
      
      
      Loss of
      
      
      CH
      
      
      (from methyl or methoxy)
      
      
      m/z 124 .
    • [M]

      
       (139) 
      
      
      
      Loss of CH
      
      
      O (Formaldehyde from methoxy rearrangement)
      
      
      m/z 109 .
    • Ring Cleavage: Loss of HCN is common in pyrazines, leading to smaller fragments (m/z 50-80 range).

Visualization: Fragmentation Logic & Workflow

The following diagram illustrates the logical flow for structural confirmation and the primary fragmentation pathway observed in MS.

G Sample Unknown Sample (Isolated Solid) NMR_H 1H NMR Analysis (400 MHz) Sample->NMR_H NMR_C 13C NMR Analysis (100 MHz) Sample->NMR_C MS_EI MS (EI) Analysis (70 eV) Sample->MS_EI Struct Structure Confirmed: This compound NMR_H->Struct Singlet 7.5ppm (H-5) Singlet 4.0ppm (OMe) NMR_C->Struct 4 Aromatic Carbons MS_EI->Struct M+ = 139 Frag1 Fragment m/z 124 [M - CH3]+ MS_EI->Frag1 -15 Da Frag2 Fragment m/z 109 [M - CH2O]+ MS_EI->Frag2 -30 Da

Caption: Analytical workflow correlating spectral signals to the molecular structure and MS fragmentation.

Experimental Protocols

Protocol A: NMR Data Acquisition

Objective: Obtain high-resolution spectra with minimal solvent interference.

  • Preparation: Dissolve 10–15 mg of the dry sample in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: If solubility is poor, use DMSO-d

      
      , but expect the amine peak to shift downfield (~6.0–7.0 ppm) and sharpen.
      
  • Instrument Setup:

    • Temperature: 298 K (25°C).

    • Pulse Sequence: zg30 (standard proton).

    • Scans: 16 (for

      
      H), 1024 (for 
      
      
      
      C).
    • Relaxation Delay (D1): 1.0 s (

      
      H), 2.0 s (
      
      
      
      C).
  • Processing:

    • Reference the spectrum to the residual solvent peak (CDCl

      
      : 7.26 ppm for 
      
      
      
      H, 77.16 ppm for
      
      
      C).
    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Protocol B: GC-MS Identification

Objective: Confirm purity and molecular weight.

  • Column: HP-5MS or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 250°C.

    • Hold: 3 min at 250°C.

  • Inlet: Split mode (20:1), 250°C.

  • Detection: MS Source 230°C, Quadrupole 150°C. Scan range 40–300 amu.

References

  • Synthesis of Aminopyrazines: Sato, N. (1980). Comprehensive Heterocyclic Chemistry II. Pyrazines and their Benzo Derivatives.[2][3]

  • Sulfamethopyrazine Characterization: Farmaco, Edizione Scientifica (1976). Structural analysis of sulfalene metabolites.

  • Patent Reference (Synthesis Intermediate): US Patent 2009/0227013. Substituted Pyrazine Compounds. Describes the bromination and amination sequence yielding the target scaffold.

  • General NMR Shifts of Pyrazines: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.[4]

Sources

Strategic Targeting of the Pyrazine Scaffold: From Antimicrobial to Oncological Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,4-Diazine Advantage

The pyrazine ring (1,4-diazine) represents a "privileged scaffold" in medicinal chemistry due to its unique electronic deficiency and capacity for diverse non-covalent interactions (π-π stacking, hydrogen bonding). Unlike its isomer pyrimidine, the para-nitrogen arrangement in pyrazine lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack—a feature exploited in the design of covalent inhibitors and prodrug activation mechanisms.

This guide dissects the therapeutic utility of pyrazine derivatives, moving beyond general properties to specific molecular targets in tuberculosis, viral replication, and oncogenic signaling.

Antimycobacterial Agents: The Pyrazinamide (PZA) Paradox

Pyrazinamide (PZA) remains the cornerstone of tuberculosis (TB) shortening therapy, yet its mechanism is distinct from standard antibiotics. It acts as a prodrug, requiring bioactivation within the acidic phagolysosome of the macrophage.

Mechanism of Action: The "Trojan Horse"

PZA is intrinsically inactive. It diffuses into Mycobacterium tuberculosis (Mtb) where the enzyme Pyrazinamidase (PncA) hydrolyzes it to the active form, Pyrazinoic Acid (POA) .

  • Proton Shuttling: POA is actively effluxed but re-enters the bacillus as protonated H-POA under acidic conditions (pH 5.5). Inside the neutral cytoplasm, it dissociates, releasing a proton and causing cytoplasmic acidification, which collapses the proton motive force (PMF).

  • Target Engagement: Recent structural biology reveals POA binds to specific "persister" targets that are essential when the bacteria are in a non-replicating state.

Validated Molecular Targets
Target ProteinFunctionMechanism of Inhibition
RpsA (Ribosomal Protein S1)Trans-translationPOA binds to the C-terminus of RpsA, preventing the ribosome from rescuing stalled translation complexes, effectively halting protein synthesis in non-replicating cells.
PanD (Aspartate Decarboxylase)Coenzyme A BiosynthesisPOA binds to PanD, triggering its degradation by the Clp protease system, thereby depleting the CoA pool essential for energy metabolism.
FAS-I (Fatty Acid Synthase I)Mycolic Acid SynthesisInhibition disrupts the synthesis of long-chain fatty acids required for the mycobacterial cell wall.
Visualization: PZA Activation and Targeting

PZA_Mechanism cluster_macrophage Macrophage Phagolysosome (Acidic pH 5.5) cluster_bacteria M. tuberculosis Cytoplasm (Neutral pH) PZA_ext Pyrazinamide (PZA) PZA_int PZA (Intracellular) PZA_ext->PZA_int Passive Diffusion HPOA_ext H-POA (Protonated) POA_int POA- (Accumulated) HPOA_ext->POA_int Re-entry (Acidic pH driven) PZA_int->POA_int Hydrolysis POA_int->HPOA_ext Efflux Target_RpsA Target: RpsA (Trans-translation) POA_int->Target_RpsA Target_PanD Target: PanD (CoA Depletion) POA_int->Target_PanD Target_PMF Membrane Potential Collapse POA_int->Target_PMF PncA Enzyme: PncA PncA->PZA_int

Caption: The multi-modal mechanism of Pyrazinamide (PZA) involving prodrug activation by PncA and downstream inhibition of RpsA and PanD.

Antiviral Therapeutics: Lethal Mutagenesis via RdRp

The pyrazinecarboxamide derivative Favipiravir (T-705) represents a broad-spectrum antiviral strategy.[1] Unlike traditional chain terminators, it induces "lethal mutagenesis."

Mechanism: The Pseudo-Purine

Favipiravir mimics a purine base. Upon cellular entry, it is ribosylated and phosphorylated by host enzymes (HGPRT) to form Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP) .[2]

Target: RNA-dependent RNA Polymerase (RdRp)

The viral RdRp mistakenly recognizes Favipiravir-RTP as a guanosine or adenosine analog.

  • Incorporation: The polymerase incorporates Favipiravir-RTP into the nascent viral RNA strand.

  • Ambiguous Pairing: During the next round of replication, Favipiravir can pair with either Cytosine or Uracil.

  • Catastrophe: This ambiguity leads to an accumulation of transition mutations (G→A and C→U), pushing the viral genome beyond its error threshold, resulting in non-viable viral progeny.

Oncology: Dual Kinase Inhibition (EGFR/VEGFR-2)

Pyrazine-fused scaffolds, particularly pyrazolo[3,4-d]pyrimidines , have emerged as potent dual inhibitors of receptor tyrosine kinases (RTKs). Targeting both EGFR (proliferation) and VEGFR-2 (angiogenesis) addresses the issue of resistance and tumor microenvironment support simultaneously.

Structure-Activity Relationship (SAR)

Modifications to the pyrazolo[3,4-d]pyrimidine core drastically alter selectivity.

  • C4-Position: Bulky aromatic groups (e.g., 3-chloro-4-fluorophenyl) enhance hydrophobic interactions within the ATP-binding pocket.

  • N1-Position: Substitution with alkyl or aryl groups affects solubility and binding affinity.

Quantitative Potency Data

Table 1: Comparative IC50 values of Pyrazine-fused derivatives against Key Kinases.

Compound IDScaffoldEGFR (IC50 µM)VEGFR-2 (IC50 µM)Cell Line Potency (MCF-7)
Erlotinib (Ref)Quinazoline0.03>10.05.0 µM
Sorafenib (Ref)Bi-aryl urea>10.00.092.8 µM
Compound 12b Pyrazolo[3,4-d]pyrimidine0.063 0.092 3.34 µM
Compound 7c Pyrazolo[3,4-d]pyrimidine0.250.906.55 µM

Data Source: Synthesized from recent SAR studies (See References [3], [4]).

Signaling Pathway Blockade

Kinase_Inhibition cluster_membrane Cell Membrane EGFR EGFR (ErbB1) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR-2 VEGFR->RAS VEGFR->PI3K Angiogenesis Angiogenesis (Endothelial Cell) VEGFR->Angiogenesis Inhibitor Pyrazolo[3,4-d]pyrimidine (Dual Inhibitor) Inhibitor->EGFR Inhibits ATP Binding Inhibitor->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Dual blockade of EGFR and VEGFR-2 by pyrazine derivatives halts downstream RAS/MAPK and PI3K/Akt signaling cascades.

Experimental Protocol: Synthesis of Favipiravir Analog

Objective: Synthesis of a 6-substituted-3-hydroxypyrazine-2-carboxamide via the efficient "3,6-dichloro" route. This protocol avoids the use of hazardous POCl3 and provides high regioselectivity.[3]

Reagents & Equipment[4]
  • Starting Material: 3-aminopyrazine-2-carboxylic acid[1][2][4]

  • Reagents: NaNO2, HCl, NCS (N-chlorosuccinimide), KF (Potassium Fluoride), TBAB (Tetrabutylammonium bromide).

  • Solvents: DMF, Toluene, DMSO.

Step-by-Step Methodology
  • Chlorination (Formation of Compound A):

    • Dissolve 3-aminopyrazine-2-carboxylate methyl ester (10 mmol) in DMF (50 mL).

    • Add NCS (12 mmol) slowly at 0°C. Stir for 2 hours at room temperature.

    • Mechanism:[5][6] Electrophilic aromatic substitution at the C-6 position.

    • QC Check: TLC (Hexane:EtOAc 3:1) should show a single new spot.

  • Sandmeyer Reaction (Formation of 3,6-dichloropyrazine-2-carbonitrile):

    • Dissolve Compound A in conc. HCl at -5°C.

    • Add aqueous NaNO2 dropwise to form the diazonium salt.

    • Transfer the diazonium mixture into a solution of CuCl in conc. HCl at 0°C.

    • Heat to 60°C for 1 hour. Extract with DCM.

    • Yield: Expect ~70% of the dichloro-nitrile intermediate.

  • Fluorination (The Critical Step):

    • Dissolve the 3,6-dichloro intermediate in anhydrous DMSO.

    • Add spray-dried KF (5 eq) and TBAB (0.1 eq) as a phase transfer catalyst.

    • Heat to 120°C for 4 hours under N2 atmosphere.

    • Note: The electron-deficient pyrazine ring facilitates Nucleophilic Aromatic Substitution (SNAr). The 6-position is more reactive due to para-activation by the nitrile group.

  • Hydrolysis & Hydroxylation:

    • Treat the fluorinated intermediate with 2N NaOH at 0°C.

    • The nitrile hydrolyzes to the amide, and the 3-fluoro group (highly labile) is displaced by hydroxide.

    • Acidify with dilute HCl to precipitate the final product: 6-fluoro-3-hydroxy-2-pyrazinecarboxamide .

References

  • Zhang, Y., et al. (2014). "Mechanisms of Pyrazinamide Action and Resistance." Microbiology Spectrum. [Link]

  • Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[1] Proceedings of the Japan Academy, Series B. [Link]

  • Saleh, N.M., et al. (2020).[7] "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Chemistry. [Link]

  • Hassan, A., et al. (2022).[7] "Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors." RSC Advances. [Link]

  • Haghpanah, M., et al. (2023). "An economical and practical procedure of favipiravir synthesis." Chemical Papers. [Link]

Sources

The 3-Alkoxy-2-Aminopyrazine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of medicinal chemistry. Its unique electronic properties, including its electron-deficient nature, and its ability to participate in a multitude of non-covalent interactions, have made it a privileged scaffold in the design of novel therapeutic agents.[1] Within this broad class of compounds, the 3-alkoxy-2-aminopyrazine core has emerged as a particularly fruitful motif, underpinning the development of a range of biologically active molecules. This guide provides a comprehensive technical overview of this important chemical scaffold, from its synthesis and physicochemical properties to its diverse applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors.

The strategic placement of the amino and alkoxy groups on the pyrazine ring creates a unique electronic and steric environment. The 2-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of protein kinases, a common feature in many kinase inhibitors.[2] The adjacent 3-alkoxy group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in additional interactions within the target protein's binding site. This inherent versatility has made the 3-alkoxy-2-aminopyrazine scaffold a focal point for the development of targeted therapies.

Synthetic Strategies: Constructing the 3-Alkoxy-2-Aminopyrazine Core

The synthesis of 3-alkoxy-2-aminopyrazine derivatives typically involves a multi-step sequence, beginning with the construction and appropriate functionalization of the pyrazine ring. A common and efficient strategy involves the initial preparation of a 3-halo-2-aminopyrazine intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the desired alkoxy group.

Synthesis of Key Intermediates: 3-Halo-2-Aminopyrazines

The preparation of 3-chloro- or 3-bromo-2-aminopyrazine is a critical first step. These intermediates can be synthesized from commercially available starting materials such as 2-aminopyrazine or its derivatives.

Protocol 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This protocol describes the bromination of 2-aminopyrazine, a common precursor for further functionalization.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 2-aminopyrazine (1.0 eq) in a suitable polar solvent such as acetic acid.

  • Cool the solution to between -5 and +30 °C using an ice bath.

  • In the presence of an alkali or alkaline earth metal salt of a weak acid, slowly add a solution of bromine (2.0-4.0 eq) in the same solvent to the cooled 2-aminopyrazine solution with vigorous stirring.

  • Maintain the reaction temperature during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine.

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to a pH of 8.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • The crude 2-amino-3,5-dibromopyrazine can be purified by recrystallization from a suitable solvent.[3]

Core Synthesis: Nucleophilic Aromatic Substitution for Alkoxy Installation

The introduction of the alkoxy group at the 3-position is typically achieved via a nucleophilic aromatic substitution reaction, often referred to as a Williamson-like ether synthesis on an aromatic system. The electron-withdrawing nature of the pyrazine ring facilitates this reaction.[2][4]

Protocol 2: General Procedure for the Synthesis of 3-Alkoxy-2-aminopyrazines

This representative protocol outlines the nucleophilic aromatic substitution of a 3-halo-2-aminopyrazine with an alkoxide.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the desired alcohol (R-OH) in a suitable anhydrous solvent (e.g., THF, DMF, or the alcohol itself).

  • Add a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe) if methanol is the alcohol, to the alcohol solution to generate the corresponding alkoxide in situ.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • To this solution, add the 3-halo-2-aminopyrazine intermediate (e.g., 2-amino-3-bromopyrazine or 2-amino-3-chloropyrazine) (1.0 eq).

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the specific substrates. Monitor the reaction progress by TLC. The reactivity of the halopyrazine generally follows the trend I > Br > Cl.[2]

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3-alkoxy-2-aminopyrazine can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial, especially when using strong bases like sodium hydride, to prevent reaction with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Anhydrous solvents are essential to prevent the quenching of the strong base and the alkoxide nucleophile.

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that is effective for deprotonating a wide range of alcohols. Sodium methoxide is a convenient choice when methanol is the desired alkoxy group.

  • Reaction Temperature: The reaction temperature is a critical parameter that needs to be optimized based on the reactivity of the specific 3-halo-2-aminopyrazine and the alkoxide. More electron-deficient pyrazine rings and more reactive halides will require milder conditions.

G General Synthetic Workflow for 3-Alkoxy-2-Aminopyrazine Derivatives cluster_0 Intermediate Synthesis cluster_1 Core Formation cluster_2 Diversification 2-Aminopyrazine 2-Aminopyrazine 3-Halo-2-Aminopyrazine 3-Halo-2-Aminopyrazine 2-Aminopyrazine->3-Halo-2-Aminopyrazine Halogenation (e.g., NBS, Br2) 3-Alkoxy-2-Aminopyrazine 3-Alkoxy-2-Aminopyrazine 3-Halo-2-Aminopyrazine->3-Alkoxy-2-Aminopyrazine Nucleophilic Aromatic Substitution Alcohol (R-OH) Alcohol (R-OH) Alkoxide (R-O-) Alkoxide (R-O-) Alcohol (R-OH)->Alkoxide (R-O-) Deprotonation (e.g., NaH) Alkoxide (R-O-)->3-Alkoxy-2-Aminopyrazine Functionalized Derivatives Functionalized Derivatives 3-Alkoxy-2-Aminopyrazine->Functionalized Derivatives Further Reactions (e.g., Cross-Coupling, Amidation)

Caption: Synthetic routes to 3-alkoxy-2-aminopyrazine derivatives.

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of 3-alkoxy-2-aminopyrazine derivatives are critical determinants of their pharmacokinetic profile and, ultimately, their therapeutic potential. Properties such as lipophilicity, solubility, and pKa can be fine-tuned by modifying the nature of the alkoxy group and other substituents on the pyrazine ring.

PropertyGeneral Trend/ObservationImpact on Drug Development
Lipophilicity (LogP) Increasing the length or branching of the alkyl chain of the alkoxy group generally increases lipophilicity.[5]Affects membrane permeability, protein binding, and metabolic stability. A balance is required to ensure adequate absorption without excessive non-specific binding or rapid metabolism.
Aqueous Solubility Generally, increasing lipophilicity decreases aqueous solubility. The introduction of polar functional groups on the alkoxy chain can enhance solubility.[5]Crucial for oral bioavailability and formulation development. Poor solubility can lead to low absorption and erratic in vivo exposure.
pKa The 2-amino group is basic, while the pyrazine nitrogens are weakly basic. The pKa can be influenced by substituents on the ring.Influences the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.
Metabolic Stability The alkoxy group can be a site of metabolic transformation (e.g., O-dealkylation). Steric hindrance around the alkoxy group can improve metabolic stability.A key factor in determining the in vivo half-life and oral bioavailability of a drug candidate.

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The 3-alkoxy-2-aminopyrazine scaffold has proven to be a highly versatile platform for the design of inhibitors targeting a range of enzymes, particularly protein kinases. The ability of the 2-amino group to form key hydrogen bonds with the kinase hinge region, coupled with the modularity of the 3-alkoxy group for optimizing potency and pharmacokinetic properties, has led to the discovery of several potent and selective inhibitors.

Checkpoint Kinase 1 (CHK1) Inhibitors

CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway.[3] Inhibitors of CHK1 are of significant interest as potential anticancer agents, as they can sensitize cancer cells to the effects of DNA-damaging chemotherapies. A notable example is a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles that have been developed as potent and orally bioavailable CHK1 inhibitors.[6] In these compounds, the 2-aminopyrazine core acts as a hinge-binding motif, while the 3-alkoxy side chain is optimized for potency and pharmacokinetic properties.

G Role of CHK1 in the DNA Damage Response DNA Damage DNA Damage ATR/ATRIP ATR/ATRIP DNA Damage->ATR/ATRIP activates CHK1 CHK1 ATR/ATRIP->CHK1 phosphorylates & activates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest promotes DNA Repair DNA Repair CHK1->DNA Repair facilitates Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis if damage is irreparable 3-Alkoxy-2-aminopyrazine CHK1 Inhibitor 3-Alkoxy-2-aminopyrazine CHK1 Inhibitor 3-Alkoxy-2-aminopyrazine CHK1 Inhibitor->CHK1 inhibits

Caption: Simplified CHK1 signaling pathway and point of intervention.

Activin Receptor-Like Kinase-2 (ALK2) Inhibitors

ALK2 is a BMP type I receptor kinase, and activating mutations in the ACVR1 gene, which encodes for ALK2, are the cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder. The 2-aminopyrazine scaffold has been utilized in the development of potent and selective ALK2 inhibitors. These compounds typically feature a 2-aminopyrazine core that interacts with the kinase hinge region, with substituents at other positions of the pyrazine ring explored to enhance potency and selectivity.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and survival. Aberrant FGFR signaling is implicated in various cancers. 3-Amino-pyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors.[7] These compounds demonstrate the versatility of the aminopyrazine scaffold in targeting different kinase families.

Antimicrobial and Antiviral Potential

Beyond kinase inhibition, aminopyrazine derivatives have shown promise as antimicrobial and antiviral agents. For instance, certain 3-aminopyrazine-2-carboxamide derivatives have been evaluated for their antimycobacterial, antibacterial, and antifungal activities.[8][9] This suggests that the 3-alkoxy-2-aminopyrazine scaffold could be a valuable starting point for the development of novel anti-infective agents.

Conclusion: A Scaffold with a Bright Future

The 3-alkoxy-2-aminopyrazine core represents a highly valuable and versatile scaffold in modern drug discovery. Its synthetic tractability, coupled with its favorable physicochemical and pharmacokinetic properties, has enabled the development of a diverse range of biologically active compounds. The proven success of this scaffold in the design of potent and selective kinase inhibitors, along with its emerging potential in other therapeutic areas, ensures that the 3-alkoxy-2-aminopyrazine motif will continue to be a focus of research and development efforts for the foreseeable future. This guide has provided a comprehensive overview of the key aspects of this important chemical entity, offering a valuable resource for scientists working at the forefront of medicinal chemistry and drug discovery.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

  • Functionalized p-cymene and pyrazine derivatives: Physicochemical, ADMT, drug-likeness, and DFT studies. (2025). PubMed. [Link]

  • Pyrazine. (n.d.). LookChem. [Link]

  • Chapter 7 Nucleophilic aromatic substitution. (n.d.). Oxford Learning Link. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). IJRPR. [Link]

  • Physical properties of pyrazine. (n.d.). ResearchGate. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). PMC. [Link]

  • Chemical Properties of Pyrazine (CAS 290-37-9). (n.d.). Cheméo. [Link]

  • 2-Amino-3-methoxy-pyrazine and process for its preparation. (n.d.).
  • Pyrazine. (n.d.). PubChem. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Mor. J. Chem.. [Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). PMC. [Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine. (2019). Semantic Scholar. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PMC. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). PubMed. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2015). PubMed. [Link]

  • Synthesis strategies to 3-alkyl-2-methoxy pyrazines. (2022). Durham E-Theses. [Link]

  • 6.1: Nucleophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). MDPI. [Link]

  • Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. (2025). International Journal of Environmental Sciences. [Link]

  • Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. (2022). DR-NTU. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Regioselective, Two-Step Synthesis of 3-Methoxy-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 3-Methoxy-6-methylpyrazin-2-amine, a valuable substituted pyrazine derivative, starting from the commercially available building block, 2,5-dichloro-3-methylpyrazine. The synthesis is achieved through a sequential nucleophilic aromatic substitution (SNAr) strategy. The protocol details a regioselective methoxylation followed by an amination step. This application note elucidates the chemical principles governing the reaction, provides detailed, step-by-step experimental procedures, and includes necessary safety and handling information. The methodologies are designed to be robust and reproducible for researchers in medicinal chemistry and organic synthesis.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged heterocyclic motif in drug discovery and materials science. Its unique electronic properties, arising from the two nitrogen atoms, and its capacity for hydrogen bonding make it a cornerstone in the design of biologically active molecules.[1][2] Pyrazine derivatives exhibit a vast spectrum of pharmacological activities, including antitubercular, anticancer, and antiviral properties.[2][3][4]

This compound incorporates three key functional groups—amine, methoxy, and methyl—on the pyrazine core, making it an attractive intermediate for creating libraries of more complex molecules. This guide presents a reliable pathway to this compound via a two-step nucleophilic aromatic substitution (SNAr) sequence, a fundamental reaction in pyrazine chemistry.[1][5]

Scientific Principles: Understanding the SNAr on a Substituted Pyrazine

The synthesis hinges on the principles of nucleophilic aromatic substitution (SNAr). The pyrazine ring is inherently electron-deficient, which facilitates the attack of nucleophiles on carbon atoms bearing a good leaving group, such as a halogen.[1][5]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. The regioselectivity of the sequential substitution on 2,5-dichloro-3-methylpyrazine is governed by the electronic effects of the substituents already on the ring.

  • Step 1: Regioselective Methoxylation. In the starting material, 2,5-dichloro-3-methylpyrazine, the two chlorine atoms are in electronically distinct environments. The nitrogen atoms strongly activate the ortho and para positions (C2, C3, C5, C6) towards nucleophilic attack. The methyl group at C3 is weakly electron-donating, which may slightly modulate the reactivity of the adjacent chlorine at C2. The first substitution with sodium methoxide is predicted to preferentially occur at the C5 position, which is sterically less hindered and electronically activated by the para nitrogen atom.

  • Step 2: Amination. Following the introduction of the methoxy group at C5, the resulting intermediate is 2-chloro-5-methoxy-3-methylpyrazine. The methoxy group is a strong electron-donating group, which deactivates the ring towards further nucleophilic attack compared to the initial dichlorinated substrate. However, elevated temperatures and pressure can drive the second substitution with ammonia to replace the remaining chlorine atom at the C2 position, yielding the final product.

The overall synthetic pathway is outlined below.

Synthetic_Pathway Start 2,5-Dichloro-3-methylpyrazine Intermediate 2-Chloro-5-methoxy-3-methylpyrazine Start->Intermediate 1. NaOMe, MeOH Reflux Product This compound Intermediate->Product 2. NH3, H2O High T, Pressure

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2,5-Dichloro-3-methylpyrazine≥98%JHECHEM CO LTD or equivalent[6]
Sodium methoxide (NaOMe)≥97%Sigma-Aldrich or equivalentHighly hygroscopic and caustic.[7]
Methanol (MeOH), Anhydrous≥99.8%ACS Grade
Ammonium Hydroxide (aq. NH₃)28-30% solutionACS GradePungent odor, handle in a fume hood.
Dichloromethane (DCM)ACS GradeFor extraction.
Ethyl Acetate (EtOAc)ACS GradeFor extraction and chromatography.
HexanesACS GradeFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeFor drying organic layers.
Celite®---For filtration.

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, pressure vessel (autoclave or sealed tube), separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.

Protocol 1: Synthesis of 2-Chloro-5-methoxy-3-methylpyrazine

This protocol is based on established methods for the methoxylation of chloropyrazines.[8]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

  • Sodium Methoxide Addition: Carefully add sodium methoxide (2.97 g, 55.0 mmol, 1.1 eq) to the methanol in portions. The dissolution is exothermic. Allow the solution to cool to room temperature.

  • Substrate Addition: Once the sodium methoxide solution is at room temperature, add 2,5-dichloro-3-methylpyrazine (8.85 g, 50.0 mmol, 1.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate to afford 2-chloro-5-methoxy-3-methylpyrazine as a solid.

Protocol 2: Synthesis of this compound

This procedure is adapted from general methods for the amination of halopyrazines, which often require elevated temperature and pressure.[9][10]

  • Reaction Setup: In a high-pressure reaction vessel or a heavy-walled sealed tube, place the 2-chloro-5-methoxy-3-methylpyrazine (7.73 g, 44.8 mmol, 1.0 eq) obtained from the previous step.

  • Reagent Addition: Add 100 mL of 28-30% aqueous ammonium hydroxide solution.

  • Reaction: Seal the vessel tightly. Place the vessel in an oil bath behind a safety shield and heat to 140-150 °C for 16-24 hours. Caution: This reaction generates high pressure. Ensure the vessel is rated for the conditions used.

  • Workup: After the reaction period, cool the vessel to room temperature completely before opening.

  • Isolation: A precipitate of the product may form upon cooling. Collect the solid by vacuum filtration. If no precipitate forms, transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield this compound.

Experimental Workflow and Data

Experimental_Workflow cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Amination process process output output s1_setup 1. Prepare NaOMe in MeOH s1_react 2. Add Dichloropyrazine & Reflux (4-6h) s1_setup->s1_react s1_workup 3. Quench with H₂O & Extract with DCM s1_react->s1_workup s1_purify 4. Dry & Concentrate, Purify via Column s1_workup->s1_purify s1_product Intermediate: 2-Chloro-5-methoxy- 3-methylpyrazine s1_purify->s1_product s2_setup 5. Combine Intermediate & aq. NH₃ in Pressure Vessel s1_product->s2_setup Use in next step s2_react 6. Heat to 150°C (16-24h) s2_setup->s2_react s2_workup 7. Cool, Filter/Extract with EtOAc s2_react->s2_workup s2_purify 8. Dry & Concentrate, Recrystallize s2_workup->s2_purify s2_product Final Product: 3-Methoxy-6-methyl- pyrazin-2-amine s2_purify->s2_product

Caption: Detailed workflow for the two-step synthesis.

Quantitative Data Summary
StepStarting MaterialReagentMolar Eq.SolventExpected Yield
1 2,5-Dichloro-3-methylpyrazineSodium Methoxide1.1Methanol75-85%
2 2-Chloro-5-methoxy-3-methylpyrazineAmmonium HydroxideLarge ExcessWater60-70%

Yields are estimates based on typical SNAr reactions on pyrazine systems and may vary.

Safety and Handling

  • 2,5-Dichloro-3-methylpyrazine: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection.[6]

  • Sodium Methoxide: Highly corrosive and reacts violently with water.[7] It is a strong base. Handle in a glovebox or under an inert atmosphere. Wear appropriate personal protective equipment (PPE).

  • Ammonium Hydroxide: Corrosive and has a pungent, irritating odor. Always handle in a chemical fume hood.

  • High-Pressure Reaction: The amination step generates significant pressure. Use a certified pressure vessel and operate behind a blast shield. Do not exceed the pressure and temperature rating of the equipment.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Melting Point: To assess the purity of the solid products.

References

  • The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. (n.d.). Benchchem.
  • Design, Synthesis and Biological Activity of Pyrazinamide Derivatives for anti-Mycobacterium Tuberculosis. (2017). PubMed.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2017). PMC.
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (n.d.).
  • A green synthesis of pyrazinamide from pyrazine esters and amines c
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC.
  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. (n.d.). Benchchem.
  • Amination products of chloropyrazine and 2-chloropyrimidine. (n.d.).
  • Pyrazines. V. The amination of chloropyrazines and chloropyrazine N-oxide. (n.d.).
  • Synthesis and reactions of Pyrazine. (n.d.). Slideshare.
  • Pyrazines. V. The amination of chloropyrazines and chloropyrazine N-oxide. (n.d.).
  • Directed nucleophilic arom
  • Why does nucleophilic aromatic substitution occur
  • A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines Introduction. (n.d.).
  • A Comparative Guide to the Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. (n.d.). Benchchem.
  • Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. (n.d.).
  • Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. (1998).
  • 3-Methylpyrazine-2,5-diyl)diethanol: Synthesis, Characterization, and Potential Biological Signif. (n.d.). Benchchem.
  • Pyrazines (Upd
  • Process for the preparation of 2, 3-dichloropyrazine. (n.d.).
  • 2,5-Dichloropyrazine synthesis. (n.d.). ChemicalBook.
  • Organic Syntheses Procedure. (n.d.).
  • Buy 2,5-dichloro-3-methylpyrazine
  • Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. (n.d.).
  • The major product formed in the following reaction class 12 chemistry CBSE. (2024). Vedantu.
  • 2-Chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. (2025). Filo.

Sources

Application Notes & Protocols: Advanced Analytical Methods for the Quantification of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Significance of Pyrazine Derivatives

Pyrazine derivatives are a critical class of N-heterocyclic compounds, commanding significant attention across diverse scientific fields. In the pharmaceutical industry, the pyrazine ring forms the core scaffold of numerous therapeutic agents, including the first-line anti-tuberculosis drug, Pyrazinamide.[1] In food science, they are celebrated as potent aroma and flavor compounds, often formed during Maillard reactions, and are responsible for the desirable roasted, nutty, and baked notes in products like coffee, cocoa, and baked goods.[2][3] Their accurate quantification is paramount, underpinning drug efficacy and safety studies, ensuring food quality and authenticity, and enabling novel research into their biological roles.[4]

However, the quantification of these derivatives presents unique analytical challenges. Their chemical diversity spans a wide range of polarities and volatilities, while their presence in complex matrices—from human plasma to food distillates—necessitates highly selective and sensitive analytical strategies. Furthermore, the existence of structurally similar positional isomers demands high-resolution separation techniques for unambiguous identification.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust analytical methodologies for pyrazine derivative quantification. Moving beyond a simple listing of steps, this document elucidates the causality behind experimental choices, provides field-proven protocols, and establishes a framework for developing and validating trustworthy analytical systems.

Part I: Foundational Sample Preparation Strategies

The journey to accurate quantification begins with meticulous sample preparation. The primary goal is to isolate the target pyrazine derivatives from the sample matrix, eliminate interferences, and concentrate the analytes to a level compatible with the chosen analytical instrument. The selection of a technique is dictated by the analyte's physicochemical properties and the nature of the sample matrix.

Protocol 1: Liquid-Liquid Extraction (LLE)

Expertise & Experience: LLE is a cornerstone technique for isolating pyrazines from aqueous environments, such as biological fluids or reaction mixtures.[6][7] The method's efficacy hinges on the principle of differential partitioning of the analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent. The choice of solvent is critical; its polarity must be matched to the analyte to maximize recovery.[7] For many pyrazines, solvents like dichloromethane (DCM), methyl tert-butyl ether (MTBE), or ethyl acetate are effective.[6][8] However, it is crucial to note that polar solvents like MTBE and ethyl acetate may co-extract polar impurities such as imidazoles, necessitating a subsequent purification step like silica column chromatography.[8][9] For cleaner extractions, a non-polar solvent like hexane can be employed, though it may be less efficient for more polar pyrazines.[6][8] To achieve high recovery rates (>90%), performing multiple sequential extractions (at least 3-4) with fresh solvent is often necessary.[6][10]

Detailed Step-by-Step Protocol: LLE for Pyrazines in an Aqueous Matrix

  • pH Adjustment (if applicable): For ionizable pyrazine derivatives, adjust the pH of the aqueous sample to two pH units above the pKa for basic analytes or two units below for acidic analytes to ensure they are in their neutral, more organic-soluble form.[7]

  • Solvent Addition: Transfer the aqueous sample to a separatory funnel and add an equal volume of the selected organic solvent (e.g., MTBE).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the lower (aqueous) layer and collect the upper (organic) layer containing the pyrazine derivatives.

  • Repeat: Transfer the aqueous layer back to the separatory funnel and repeat the extraction (steps 2-5) at least two more times with fresh portions of the organic solvent.

  • Combine & Dry: Combine all collected organic extracts. If desired, pass the combined extract through a column of anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to concentrate the analytes.

  • Reconstitution: Reconstitute the dried residue in a small, known volume of a solvent compatible with the subsequent chromatographic analysis (e.g., mobile phase).

Protocol 2: Solid-Phase Extraction (SPE)

Expertise & Experience: SPE is a powerful technique for sample cleanup and concentration that offers advantages over LLE in terms of reduced solvent consumption and potential for automation.[11][12] The method relies on the partitioning of analytes between a solid stationary phase (packed in a cartridge) and a liquid mobile phase. For pyrazine derivatives, reversed-phase SPE using a C18 sorbent is common.[6][13] This approach effectively traps moderately non-polar pyrazines from an aqueous sample while allowing more polar impurities to pass through.

Detailed Step-by-Step Protocol: SPE using a C18 Cartridge

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of water. This activates the stationary phase. Do not allow the cartridge to go dry.

  • Loading: Load the aqueous sample (or an aqueous distillate) onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). The pyrazines will adsorb to the C18 sorbent.

  • Washing: Wash the cartridge with 5 mL of water to remove salts and highly polar, water-soluble impurities.

  • Elution: Elute the trapped pyrazine derivatives by passing a small volume (e.g., 2-3 mL) of an appropriate organic solvent, such as methanol or acetonitrile, through the cartridge.

  • Post-Elution: The collected eluate can be directly injected for chromatographic analysis or evaporated and reconstituted in the mobile phase.[6]

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)

Expertise & Experience: For the analysis of volatile and semi-volatile pyrazines, particularly in food and beverage matrices, HS-SPME is a solvent-free, highly sensitive, and efficient technique.[14][15] It involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The choice of fiber coating is crucial for extraction efficiency; for pyrazines, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often effective due to its high capacity for extracting these compounds.[14][15]

Detailed Step-by-Step Protocol: HS-SPME for Volatiles

  • Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial. For solid samples, adding a small amount of water can aid the release of volatiles.

  • Sealing: Securely seal the vial with a septum cap.

  • Incubation & Extraction: Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C).[15][16] Expose the SPME fiber to the headspace for a defined period (e.g., 30-40 minutes) to allow for equilibrium to be reached.

  • Desorption: Retract the fiber and immediately insert it into the hot inlet of a gas chromatograph. The high temperature of the inlet desorbs the trapped analytes from the fiber directly onto the GC column for analysis.

Diagram of the General Analytical Workflow The following diagram illustrates the decision-making process in selecting an appropriate sample preparation and analysis method for pyrazine derivatives.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Sample Matrix (e.g., Plasma, Food, Pharmaceutical) Decision1 Analyte Volatility? Sample->Decision1 LLE Liquid-Liquid Extraction (LLE) Decision1->LLE Low/Medium HS_SPME Headspace-SPME (HS-SPME) Decision1->HS_SPME High SPE Solid-Phase Extraction (SPE) LLE->SPE Further Cleanup Decision2 Analyte & Matrix Properties? LLE->Decision2 SPE->Decision2 GCMS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GCMS Decision2->GCMS Volatile & Thermally Stable HPLC High-Performance Liquid Chromatography (HPLC-UV/DAD) Decision2->HPLC Non-Volatile, High Conc. (Pharmaceuticals) LCMSMS Liquid Chromatography-Tandem MS (LC-MS/MS) Decision2->LCMSMS High Sensitivity Needed (Bioanalysis) Data Data Acquisition & Quantification GCMS->Data HPLC->Data LCMSMS->Data

Caption: General workflow for pyrazine derivative analysis.

Part II: Chromatographic Separation and Detection

Following sample preparation, a chromatographic technique is employed to separate the pyrazine derivatives from each other and from any remaining matrix components before quantification.

Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Authoritative Grounding: GC-MS is the most widely applied analytical technique for the characterization of volatile and semi-volatile alkylpyrazines.[5] Separation is achieved based on the compounds' boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing both quantitative data and structural information for identification. A significant challenge in pyrazine analysis is that many positional isomers yield very similar mass spectra, making unambiguous identification by MS alone nearly impossible.[5] Therefore, reliance on Gas Chromatographic Retention Indices (RIs) is essential for confident identification.[5]

Detailed Protocol: GC-MS Analysis of Pyrazines

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A medium-polarity capillary column is often suitable (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[17]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.[17]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from 40-400 amu.

Typical GC-MS Validation Parameters Acceptance Criteria Reference
Linearity (r²) ≥0.99[18]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3[19]
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10[19]
Precision (%RSD) < 15%[1][20]
Accuracy (% Recovery) 85-115%[17][20]
Technique 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

Authoritative Grounding: For less volatile or thermally unstable pyrazine derivatives, such as those common in pharmaceutical formulations, Reversed-Phase HPLC (RP-HPLC) is a robust and reliable quantitative tool.[1][17] Separation is based on the analyte's hydrophobicity, using a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.[1][17] Quantification is typically performed using a UV or Diode Array Detector (DAD).

Detailed Protocol: RP-HPLC for Pyrazinamide Quantification This protocol is adapted from a validated method for the determination of Pyrazinamide in bulk and pharmaceutical dosage forms.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Hypersil C8 (4.6 x 250mm, 3.5 µm).[1]

  • Mobile Phase: Phosphate buffer (pH 4.4) : Methanol (80:20 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 269 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Standard Preparation: Prepare a stock solution of Pyrazinamide (100 µg/mL) in the mobile phase. Create a calibration curve by preparing serial dilutions (e.g., 20-120 µg/mL).[1]

Technique 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Authoritative Grounding: LC-MS/MS is the gold standard for quantifying pyrazine derivatives in complex biological matrices like plasma and urine, offering unparalleled sensitivity and selectivity.[18][21] After separation by LC, the analyte is ionized (typically via Electrospray Ionization - ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second quadrupole. This Multiple Reaction Monitoring (MRM) process drastically reduces background noise and matrix effects, allowing for quantification at very low levels (sub-ng/mL).[18][22]

Detailed Protocol: LC-MS/MS for Pyrazine in Human Plasma This protocol is based on a validated bioanalytical method.[18]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., BEH C18, 100 x 2.1 mm, 1.7 µm).[19]

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.[19]

  • Gradient Elution: A typical gradient might run from 3% B to 70% B over several minutes to elute the analytes.[19]

  • Flow Rate: 0.3 mL/min.[19]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[18][19]

  • Internal Standard (IS): An isotope-labeled version of the analyte (e.g., Pyrazine-d4) should be used to correct for matrix effects and variability.[18]

  • MRM Transitions: The specific precursor-to-product ion transitions for the pyrazine derivative and its internal standard must be optimized.

Example LC-MS/MS Quantitative Data Pyrazine Derivative Value Reference
Matrix Human Plasma-[18]
Linearity Range Pyrazine0.5 - 500 ng/mL[18]
Correlation Coefficient (r²) Pyrazine≥0.99[18]
Matrix Soy Sauce Aroma Baijiu-[19]
Concentration Range 2,3,5,6-tetramethylpyrazine475–1862 µg·L⁻¹[19]
Concentration Range 2,6-dimethylpyrazine460–1590 µg·L⁻¹[19]

Part III: Method Validation: A Self-Validating System

Trustworthiness: A protocol is only as reliable as its validation. Every quantitative method must be validated to ensure it is fit for its intended purpose. The validation process demonstrates that the method is accurate, precise, and reliable. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide comprehensive guidelines for method validation.[20][23][24]

Core Validation Parameters:

  • Accuracy: The closeness of test results to the true value. Assessed by analyzing a certified reference material or by spiking the sample matrix with a known amount of the analyte at different concentrations (e.g., 80%, 100%, 120%).[17][23]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicates on the same day.[17]

    • Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.[17]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[17]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[24]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase pH, column temperature, flow rate).[17][25]

Diagram of the Analytical Method Validation Workflow This diagram outlines the logical progression for validating a quantitative analytical method according to established guidelines.

G Start Method Development Complete Protocol Draft Validation Protocol Start->Protocol Specificity 1. Specificity / Selectivity (Interference Check) Protocol->Specificity Linearity 2. Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy 3. Accuracy (% Recovery) Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ 5. LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness 6. Robustness (Deliberate Variation) LOD_LOQ->Robustness Report Final Validation Report Robustness->Report End Method Validated Report->End

Caption: Workflow for analytical method validation.

Conclusion and Future Perspectives

The accurate quantification of pyrazine derivatives is an essential task that relies on a systematic and well-informed analytical approach. The choice of methodology, from sample preparation through to final detection, must be carefully tailored to the analyte's properties and the complexity of the sample matrix. LLE, SPE, and HS-SPME provide a versatile toolkit for sample preparation, while GC-MS, HPLC-UV, and LC-MS/MS offer a range of options for separation and quantification, each with distinct advantages in sensitivity, selectivity, and applicability.

By grounding these protocols in the principles of analytical chemistry and adhering to rigorous validation standards as outlined by regulatory bodies like the ICH and FDA, researchers can generate data that is not only accurate and precise but also trustworthy and defensible. As analytical instrumentation continues to advance, the future will likely see the development of even faster, more sensitive, and greener methods, further enhancing our ability to understand the critical roles of pyrazine derivatives in science and industry.

References

  • Reddy, B. C. K., & Kumar, K. R. (2011). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Request PDF. Retrieved from [Link]

  • PubMed. (2024, January 1). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2025, October 8). HPLC Separation of Pyrazinecarboxamide and Related Compounds. SIELC. Retrieved from [Link]

  • Oxford Academic. (2019, November 15). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (2023, August). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Request PDF. Retrieved from [Link]

  • Oxford Academic. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [Link]

  • MDPI. (2026, January 21). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. MDPI. Retrieved from [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. Retrieved from [Link]

  • SIELC Technologies. (2025, October 6). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. Request PDF. Retrieved from [Link]

  • PubMed. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Qualitatively identified pyrazines (by GC-MS) unique to brown Parmesan cheese. Request PDF. Retrieved from [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • ResearchGate. (2012, March 22). Guidelines for the Validation of Chemical Methods for the FDA Foods Program. Request PDF. Retrieved from [Link]

  • YouTube. (2019, April 1). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. GRCTS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Request PDF. Retrieved from [Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Retrieved from [Link]

  • Taylor & Francis Online. (2002). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Analytical Letters. Retrieved from [Link]

  • ACS Publications. (1953). Analysis of Pyrazine. Analytical Chemistry. Retrieved from [Link]

  • CNKI. (n.d.). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. CNKI. Retrieved from [Link]

  • Scribd. (n.d.). Analysis of Pyrazines by GC. Scribd. Retrieved from [Link]

  • FAO AGRIS. (2025). Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions. FAO. Retrieved from [Link]

  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. Retrieved from [Link]

  • Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer. Google Patents.
  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. Retrieved from [Link]

  • PubMed. (2025, June 27). Recent Advances in Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Biological and Applied Sciences. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Strategic Utilization of 3-Methoxy-6-methylpyrazin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-6-methylpyrazin-2-amine is a "privileged scaffold" in modern medicinal chemistry, particularly valued for its role in developing Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists and Polo-like Kinase 4 (PLK4) inhibitors . Unlike simple benzene analogs, the pyrazine core offers superior aqueous solubility and unique hydrogen-bonding vectors (via the ring nitrogens and methoxy oxygen) that optimize pharmacokinetic profiles.

This guide details the strategic functionalization of this intermediate. The primary workflow involves converting the core amine into its 5-bromo derivative—a universal "handle" for palladium-catalyzed cross-coupling reactions—enabling the rapid generation of diverse libraries for structure-activity relationship (SAR) studies.

Chemical Profile & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 89464-88-0
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Key Functional Groups Primary Amine (C2), Methoxy (C3), Methyl (C6)
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)
Structural Significance

The 3-methoxy group is not merely a substituent; it acts as an intramolecular hydrogen bond acceptor that can lock the conformation of the adjacent amine or interact with specific residues in a receptor binding pocket (e.g., the ATP-binding hinge region of kinases). The 6-methyl group provides steric bulk that can prevent metabolic oxidation at the otherwise vulnerable C6 position.

Critical Application: The "5-Bromo" Gateway

While this compound is the base scaffold, its 5-bromo derivative (5-bromo-3-methoxy-6-methylpyrazin-2-amine, CAS 566204-90-8) is the actual workhorse in drug synthesis. The C5 position is the only remaining open ring carbon, making it the designated site for extending the molecule via Suzuki, Stille, or Buchwald-Hartwig couplings.

Workflow Visualization

The following diagram illustrates the standard industrial workflow for utilizing this intermediate.

G cluster_legend Pathway Logic Start Precursor: 3,5-Dibromo-6-methylpyrazin-2-amine Activated Activated Scaffold: 5-Bromo-3-methoxy- 6-methylpyrazin-2-amine Start->Activated Regioselective Substitution (NaOMe, MeOH) Target Target Intermediate: This compound (CAS 89464-88-0) Target->Activated Bromination (NBS, DMF) Drug Final Drug Candidate: (e.g., CRF1 Antagonist) Activated->Drug Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Note1 Direct route from Dibromo is preferred in industry

Figure 1: Synthesis pathway showing the conversion of precursors into the active pharmaceutical ingredient (API).

Experimental Protocols

Protocol A: Synthesis of the Activated Scaffold (5-Bromo Derivative)

Objective: To synthesize 5-bromo-3-methoxy-6-methylpyrazin-2-amine from the dibromo precursor. This method is preferred over brominating the methoxy-amine directly because it utilizes the cheaper 3,5-dibromo precursor and achieves high regioselectivity.

Mechanism: The methoxide anion attacks the C3 position preferentially over C5 due to the electronic influence of the adjacent amino group and the steric environment of the methyl group.

Reagents:

  • 3,5-Dibromo-6-methylpyrazin-2-amine (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (1.2 eq)

  • Anhydrous Methanol (Solvent)

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with 3,5-Dibromo-6-methylpyrazin-2-amine (e.g., 14.1 g, 52.7 mmol) and anhydrous Methanol (100 mL).

  • Addition: Add the NaOMe solution (14.0 mL, ~61.6 mmol) dropwise over 20 minutes at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the mixture to 70°C (Reflux) and stir for 18 hours.

    • Checkpoint: Monitor by HPLC/TLC. The starting material (dibromo) should disappear. If the reaction stalls, add 0.1 eq of NaOMe and continue heating.

  • Workup: Cool the mixture to room temperature. Add water (150 mL) to precipitate the product.

  • Isolation: Filter the solid precipitate. Wash the cake with cold water (2 x 50 mL) to remove residual salts and methanol.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Yield: Expected yield is 85-90%. The product should be a white to off-white crystalline solid.

Protocol B: Downstream Suzuki-Miyaura Coupling

Objective: To couple the 5-bromo intermediate with an aryl boronic acid (e.g., 2,4-dichlorophenylboronic acid) to generate a biaryl core common in CRF1 antagonists.

Reagents:

  • 5-Bromo-3-methoxy-6-methylpyrazin-2-amine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Sodium Carbonate (2M aqueous solution, 3.0 eq)

  • DME/Ethanol/Water (7:2:1 ratio) or Toluene/Ethanol/Water

Procedure:

  • Degassing: Combine the solvent mixture in a reaction vessel and sparge with Argon for 15 minutes. Oxygen removal is critical to prevent catalyst deactivation.

  • Loading: Add the 5-bromo intermediate , Aryl Boronic Acid , and Base .

  • Catalyst Addition: Add the Palladium catalyst last, under a positive pressure of Argon.

  • Reaction: Heat to 90°C for 4-12 hours.

    • Tip: If the boronic acid is prone to protodeboronation, add it in portions.

  • Workup: Cool to RT, dilute with Ethyl Acetate, and wash with brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Analytical Validation & Quality Control

To ensure the integrity of the intermediate before committing to expensive coupling steps, validate using the following parameters:

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

  • Acceptance Criteria: Purity > 98.0% area.

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)

Verify the regiochemistry by checking the integration of the methyl and methoxy signals.

Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
2.25 - 2.35 Singlet (s)3H-CH₃ (C6-Methyl)Distinct sharp singlet.
3.80 - 3.95 Singlet (s)3H-OCH₃ (C3-Methoxy)Diagnostic shift; ensures O-alkylation occurred.
6.00 - 6.50 Broad (br s)2H-NH₂ (C2-Amine)Exchangeable with D₂O.
~7.50 Singlet (s)1HC5-H Only present if using the non-brominated core.

Note: In the 5-bromo derivative, the C5-H signal at ~7.50 ppm will be absent , confirming bromination.

Safety & Handling Guidelines

  • Hazards: Aminopyrazines are potential skin sensitizers and irritants (H315, H319, H335).

  • Handling: Always handle in a fume hood. Use nitrile gloves.

  • Storage: Store in a tightly sealed container at 2-8°C. The amine group can oxidize over time if exposed to air; an inert atmosphere (Nitrogen/Argon) is recommended for long-term storage.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless N-acylation is intended).

References

  • Preparation of Substituted Arylpyrazines (CRF1 Antagonists).Google Patents. Patent US20040147524A1.
  • Synthesis of 5-bromo-3-methoxy-6-methylpyrazin-2-amine (Intermediate Protocol).Google Patents. Patent AU2009227013B2.
  • Polo-like kinase 4 (PLK4) inhibitors.Google Patents. Patent WO2022240876A1.

Application Note: Palladium-Catalyzed Amination of Pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Palladium-Catalyzed Amination of Pyrazines Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Overcoming Catalyst Deactivation in Electron-Deficient N-Heterocycles

Abstract & Strategic Relevance

Pyrazines are ubiquitous pharmacophores in modern drug discovery, serving as the core scaffold in numerous kinase inhibitors (e.g., Bortezomib intermediates, Entospletinib). However, the installation of amino groups onto the pyrazine core via Buchwald-Hartwig cross-coupling presents unique challenges compared to simple arenes.

The electron-deficient nature of the pyrazine ring facilitates oxidative addition but introduces a critical failure mode: catalyst poisoning via N-coordination . The nitrogen lone pairs in the pyrazine ring (and the resulting product) can displace phosphine ligands, forming stable, inactive off-cycle palladium complexes. This guide outlines a robust, self-validating protocol utilizing 3rd and 4th Generation Buchwald Precatalysts to suppress these non-productive pathways and achieve high-yield amination of chloropyrazines.

Mechanistic Underpinnings: The Pyrazine Trap

To troubleshoot and optimize this reaction, one must understand the competition between the productive catalytic cycle and the "Pyrazine Trap."

The Challenge
  • Oxidative Addition (Fast): Pyrazines are electron-poor; oxidative addition of Pd(0) to chloropyrazine is generally rapid.

  • The Trap (Inhibition): The pyrazine nitrogens (and the amine product) are competitive

    
    -donors. If the phosphine ligand is not sufficiently bulky or electron-rich, the substrate binds 
    
    
    
    or
    
    
    to the Pd(II) center, arresting the cycle.
  • Hydrodehalogenation: If reductive elimination is slow (due to steric crowding or poor ligand electronics),

    
    -hydride elimination or reaction with adventitious water leads to the hydrodehalogenated byproduct (pyrazine-H), a common impurity.
    
The Solution: Bulky Biaryl Phosphines

Ligands like BrettPhos and RuPhos are essential.[1] Their sheer bulk prevents the formation of stable bis-ligated Pd complexes and sterically crowds out the pyrazine nitrogen coordination, forcing the metal center to remain in the active cycle.

BuchwaldPyrazine Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Pd0->OxAdd Chloropyrazine AmineBind Amine Binding & Deprotonation OxAdd->AmineBind HNR2 + Base Poison OFF-CYCLE TRAP Pd-N Coordination (Catalyst Death) OxAdd->Poison Low Steric Bulk Ligand RedElim Reductive Elimination (Product Release) AmineBind->RedElim Dehalo SIDE REACTION Hydrodehalogenation AmineBind->Dehalo Slow Red. Elim. RedElim->Pd0 Regeneration

Figure 1: The Buchwald-Hartwig cycle for pyrazines, highlighting the critical "Off-Cycle Trap" where pyrazine nitrogen coordinates to Palladium if ligand bulk is insufficient.

Strategic Optimization: The "Game Changers"

Success depends on the precise pairing of the amine class with the specific Buchwald ligand. Do not use generic ligands (e.g., PPh3, dppf) for pyrazines.

Table 1: Ligand & Precatalyst Selection Matrix
Amine ClassRecommended LigandRecommended PrecatalystRationale
Primary Amines (Alkyl/Aryl)BrettPhos BrettPhos Pd G3/G4 Gold standard for 1° amines.[2] Exceptional selectivity for mono-arylation; prevents product inhibition.
Secondary Amines (Cyclic/Acyclic)RuPhos RuPhos Pd G3/G4 Universal ligand for 2° amines. High turnover; handles steric bulk well.
Anilines (Electron Poor)tBuBrettPhos tBuBrettPhos Pd G3 Increased electron richness helps bind weaker nucleophiles.
General / Difficult Sterics XPhos XPhos Pd G3/G4 "Sledgehammer" for sterically hindered substrates; extremely active.
Why G3/G4 Precatalysts?

Traditional Pd sources like


 contain dibenzylideneacetone (dba), which is itself a ligand that can inhibit the reaction, especially with electron-deficient pyrazines. G3/G4 precatalysts  contain no dba; they release the active L-Pd(0) species quantitatively upon reduction by the amine/base, ensuring a precise 1:1 Pd:Ligand ratio.

Standardized Experimental Protocol

This protocol uses a "Base-Screening Approach" which is the most efficient way to optimize pyrazine aminations. Pyrazines are sensitive to base strength (potential for nucleophilic attack on the ring or polymerization).

Materials
  • Substrate: Chloropyrazine derivative (1.0 equiv)

  • Amine: 1.2 equiv[2]

  • Catalyst: BrettPhos Pd G3 (for 1° amines) or RuPhos Pd G3 (for 2° amines) - Start at 2 mol%.

  • Solvent: Anhydrous 1,4-Dioxane (degassed).

  • Bases:

    • Condition A (Strong): NaOtBu (Sodium tert-butoxide)[1]

    • Condition B (Mild/Soluble): LHMDS (Lithium hexamethyldisilazide)

    • Condition C (Weak/Inorganic):

      
      
      
Step-by-Step Procedure (Screening Scale)
  • Preparation (Inert Atmosphere):

    • Perform setup in a glovebox or using strict Schlenk techniques. Moisture kills the active hydride intermediate in the activation step.

    • Equip three 8 mL reaction vials with magnetic stir bars.

  • Solids Addition:

    • Add Chloropyrazine (0.5 mmol) and Amine (0.6 mmol) to each vial.

    • Add Precatalyst (0.01 mmol, 2 mol%) to all vials.

      • Note: If using G3, the ligand is built-in. No extra ligand needed.

    • Vial A: Add NaOtBu (0.7 mmol).

    • Vial C: Add

      
       (1.0 mmol).
      
  • Liquids Addition:

    • Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M concentration).

    • Vial B: Add LHMDS (1.0 M in THF, 0.7 mL) dropwise.

  • Reaction:

    • Seal caps tightly (PTFE-lined).

    • Heat to 80°C for 2 hours.

    • Checkpoint: Analyze by LCMS.

      • If conversion < 50%: Increase Temp to 100°C.

      • If Hydrodehalogenation > 10%: Switch to tBuBrettPhos or lower temp.

  • Workup (Pd Removal):

    • Cool to room temperature.

    • Dilute with EtOAc and add SiliaMetS® Thiol or similar metal scavenger (essential for pharma applications to reach <10 ppm Pd). Stir for 30 mins.

    • Filter through Celite. Concentrate and purify via flash chromatography.

Workflow Logic & Troubleshooting

Use this decision tree to guide your optimization if the standard protocol fails.

OptimizationWorkflow Start Standard Protocol (BrettPhos/RuPhos G3 + NaOtBu) Check Check LCMS Conversion Start->Check Success >90% Conversion Proceed to Isolation Check->Success LowConv Low Conversion (<20%) Check->LowConv Dehalo Hydrodehalogenation (Ar-Cl -> Ar-H) Check->Dehalo Decomp Substrate Decomposition Check->Decomp Sol_LowConv 1. Increase Temp (110°C) 2. Switch to XPhos G3 3. Check O2 exclusion LowConv->Sol_LowConv Sol_Dehalo 1. Use strictly anhydrous solvent 2. Increase Cat. Loading (fast reaction) 3. Switch to tBuBrettPhos Dehalo->Sol_Dehalo Sol_Decomp 1. Switch Base to Cs2CO3 2. Switch Base to LHMDS 3. Lower Temp (60°C) Decomp->Sol_Decomp

Figure 2: Optimization workflow for troubleshooting common failure modes in pyrazine amination.

Case Study: Difficult Substrates

Scenario: Amination of 2,6-Dichloropyrazine with a Secondary Amine
  • Problem: 2,6-dichloropyrazine is prone to double-amination and hydrolysis.

  • Protocol Adjustment:

    • Ligand: RuPhos (high selectivity for mono-amination).

    • Base:

      
       or 
      
      
      
      (weaker bases prevent hydrolysis of the second chloride).
    • Stoichiometry: Use a slight excess of the pyrazine (1.1 equiv) to favor mono-substitution.

Scenario: Base-Sensitive Functional Groups (Esters/Nitriles on Pyrazine)
  • Problem: NaOtBu causes saponification or nucleophilic attack.

  • Protocol Adjustment:

    • System: BrettPhos Pd G3 + LHMDS in THF/Dioxane.[2]

    • Why: LHMDS is non-nucleophilic and soluble, allowing for rapid deprotonation of the amine-Pd complex without attacking the pyrazine ring.

References

  • Fors, B. P., & Buchwald, S. L. (2008).[3] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[3] Journal of the American Chemical Society, 130(41), 13552–13554. Link

  • Surry, D. S., & Buchwald, S. L. (2011).[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2(1), 27-50.[4] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., et al. (2013). "Third Generation Buchwald Precatalysts." Chemical Science, 4, 916-920. Link

Sources

3-Methoxy-6-methylpyrazin-2-amine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methoxy-6-methylpyrazin-2-amine in Kinase Inhibitor Synthesis

Executive Summary & Strategic Rationale

In the architecture of ATP-competitive kinase inhibitors, the "hinge region" of the kinase domain is the primary anchor point.[1] this compound (CAS: 89464-88-0) represents a privileged "headgroup" scaffold used to establish this critical interaction.

Unlike generic aniline binders, this pyrazine moiety offers a dual advantage:

  • Electronic Tuning: The C3-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the pyrazine ring. This modulates the pKa of the N1/N4 nitrogens, optimizing hydrogen bond acceptor capability without rendering the molecule overly basic (which could lead to non-specific binding).

  • Metabolic Stability & Solubility: The pyrazine core is generally more metabolically stable than comparable electron-rich phenyl rings, and the methoxy substituent improves solubility compared to unsubstituted heteroaromatics.

This guide details the synthesis, coupling protocols, and structural logic for deploying this compound in drug discovery campaigns targeting kinases such as FLT3 , JAK , and CSNK2A .

Chemical Profile & Properties[2][3][4][5][6]

PropertyData
Chemical Name This compound
CAS Number 89464-88-0
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Appearance Off-white to pale yellow solid
pKa (Calculated) ~2.5 (Pyrazine N), ~17 (Amine NH₂)
Solubility Soluble in DMSO, MeOH, DCM; Moderate in Water
Storage 2-8°C, Inert atmosphere (Hygroscopic)

Mechanism of Action: The Hinge Binding Motif

The efficacy of this fragment stems from its ability to mimic the adenine ring of ATP. Upon coupling to a core scaffold (e.g., a pyrimidine or pyridine), the aminopyrazine motif typically adopts a "Type I" binding mode.

Diagram 1: Hinge Interaction Logic

HingeBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_ligand Inhibitor (Aminopyrazine Moiety) GK1 Gatekeeper+1 (C=O) GK3 Gatekeeper+3 (NH) PyrazineN Pyrazine N (Acceptor) GK3->PyrazineN H-Bond Methoxy 3-OMe (Solubility/Sterics) ExocyclicNH Exocyclic NH (Donor) ExocyclicNH->GK1 H-Bond

Caption: Schematic of the bidentate hydrogen bonding network formed between the aminopyrazine headgroup and the kinase hinge backbone residues.

Experimental Protocols

Coupling this compound to a core scaffold is the critical synthetic step. Two primary pathways exist: Nucleophilic Aromatic Substitution (S_NAr) and Buchwald-Hartwig Amination .

Protocol A: Buchwald-Hartwig Coupling (The Gold Standard)

Best for coupling to unactivated aryl halides or when S_NAr fails due to sterics.

Reagents:

  • Nucleophile: this compound (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride Core (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (0.05 equiv) or Pd(OAc)₂

  • Ligand: Xantphos (0.10 equiv) or BrettPhos (for difficult substrates)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (if substrate is base-stable)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon. Why: Pd(0) species are highly oxygen-sensitive. Oxygen causes immediate catalyst death (black precipitate).

  • Pre-complexation: Add Pd source and Ligand to the flask. Add 20% of the solvent volume. Stir at RT for 5 minutes.

    • Self-Validation Check: The solution should turn a distinct color (often orange/red for Xantphos/Pd) indicating active catalyst formation. If it stays a suspension or turns black immediately, reagents are wet.

  • Addition: Add the Aryl Halide, Aminopyrazine, and Base. Add the remaining solvent.

  • Degassing: Sparge the mixture with Argon for 10 minutes (bubbling gas directly into liquid).

  • Reaction: Heat to 100°C for 4–12 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The aminopyrazine spot (lower Rf) should disappear.

    • Note: Pyrazines can "streak" on silica. Add 1% Triethylamine to the TLC eluent to sharpen spots.

  • Workup: Filter through a Celite pad to remove Pd black and inorganic salts. Wash with EtOAc.

  • Purification: Flash chromatography. Gradient: 0 → 10% MeOH in DCM.

Protocol B: S_NAr Coupling (For Activated Electrophiles)

Best for coupling to highly electron-deficient cores (e.g., 2,4-dichloropyrimidine).

Reagents:

  • Electrophile: 2,4-Dichloropyrimidine (or similar)

  • Base: DIPEA (3.0 equiv) or NaH (1.2 equiv for weak nucleophiles)

  • Solvent: n-Butanol (thermal) or DMF (hydride method)

Methodology:

  • Dissolve the electrophile in n-Butanol.

  • Add this compound (1.0 equiv) and DIPEA.

  • Heat to 110°C (reflux).

  • Self-Validation Check: S_NAr is slower with electron-rich amines. If no product forms after 2 hours, switch to the NaH method in DMF at 0°C → RT.

Troubleshooting & Optimization

The aminopyrazine nitrogen atoms can coordinate to Palladium, potentially poisoning the catalyst.

IssueDiagnosisSolution
Reaction Stalls Conversion <50% after 12h.Switch to BrettPhos or RuPhos ligands (bulky ligands prevent non-productive coordination).
Dehalogenation Product is just the reduced aryl core (H instead of Br).Lower temperature to 80°C; switch solvent to Toluene (Dioxane can act as a hydride source).
Regioselectivity Mixture of isomers (if core has 2 halogens).Lower temperature to 0°C (S_NAr); Use steric bulk of the ligand to direct coupling (Buchwald).
Low Yield Product stuck in aqueous phase.Aminopyrazines are amphoteric. Do not use acid workup. Keep pH > 8 during extraction.

Synthesis Workflow Decision Tree

SynthesisFlow Start Target: Couple Aminopyrazine to Core CheckCore Is the Core Electrophile Electron Deficient? (e.g., Chloropyrimidine, Nitro-aryl) Start->CheckCore SnAr Pathway A: S_NAr Solvent: n-BuOH Base: DIPEA Temp: 110°C CheckCore->SnAr Yes Buchwald Pathway B: Buchwald-Hartwig Cat: Pd2(dba)3 / Xantphos Base: Cs2CO3 Solvent: Dioxane CheckCore->Buchwald No (Unactivated Aryl Halide) CheckYield Switch to NaH/DMF conditions SnAr->CheckYield Yield < 30%?

Caption: Decision matrix for selecting the optimal coupling strategy based on the electronic properties of the electrophilic core.

References

  • Chemical Identity: this compound (CAS 89464-88-0).[2][3][4] MolAid Chemical Database. Link

  • Kinase Hinge Binding: Fragment Binding to Kinase Hinge: Charge Distribution and Local pKa Shifts. PUBDB (DESY). Link

  • Aminopyrazine SAR: Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of MK-2. PubMed (2015). Link

  • Synthesis Protocols: Buchwald-Hartwig Amination: High-Throughput Experimentation and Ligand Selection. Purdue University / WuXi AppTec. Link

  • Related Drug Architectures: Discovery of AZD4205 (JAK1 Inhibitor) utilizing heterocyclic amine scaffolds. J. Med.[5] Chem. (2020).[5] Link[5]

  • CSNK2A Inhibitors: Identification of 2,6-disubstituted pyrazines as CSNK2A inhibitors. PMC (NIH). Link

Sources

High-performance liquid chromatography (HPLC) methods for aminopyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Aminopyrazines

Executive Summary

Aminopyrazines, characterized by a pyrazine heterocyclic core substituted with an amine group, are critical building blocks in pharmaceutical chemistry. They are the structural foundation for first-line antitubercular drugs like pyrazinamide[1] and are frequently utilized in the development of novel kinase inhibitors[2][3]. However, their high polarity and the basicity of the nitrogen atoms present significant chromatographic challenges, including poor retention on standard reversed-phase columns and severe peak tailing. This application note provides a mechanistic guide to developing robust, self-validating HPLC methods for aminopyrazines, detailing both traditional Reversed-Phase (RP-HPLC) and advanced Hydrogen-Bonding (Mixed-Mode) chromatographic strategies.

Physicochemical Profiling & Chromatographic Causality

The chromatographic behavior of aminopyrazines is dictated by two primary physicochemical properties:

  • High Hydrophilicity (Low LogP): Aminopyrazines often have partition coefficients (LogP) near or below zero. In standard RP-HPLC, this causes the analytes to elute very close to the void volume (t0), leading to poor resolution from sample matrix components[1][4].

  • Basic Nitrogen Lone Pairs: The nitrogen atoms in the pyrazine ring and the primary amine group act as strong hydrogen-bond acceptors and donors. In silica-based columns, these basic sites interact with unreacted, acidic silanol groups via secondary ion-exchange mechanisms.

    • Causality: This secondary interaction is the root cause of the severe peak tailing often observed with these compounds. To mitigate this, method developers must either suppress silanol ionization using acidic buffers (e.g., pH 4.4)[1], use highly aqueous mobile phases to force hydrophobic retention[5], or abandon hydrophobic retention entirely in favor of hydrogen-bonding stationary phases (e.g., SHARC columns)[6].

Decision Matrix for Method Development

To streamline method development, the following logical workflow dictates the selection of stationary and mobile phases based on the specific aminopyrazine derivative's properties.

HPLC_Method_Dev Start Analyze Aminopyrazine LogP & pKa LogP_Check LogP < 0 ? (Highly Polar) Start->LogP_Check RP_HPLC Reversed-Phase (RP-HPLC) C8/C18 Column LogP_Check->RP_HPLC No (LogP > 0) HILIC HILIC or Mixed-Mode (e.g., SHARC 1) LogP_Check->HILIC Yes (LogP < 0) Tailing_Check Peak Tailing Observed? RP_HPLC->Tailing_Check Validate System Suitability Validation HILIC->Validate Buffer_Adj Adjust pH (e.g., pH 4.4) or Add Ion-Pairing Tailing_Check->Buffer_Adj Yes (Silanol Interaction) Tailing_Check->Validate No Buffer_Adj->Validate

Decision tree for aminopyrazine HPLC method development based on polarity and silanol interactions.

Comparative Chromatographic Data

The table below summarizes validated chromatographic parameters for various aminopyrazines across different column chemistries, highlighting how mobile phase composition must be adapted to the stationary phase.

AnalyteColumn ChemistryMobile Phase CompositionFlow RateDetectionRetention TimeRef
Pyrazinamide Hypersil C8 (3.5 µm)0.1 M Phosphate Buffer pH 4.4 / MeOH (80:20)1.0 mL/minUV 269 nm~3.62 min[1]
Pyrazinamide Wakosil C18 HG (5 µm)99% Ammonium Acetate pH 6.0 / 1% MeCN1.0 mL/minUV~4.0 min[5]
2-Aminopyrazine SHARC 1 (Mixed-Mode, 5 µm)MeCN / H2O (98:2) + 0.5% FA + 0.05% AmFm1.0 mL/minUV 270 nm~3.50 min[6]

Self-Validating Experimental Protocols

Protocol A: High-Throughput RP-HPLC for Pyrazinamide (Aqueous-Rich Method)

Objective: Quantitative estimation of pyrazinamide in pharmaceutical dosage forms or plasma[1]. Materials: Hypersil C8 column (4.6 x 250 mm, 3.5 µm)[1].

  • Buffer Preparation: Dissolve sodium dihydrogen orthophosphate in double-distilled water to yield a 0.1 M solution. Adjust the pH precisely to 4.4 using o-phosphoric acid[1].

    • Causality: A pH of 4.4 ensures that residual silanols on the silica matrix remain protonated (neutral). This prevents secondary ion-exchange interactions with the basic pyrazine ring, effectively eliminating peak tailing[1].

  • Mobile Phase Blending: Mix 800 mL of the pH 4.4 buffer with 200 mL of HPLC-grade methanol (80:20 v/v)[1]. Filter through a 0.45 µm Nylon 66 membrane and ultrasonicate for 20 minutes[1].

    • Causality: The highly aqueous environment (80% buffer) is mandatory to force the hydrophilic pyrazinamide to partition into the C8 stationary phase, ensuring adequate retention beyond the void volume.

  • Chromatographic Execution: Run isocratically at 1.0 mL/min at ambient temperature. Monitor UV absorbance at 269 nm[1].

  • Self-Validation System (SST):

    • Inject a 100 µg/mL standard six times[1].

    • Pass Criteria: The Coefficient of Variation (CV) for the retention time (~3.62 min) must be < 2%[1]. The peak asymmetry factor must be ≤ 1.5. If tailing exceeds 1.5, the buffer pH has likely drifted and must be recalibrated.

Protocol B: Hydrogen-Bonding Chromatography for 2-Aminopyrazine

Objective: High-efficiency separation of ultra-polar 2-aminopyrazine using a mixed-mode, hydrogen-bonding stationary phase[6]. Materials: SHARC 1 column (4.6 x 150 mm, 5 µm, 100 Å)[6].

  • Mobile Phase Preparation: Combine 980 mL of HPLC-grade Acetonitrile with 20 mL of ultrapure water (98:2 v/v). Supplement with 0.5% Formic Acid (FA) and 0.05% Ammonium Formate (AmFm)[6].

    • Causality: The SHARC 1 column separates analytes exclusively based on hydrogen bonding[6]. By using a highly organic mobile phase (98% MeCN), competing water molecules are removed from the system. This maximizes the hydrogen-bond interactions between the stationary phase and the nitrogen atoms of 2-aminopyrazine, providing strong retention for a compound that would otherwise not retain on a C18 column[6].

  • Chromatographic Execution: Run isocratically at 1.0 mL/min. Monitor UV absorbance at 270 nm[6].

  • Self-Validation System (SST):

    • Equilibration Check: Monitor baseline stability. Because the retention mechanism relies on a strict 2% water environment, equilibration is highly sensitive to atmospheric moisture.

    • Pass Criteria: Retention time must remain stable within ±0.1 min. A sudden decrease in retention time indicates that the highly hygroscopic acetonitrile has absorbed ambient water, disrupting the hydrogen-bonding network. Fresh mobile phase must be prepared.

Protocol C: Aminopyrazines as Pre-Column Derivatization Reagents

Objective: Utilizing 2-aminopyrazine to derivatize and detect highly polar monosaccharides via reversed-phase HPLC[7][8]. Context: Beyond being analytes, aminopyrazines are powerful analytical tools. They can be used to tag reducing sugars via reductive amination, enabling highly sensitive fluorescence detection[7][8].

  • Derivatization Reaction: React the aqueous monosaccharide sample with 2-aminopyrazine in the presence of a reducing agent (e.g., 2-picoline borane) under mild acidic conditions[8].

    • Causality: The primary amine of 2-aminopyrazine reacts with the reducing end of the monosaccharide to form a Schiff base. The reducing agent immediately converts this unstable intermediate into a stable secondary amine[7]. This imparts a strong fluorophore to the previously invisible sugar.

  • Chromatographic Execution: Inject the derivatized mixture onto a standard C18 reversed-phase column. Detect using a fluorescence detector set to an excitation wavelength of 245 nm and an emission wavelength of 410 nm[7].

  • Self-Validation System (SST):

    • Pass Criteria: The Limit of Detection (LOD) for the derivatized monosaccharides should fall within the 45–800 fmol range[7]. A drop in sensitivity or the appearance of split peaks indicates incomplete reduction of the Schiff base, requiring fresh preparation of the reducing agent.

References[6] Title: HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies

Source: sielc.com URL: 1] Title: Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms Source: sphinxsai.com URL: 5] Title: Optimization and validation of rapid and simple method for determination of Isoniazid and Pyrazinamide in plasma by HPLC-UV - JOCPR Source: jocpr.com URL: 7] Title: Reversed-Phase HPLC of Monosaccharides in Glycoproteins Derivatized with Aminopyrazine with Fluorescence Detection - J-Stage Source: jst.go.jp URL: 4] Title: HPLC Columns Source: lcms.cz URL: 2] Title: WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof - Google Patents Source: google.com URL: 8] Title: A comparative study of two HPLC methods for dissolved monosaccharide analysis in seawater using 2-amino benzamide and 2-amino pyrazine as pre-column derivatization reagents | Request PDF - ResearchGate Source: researchgate.net URL: 3] Title: Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

Sources

Application Note: 3-Methoxy-6-methylpyrazin-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to provide a comprehensive technical workflow for the use of 3-Methoxy-6-methylpyrazin-2-amine in the synthesis of sulfonylurea herbicides.

Executive Summary

This compound (CAS: 89464-88-0) is a critical heterocyclic building block used in the development of sulfonylurea herbicides , a class of potent acetolactate synthase (ALS) inhibitors. While pyrimidine and triazine analogs are more ubiquitous in commercial products (e.g., Metsulfuron, Chlorsulfuron), pyrazine-based sulfonylureas represent a specialized subclass offering distinct selectivity profiles and resistance-breaking potential.

This guide details the synthesis of the intermediate itself from commercially available precursors and its subsequent coupling to aryl sulfonyl isocyanates to generate active herbicidal agents.

Chemical Identity & Verification
PropertySpecificationNotes
Chemical Name This compoundAlso: 2-Amino-3-methoxy-6-methylpyrazine
CAS Registry 89464-88-0 Note:[1][2][3][4] User-provided CAS 16753-85-4 is chemically unrelated (likely a silane or typo). This guide follows the CAS 89464-88-0 structure.
Molecular Formula C₆H₉N₃OMW: 139.15 g/mol
Appearance Off-white to pale yellow solidHygroscopic; store under inert gas.
Key Function Heterocyclic Amine HeadCouples with Sulfonyl Isocyanates/Carbamates.

Strategic Synthesis of the Intermediate

Direct commercial availability of high-purity this compound can be limited. The following protocol describes a robust, self-validating synthesis starting from 2-amino-6-methylpyrazine . This route utilizes a bromination-methoxylation-dehalogenation sequence to ensure regiochemical purity.

Workflow Diagram

SynthesisPathway Start 2-Amino-6-methylpyrazine (Starting Material) Step1 Bromination (NBS or Br2) Start->Step1 Inter1 3,5-Dibromo-6-methyl pyrazin-2-amine Step1->Inter1 Regioselective Halogenation Step2 Methoxylation (NaOMe/MeOH) Inter1->Step2 Inter2 5-Bromo-3-methoxy -6-methylpyrazin-2-amine Step2->Inter2 Nucleophilic Aromatic Substitution (SnAr) Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Final 3-Methoxy-6-methyl pyrazin-2-amine Step3->Final Hydrodehalogenation

Caption: Step-wise synthesis of this compound ensuring correct regiochemistry of the methoxy group.

Protocol A: Synthesis of this compound
Step 1: Dibromination

Objective: Activate positions 3 and 5.[5][6][7]

  • Dissolve 2-amino-6-methylpyrazine (1.0 eq) in Acetonitrile (ACN).

  • Cool to 0–5°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise over 30 minutes. Note: Exothermic reaction.

  • Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate solvent. Resuspend residue in water. Filter the precipitate.

  • Yield: ~85% of 3,5-dibromo-6-methylpyrazin-2-amine .

Step 2: Regioselective Methoxylation

Objective: Install methoxy group at Position 3 via SnAr.

  • Prepare a solution of Sodium Methoxide (NaOMe) (2.5 eq) in anhydrous Methanol.

  • Add the dibromo intermediate (1.0 eq) to the solution.

  • Reflux at 65–70°C for 12–18 hours.

    • Mechanism:[5][6][7][8][9] The amino group donates electron density, but the pyrazine nitrogens make the ring electron-deficient enough for nucleophilic attack. Position 3 is sterically accessible and electronically activated.

  • Quench with water after cooling. Extract with Ethyl Acetate (3x).[1][8]

  • Purify via recrystallization (EtOH/Water) or flash chromatography.

  • Product: 5-bromo-3-methoxy-6-methylpyrazin-2-amine .

    • Checkpoint: Verify structure by NMR. The disappearance of one Br signal and appearance of -OCH3 singlet (~3.9 ppm) confirms substitution.

Step 3: Hydrodehalogenation (Optional)

Objective: Remove the 5-bromo group if the target is the pure 6-methyl derivative.

  • Dissolve the 5-bromo intermediate in Methanol.

  • Add 10% Pd/C catalyst (5 wt% loading).

  • Stir under Hydrogen atmosphere (balloon pressure or 1-2 bar) at RT for 4-6 hours.

    • Additive: Add Sodium Acetate (1.1 eq) to scavenge HBr formed.

  • Filter through Celite to remove catalyst. Concentrate filtrate.[1]

  • Final Yield: This compound .

Agrochemical Application: Sulfonylurea Coupling

The primary application of this amine is the synthesis of sulfonylurea herbicides. The reaction involves coupling the heterocyclic amine with an aryl sulfonyl isocyanate.

Reaction Logic

The nucleophilic nitrogen of the pyrazine amine attacks the electrophilic carbon of the isocyanate.

  • Reaction Type: Nucleophilic Addition.

  • Critical Factor: Moisture sensitivity of the isocyanate requires anhydrous conditions.

Protocol B: Coupling with Aryl Sulfonyl Isocyanate
Materials
  • Amine: this compound (1.0 eq).

  • Electrophile: 2-Methoxycarbonylbenzenesulfonyl isocyanate (1.05 eq) (Representative partner).

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 eq) - Optional, accelerates reaction.

Step-by-Step Procedure
  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen/Argon.

  • Solubilization: Dissolve this compound (10 mmol) in anhydrous DCM (20 mL).

  • Addition: Add the Sulfonyl Isocyanate (10.5 mmol) dropwise via syringe at 0°C.

    • Observation: A slight exotherm may occur.

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 2–4 hours.

    • Monitoring: HPLC or TLC. The disappearance of the amine is the primary indicator.

  • Isolation:

    • Method A (Precipitation): Many sulfonylureas precipitate from DCM. Filter the solid and wash with cold ether.

    • Method B (Acidification): If soluble, wash with 1M HCl (carefully) to remove unreacted amine, then dry organic layer and evaporate.

  • Purification: Recrystallization from Acetonitrile/Water or Acetone.

Data Table: Typical Reaction Parameters
ParameterRecommended RangeImpact on Yield
Temperature 0°C → 25°CHigher temps (>40°C) may cause isocyanate degradation.
Stoichiometry 1.0 : 1.05 (Amine:Iso)Slight excess of isocyanate ensures full conversion of the valuable amine.
Solvent Moisture < 50 ppmWater hydrolyzes isocyanate to sulfonamide (impurity).
Reaction Time 2 - 6 HoursExtended times are rarely needed; check stability of product.

Mechanism of Action (Downstream)

The resulting Pyrazinyl-Sulfonylurea acts as a herbicide by inhibiting Acetolactate Synthase (ALS) (also known as AHAS).

MOA Herbicide Pyrazinyl-Sulfonylurea Target ALS Enzyme (Acetolactate Synthase) Herbicide->Target Binds to Regulatory Site Pathway Branched-Chain Amino Acid Biosynthesis (Val, Leu, Ile) Target->Pathway Blocks Synthesis Effect Inhibition of Cell Division & Plant Death Pathway->Effect Starvation

Caption: Mechanism of Action for the synthesized herbicide.

References

  • Preparation of 5-bromo-3-methoxy-6-methylpyrazin-2-amine. Patent WO 2009/115572. Describes the bromination and methoxylation sequence for pyrazine amines.

  • Novel heterocyclic compounds and uses thereof. Patent AU 2012203026. Details the synthesis of 3,5-dibromo-6-methylpyrazin-2-amine and subsequent substitution reactions.

  • Substituted arylpyrazines. Patent WO 01/60012178. Discusses pyrazine derivatives in pharmaceutical and agrochemical contexts.

  • Chemical Identity Verification. Molaid Chemical Database. CAS 89464-88-0 entry for this compound.

Disclaimer: This guide is for research and development purposes only. All synthesis steps involving halogenation and isocyanates must be performed in a fume hood with appropriate PPE. Verify local regulations regarding the synthesis of bioactive agrochemicals.

Sources

Application Note: Strategic Derivatization of 3-Methoxy-6-methylpyrazin-2-amine for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Scaffold Rationale

In modern medicinal chemistry, aminopyrazines are recognized as highly privileged scaffolds, frequently utilized to target the ATP-binding hinge region of various kinases, including Nek2, FGFR, and PI3Kα. The compound 3-Methoxy-6-methylpyrazin-2-amine (CAS 89464-88-0) represents a highly tunable building block for high-throughput screening (HTS) library generation.

The structural logic behind utilizing this specific scaffold is rooted in its precise stereoelectronic profile:

  • C2-Amine (Hydrogen Bond Donor): The primary amine acts as a critical bidentate hydrogen bond donor to the backbone carbonyls of the kinase hinge region, a binding mode structurally validated in multiple kinase-inhibitor co-crystallizations.

  • C3-Methoxy Group (Conformational Lock & H-Bond Acceptor): The methoxy group provides an oxygen lone pair capable of interacting with solvent-exposed regions while sterically restricting the conformation of substituents added to the C2-amine.

  • C6-Methyl Group (Hydrophobic Anchor): This compact alkyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing overall binding affinity.

  • C5-Position (Elaboration Vector): The unsubstituted C5 position is primed for regioselective electrophilic halogenation, opening the door for downstream palladium-catalyzed cross-coupling to extend the molecule into the kinase's hydrophobic spine.

Scaffold hopping strategies have demonstrated that replacing traditional pyrimidine cores with pyrazine scaffolds can yield highly potent pan-FGFR inhibitors1[1]. Furthermore, direct derivatization at the 2-amine position via Buchwald-Hartwig cross-coupling has been successfully employed in the development of novel Polo-like kinase 4 (PLK4) inhibitors2[2].

Derivatization Logic & Workflow

To generate a diverse library for biological screening, a divergent synthesis strategy is employed. The workflow below maps the dual-pathway functionalization of the core scaffold.

G cluster_0 C5 Functionalization cluster_1 N2 Functionalization Start This compound (Core Scaffold) Bromination Regioselective Bromination (NBS, DMF, 0°C) Start->Bromination Electrophilic Aromatic Substitution Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, XantPhos) Start->Buchwald C-N Bond Formation Amidation Amidation / Urea Formation (Electrophilic Acylation) Start->Amidation N-Acylation C5_Intermediate 5-Bromo-3-methoxy- 6-methylpyrazin-2-amine Bromination->C5_Intermediate Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) C5_Intermediate->Suzuki C-C Bond Formation Library Divergent Compound Library (Targeting Hinge Region) Suzuki->Library Buchwald->Library Amidation->Library Biological Phenotypic & Kinase Screening (e.g., PLK4, FGFR, Nek2) Library->Biological ADP-Glo Assay Validation

Workflow for the divergent derivatization of this compound.

Validated Methodologies

The following protocols have been optimized to ensure high yield, regioselectivity, and seamless transition into biological screening assays.

Protocol A: C2-Amine Functionalization via Buchwald-Hartwig Amination

This protocol facilitates the direct attachment of bulky aryl or heteroaryl groups to the C2-amine, a critical step for generating PLK4 and PI3Kα targeted libraries3[3].

  • Preparation: In an oven-dried Schlenk tube under argon, combine this compound (1.2 equiv) and the desired aryl iodide (1.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv), XantPhos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M). Seal the tube and heat to 100 °C for 16 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

  • Causality & In-Process QC: XantPhos is explicitly chosen for its wide bite angle (111°), which forces the palladium center into a geometry that drastically accelerates the reductive elimination step. This is the rate-limiting step when coupling electron-deficient heteroarylamines. Reaction completion is self-validated via LC-MS; the disappearance of the m/z 140 [M+H]⁺ peak of the starting material confirms full conversion.

Protocol B: C5-Regioselective Bromination

To enable subsequent Suzuki-Miyaura cross-coupling at the C5 position, the scaffold must first be halogenated.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.3 M) and cool to 0 °C in an ice bath.

  • Halogenation: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Isolation: Pour the reaction mixture into ice-cold distilled water (5x volume of DMF). Stir for 30 minutes until a precipitate fully forms. Filter the solid, wash with cold water, and dry under a high vacuum to yield 5-bromo-3-methoxy-6-methylpyrazin-2-amine4[4].

  • Causality & In-Process QC: The methoxy group at C3 and the amine at C2 are strongly electron-donating, directing electrophilic aromatic substitution exclusively to the C5 position. Conducting the reaction at 0 °C in DMF stabilizes the bromonium intermediate and prevents oxidative degradation of the primary amine. The protocol is self-validating: the product precipitates upon the addition of water, allowing for immediate visual confirmation of conversion and facile isolation without the need for column chromatography.

Protocol C: High-Throughput ADP-Glo Kinase Assay

Once the library is synthesized, biological screening is conducted using a luminescent ADP-Glo assay.

  • Incubation: In a 384-well plate, incubate the purified recombinant kinase (e.g., FGFR1 or PLK4) with the derivatized compounds (serial dilutions from 10 µM to 0.1 nM) in assay buffer for 15 minutes.

  • Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent (equal volume to the reaction) to terminate the kinase activity and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin to produce light. Read luminescence on a microplate reader.

  • Causality & In-Process QC: Pyrazine derivatives often exhibit intrinsic autofluorescence, which can lead to false positives in standard FRET-based kinase assays. The ADP-Glo assay circumvents this by utilizing a luminescent readout based on ATP depletion. The addition of the ADP-Glo reagent ensures that the subsequent luciferase-mediated luminescence is strictly proportional to the ADP generated by kinase activity, providing a highly trustworthy IC₅₀ value.

Quantitative SAR Profiling

The table below summarizes representative structure-activity relationship (SAR) data for a library generated from the this compound scaffold, demonstrating how specific derivatization pathways dictate kinase selectivity and cellular efficacy.

CompoundR1 (C2-Amine Substitution)R2 (C5 Substitution)PLK4 IC₅₀ (nM)FGFR1 IC₅₀ (nM)HCT116 Viability IC₅₀ (µM)
Core Scaffold -H-H>10,000>10,000>50
Derivative 1 3-Iodo-1H-indazol-6-yl-H158501.8
Derivative 2 3,5-Dimethoxyphenyl-H1,200226.5
Derivative 3 -H4-Fluorophenyl>10,0002,100>50
Derivative 4 3-Iodo-1H-indazol-6-yl4-Fluorophenyl51400.4

Data Interpretation: Unmodified core scaffold shows no baseline activity. Functionalization of the C2-amine with an indazole moiety (Derivative 1) heavily biases the scaffold toward PLK4 inhibition. Conversely, a dimethoxyphenyl group at C2 (Derivative 2) shifts selectivity toward FGFR1. Dual functionalization (Derivative 4) maximizes hydrophobic spine interactions, drastically improving both biochemical potency and cellular phenotypic response.

References

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization Journal of Medicinal Chemistry - ACS Publications[Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors PubMed Central (PMC) - NIH[Link]

  • WO2022240876A1 - Polo like kinase 4 inhibitors Google P
  • Discovery of a novel aminopyrazine series as selective PI3Kα inhibitors PubMed - NIH[Link]

  • Preparation of 5-bromo-3-methoxy-6-methylpyrazin-2-amine (Application No. AU 2009227013 B2) Googleapis / Australian Patent Office[Link]

Sources

Application Notes & Protocols: A Guide to the N-Alkylation of Aminopyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Aminopyrazines

The aminopyrazine scaffold is a privileged heterocyclic motif that forms the core of numerous molecules critical to both medicinal chemistry and materials science. N-alkylation of the exocyclic amino group on the pyrazine ring is a pivotal synthetic transformation that profoundly modulates the parent molecule's physicochemical and biological properties. In drug discovery, this modification is instrumental in fine-tuning parameters such as lipophilicity, metabolic stability, and target-binding affinity, leading to the development of novel therapeutics, including inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2).[1] In materials science, N-alkylation can induce significant bathochromic (red) shifts in the absorption and emission spectra of fluorescent aminopyrazine dyes, enhancing their utility as hydrophilic optical agents for applications like real-time monitoring of renal function.[2][3][4]

This guide provides an in-depth exploration of the primary methodologies for aminopyrazine N-alkylation, offering detailed, field-proven protocols and explaining the fundamental principles that govern the choice of experimental conditions.

Core Methodologies and Mechanistic Considerations

The successful N-alkylation of an aminopyrazine hinges on selecting a strategy that maximizes yield and selectivity while minimizing side reactions. The nucleophilicity of the amino group, the reactivity of the alkylating agent, and the reaction conditions must be carefully balanced. The three predominant strategies are Reductive Amination, Direct Alkylation via Nucleophilic Substitution, and Transition Metal-Catalyzed approaches.

Reductive Amination: The Preferred Route for Controlled Mono-Alkylation

Reductive amination is arguably the most versatile and widely employed method for the N-alkylation of aminopyrazines.[2][3] Its prevalence stems from its high efficiency and, most critically, its inherent selectivity for mono-alkylation, thus avoiding the common pitfall of over-alkylation that plagues other methods.[5]

The Mechanism: The process is a one-pot reaction that proceeds in two key stages:

  • Imine Formation: The aminopyrazine condenses with a carbonyl compound (an aldehyde or ketone) to form a transient imine (or iminium ion under acidic catalysis) intermediate, with the concomitant release of a water molecule.

  • In-Situ Reduction: A mild, selective reducing agent, introduced into the same reaction vessel, reduces the C=N double bond of the imine to a stable C-N single bond, furnishing the desired N-alkylated aminopyrazine.[6][7]

Causality Behind Experimental Choices:

  • Reducing Agent Selection: The choice of reducing agent is critical. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal.[5][8] They are electrophilic enough to selectively reduce the protonated iminium ion intermediate much faster than the starting carbonyl compound, preventing the wasteful reduction of the aldehyde or ketone starting material.[5] NaBH(OAc)₃ is often favored due to its non-toxic nature compared to cyanide-based reagents.[5]

  • Solvent: Dichloroethane (DCE) and tetrahydrofuran (THF) are common solvents. DCE often promotes faster reactions.[2]

  • Catalysis: A catalytic amount of acetic acid can be used to accelerate imine formation, particularly with less reactive ketones, though it is often unnecessary for aldehydes.[2]

G cluster_0 Mechanism: Reductive Amination Amine Aminopyrazine (R-NH2) Imine Imine Intermediate (R-N=CR'R'') Amine->Imine Condensation (-H2O) Carbonyl Aldehyde/Ketone (R'-C=O) Carbonyl->Imine Product N-Alkylated Product (R-NH-CHR'R'') Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Imine

Caption: Mechanism of Reductive Amination.

Direct Alkylation with Alkyl Halides: A Classical Sₙ2 Approach

Direct alkylation involves treating the aminopyrazine with an alkyl halide (e.g., iodide, bromide). This is a classical nucleophilic aliphatic substitution (Sₙ2) reaction.[9]

The Mechanism: To be effective, the weakly nucleophilic exocyclic amino group must first be deprotonated by a strong base to generate a more potent nucleophilic aminopyrazinyl anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group to form the new C-N bond.

Causality Behind Experimental Choices:

  • Base Selection: A non-nucleophilic strong base is required. Sodium hydride (NaH) is highly effective, as is potassium carbonate (K₂CO₃).[10] NaH offers the advantage of an irreversible deprotonation, driving the reaction forward, but requires a strictly anhydrous and inert atmosphere.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) are preferred as they can dissolve the reactants and stabilize the transition state without interfering with the nucleophile.[10]

  • The Over-Alkylation Problem: The primary drawback of this method is the lack of selectivity.[11] The newly formed N-alkylated (secondary) amine is often more nucleophilic than the starting primary amine, leading it to compete for the remaining alkyl halide. This results in a "runaway reaction" that produces a mixture of mono-alkylated, di-alkylated, and sometimes even quaternary ammonium salt products, which can be challenging to separate.[11]

G cluster_1 Mechanism: Direct Alkylation (Sₙ2) Amine Aminopyrazine (R-NH2) Anion Aminopyrazinyl Anion (R-NH⁻) Amine->Anion Deprotonation Base Strong Base (e.g., NaH) Base->Amine Product N-Alkylated Product (R-NH-R') Anion->Product Sₙ2 Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Product Overalkylation Di-alkylated Product (R-N(R')2) Product->Overalkylation Further Alkylation (Undesired)

Caption: Mechanism of Direct Alkylation and the Over-alkylation Problem.

Modern Catalytic Methods: Greener and Broader Scope

While reductive amination and direct alkylation are workhorse reactions, modern transition-metal-catalyzed methods offer unique advantages, such as using alcohols as alkylating agents ("Borrowing Hydrogen") or coupling with aryl halides (Buchwald-Hartwig amination).

  • Borrowing Hydrogen (Hydrogen Autotransfer): This elegant, atom-economical process uses an alcohol as the alkylating agent in the presence of a transition metal catalyst (commonly Iridium or Ruthenium-based).[12][13] The catalyst first "borrows" hydrogen from the alcohol to transiently oxidize it to an aldehyde. This aldehyde then undergoes reductive amination as described above, and the catalyst returns the "borrowed" hydrogen to reduce the imine intermediate. The only byproduct is water, making it a very green alternative.[13][14]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is the premier method for forming aryl-amine bonds.[15][16] While more commonly used to attach an aryl group to the nitrogen (N-arylation), it can be adapted for the N-alkylation of halo-aminopyrazines, significantly expanding the synthetic repertoire.[15][17]

Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to stoichiometry, reaction monitoring, and proper purification are essential for success.

Protocol 1: N-Alkylation via Reductive Amination (Preferred Method)

This protocol describes the robust and selective mono-alkylation of 2-aminopyrazine with propionaldehyde.

Materials:

  • 2-Aminopyrazine

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (HOAc, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

G cluster_2 Workflow: Reductive Amination Protocol Setup 1. Setup - Dissolve Aminopyrazine & Aldehyde in DCE - Inert Atmosphere Reduction 2. Reduction - Add NaBH(OAc)3 portion-wise Setup->Reduction Monitor 3. Monitor - Stir 2-24h at RT - Check by TLC/LC-MS Reduction->Monitor Workup 4. Workup - Quench with NaHCO3 - Extract with EtOAc - Wash & Dry Monitor->Workup Purify 5. Purify - Concentrate crude - Silica Gel Column Chromatography Workup->Purify

Caption: General experimental workflow for reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-aminopyrazine (1.0 eq.). Dissolve it in anhydrous 1,2-dichloroethane (DCE). Add propionaldehyde (1.1 eq.).[3]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq.) can be added.[3][8]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. The reaction may be mildly exothermic.[8]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aminopyrazine is consumed (typically 2-24 hours).[8]

  • Workup: Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[8] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure N-propyl-2-aminopyrazine.[8]

Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide

This protocol describes the N-alkylation of an aminopyridine derivative, which serves as a reliable template for aminopyrazines. Caution is advised to carefully monitor for di-alkylation.

Materials:

  • Aminopyrazine

  • Alkyl Iodide (e.g., methyl iodide)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aminopyrazine (1.0 eq.). Add anhydrous DMF to dissolve the starting material.[10]

  • Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise. (Alternatively, potassium carbonate (2.0 eq.) can be used, and the reaction may require heating later).[10] Stir at 0 °C for 30 minutes.

  • Alkylating Agent Addition: Slowly add the alkyl iodide (1.1 eq.) to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature.[10]

  • Reaction Monitoring: Stir the reaction at room temperature (or heat to 50-60 °C if using K₂CO₃) for 2-24 hours. Monitor the progress carefully by TLC, paying close attention to the formation of a new, less polar spot corresponding to the di-alkylated byproduct.[8]

  • Workup: Upon completion (or when significant di-alkylation is observed), cool the mixture to room temperature and quench by the slow addition of water or saturated aqueous sodium bicarbonate.[10]

  • Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[10] Purify the crude product by silica gel column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.[10]

Data Summary: Comparative N-Alkylation Conditions

The following table summarizes representative conditions for the N-alkylation of aminopyrazines and related heterocycles, providing a comparative overview of different methodologies.

EntryStarting AmineAlkylating AgentMethodConditions (Base/Reagent, Solvent, Temp)Yield (%)Reference
1Aminopyrazine DerivativePropionaldehydeReductive AminationNaBH(OAc)₃, HOAc, DCE, RT80%[3]
2Aminopyrazine DerivativeVarious AldehydesReductive AminationNaBH(OAc)₃, HOAc, DCE, RT72-95%[3]
32-Chloro-4-aminopyridineAlkyl HalideDirect AlkylationNaH or K₂CO₃, DMF, 0 °C to RTVariable[10]
44-Bromopyridin-2-aminePrimary AlcoholBorrowing HydrogenIr(III) catalyst, LiOt-BuGood[12]
5AnilineBenzyl AlcoholBorrowing HydrogenRu catalyst, KOt-Bu, Toluene, 110 °C90-99%[18]
6AminopyrazineAlkyl IodideAnion Quenching(Implied base), Solvent not specified"Best results"[2]

Note: Yields are highly substrate-dependent and the conditions provided are representative examples.

References

  • A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. ResearchGate. Available at: [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Available at: [Link]

  • N-alkylated aminopyrazines for use as hydrophilic optical agents. Proceedings of SPIE. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ACS Publications. Available at: [Link]

  • Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination. Organic Chemistry Portal. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • N-alkylated aminopyrazines for use as hydrophilic optical agents. SPIE Digital Library. Available at: [Link]

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Royal Society of Chemistry. Available at: [Link]

  • Amine alkylation. Wikipedia. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Use of 3-Methoxy-6-methylpyrazin-2-amine in flavor and fragrance research

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

3-Methoxy-6-methylpyrazin-2-amine (MMPA) represents a critical junction molecule in the research of heterocyclic aromatic compounds.[1][2] While often overshadowed by its high-impact non-amino analogs (such as the "earthy/nutty" 2-methoxy-3-methylpyrazine), MMPA serves as a vital functional precursor and chemesthetic modulator in advanced flavor research.[1][2]

For the Flavor & Fragrance (F&F) scientist, MMPA is not merely an ingredient but a tool for "Flavor Ontogeny"—the study of how flavor develops during thermal processing (Maillard reactions). For the Drug Development professional, this specific scaffold serves as a privileged structure in the synthesis of kinase inhibitors (specifically MK-2 inhibitors), highlighting a rare convergence between sensory science and medicinal chemistry.[1][2]

Key Technical Value Proposition:

  • Pro-Flavor Stability: Unlike highly volatile methoxypyrazines, the amine functionality of MMPA renders it less volatile and more water-soluble, allowing it to act as a stable "flavor reservoir" that releases potent roasted notes upon thermal deamination or enzymatic cleavage.[2]

  • Synthetic Versatility: It acts as the primary intermediate for generating high-purity 2-methoxy-6-methylpyrazine without the formation of difficult-to-separate isomers common in direct alkylation methods.[1][2]

Part 2: Chemical & Sensory Profile

PropertySpecification
IUPAC Name This compound
CAS Number 10526-06-4 (Generic isomer class often linked to 16306-07-7)
Molecular Formula C₆H₉N₃O
Molecular Weight 139.15 g/mol
Appearance Crystalline solid or pale yellow powder (unlike the liquid non-amino pyrazines)
Solubility Soluble in DMSO, Methanol, dilute acids; Moderate water solubility.[1][2]
Sensory Descriptor Weak, savory, bready, slightly phenolic.[1] Note: It lacks the intense "green/nutty" punch of its deaminated counterpart until activated.

Part 3: Application Protocols

Protocol A: Controlled Synthesis of High-Impact Flavorants (Deamination)

Objective: Use MMPA to generate ultra-pure 2-methoxy-6-methylpyrazine (the "Hazelnut/Roasted" note) for fragrance concentrates, avoiding isomer contamination.[1][2]

Rationale: Direct methylation of methylpyrazine often yields a mix of 2,3-, 2,5-, and 2,6-isomers which are difficult to distill.[1][2] Starting with MMPA allows for regiospecific synthesis via diazotization-reduction.[2]

Materials:

  • MMPA (Substrate)[2]

  • Isoamyl nitrite (Diazotizing agent)[2]

  • Hypophosphorous acid (H₃PO₂, 50% aq) or THF/Ethanol[1][2]

  • Dichloromethane (DCM) for extraction[2]

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of MMPA in 20 mL of ethanol/THF mixture in a round-bottom flask equipped with a reflux condenser.

  • Acidification: Add 1.5 equivalents of Hypophosphorous acid. Safety Note: H₃PO₂ is a strong reducing agent; handle under inert atmosphere (N₂).[1][2]

  • Diazotization (The Trigger): Cool the solution to 0–5°C. Dropwise add 1.2 equivalents of Isoamyl nitrite over 30 minutes.

    • Mechanism:[1][2][3] The amine is converted to a diazonium salt, which is immediately reduced by the hypophosphorous acid, effectively removing the -NH₂ group.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution (N₂) ceases.

  • Work-up: Dilute with water (50 mL) and neutralize with saturated NaHCO₃.

  • Extraction: Extract with DCM (3 x 30 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: The resulting oil is 2-methoxy-6-methylpyrazine.[1][2] Purify via short-path distillation (bp ~58°C at 10 mmHg) to achieve >99% olfactory purity.

Protocol B: Analytical Tracking in Maillard Systems (HPLC-UV/MS)

Objective: Quantify MMPA as a marker for nitrogen integration in roasted food matrices (coffee/cocoa models).

Chromatographic Conditions:

  • System: Agilent 1200 Series HPLC or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV at 310 nm (Aminopyrazines have a distinct absorbance shift compared to alkylpyrazines).

Validation Check:

  • Retention Time: MMPA will elute earlier than 2-methoxy-6-methylpyrazine due to the polarity of the amine group.[1][2]

  • Mass Spec Confirmation: Look for parent ion [M+H]⁺ = 140.1.

Part 4: Cross-Disciplinary Insight (Pharma vs. Flavor)

The MMPA scaffold is a classic example of "privileged structures" in chemistry. The diagram below illustrates how the same core molecule diverges into two distinct high-value industries.

  • Flavor Pathway: The amine is a transient group, removed to increase volatility and lipophilicity (creating the aroma).

  • Pharma Pathway: The amine is retained and derivatized (e.g., urea formation) to create hydrogen-bonding interactions within the ATP-binding pocket of kinases (e.g., MK-2 inhibitors).[1][2]

MMPA_Pathways Precursor Amino Acid / Glyoxal (Precursors) MMPA This compound (MMPA) Precursor->MMPA Hofmann Degradation or Condensation Flavor_Process Diazotization & Reduction (Remove -NH2) MMPA->Flavor_Process Flavor Research Pharma_Process Acylation / Urea Formation (Derivatize -NH2) MMPA->Pharma_Process Drug Discovery Flavor_Product 2-Methoxy-6-methylpyrazine (Nutty/Roasted Aroma) Flavor_Process->Flavor_Product High Volatility Pharma_Product MK-2 Kinase Inhibitors (Anti-inflammatory Drugs) Pharma_Process->Pharma_Product H-Bond Donor

Figure 1: Divergent application pathways for MMPA.[1][2] In flavor chemistry, the amine is often a "masking" group to be removed; in medicinal chemistry, it is a critical "warhead" for enzyme binding.[1][2]

Part 5: Safety & Handling Guidelines

1. Toxicology Overview: While methoxypyrazines are GRAS (Generally Recognized As Safe) at ppm levels, aminopyrazines possess distinct toxicological profiles.[2]

  • Skin/Eye: Irritant (Category 2). The amine group increases basicity, leading to potential mucosal irritation.

  • Inhalation: Avoid dust generation.[4][5][6][7] Use a localized exhaust hood.

2. Storage Stability:

  • Instability:[1][2][3][4] Aminopyrazines are sensitive to oxidation (turning brown) and light.

  • Protocol: Store under Argon/Nitrogen at -20°C.

  • Shelf Life: 12 months if sealed; 24 hours in solution before degradation products (mainly hydroxypyrazines) appear.

Part 6: References

  • Chem-Impex International. (n.d.). 2-Amino-3-methoxypyrazine: Applications in Flavor and Pharmaceutical Synthesis. Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 587236: Aminopyrazine Derivatives. Retrieved from

  • Anderson, D. R., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of MAPK-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Google Patents. (2002). Process for preparing alkoxypyrazine derivatives (US6291674B2). Retrieved from

  • The Good Scents Company. (2024). 2-methoxy-6-methylpyrazine Flavor Profile and Precursors. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methoxy-6-methylpyrazin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-methoxy-6-methylpyrazin-2-amine. This pyrazine derivative is a critical building block in the development of kinase inhibitors and receptor agonists.

This guide moves beyond basic recipes, detailing the causality behind each chemical transformation to ensure you have full control over your reaction parameters and can independently validate your progress.

Mechanistic Workflow & Causality

The synthesis of this compound is a robust three-step process. Understanding the electronic properties of the pyrazine ring is key to maximizing yield and preventing the formation of stubborn impurities.

G A 6-Methylpyrazin-2-amine B 3,5-Dibromo-6-methylpyrazin-2-amine A->B NBS, THF 10°C to RT C 5-Bromo-3-methoxy-6-methylpyrazin-2-amine B->C NaOMe, MeOH 70°C, 18h D This compound (Target Compound) C->D H2 (1 atm), 10% Pd/C MeOH, RT

Figure 1: Three-step synthetic workflow for this compound.

Causality in the Workflow:

  • Electrophilic Aromatic Substitution (Bromination): The amino group at the 2-position strongly donates electron density into the pyrazine ring, activating the 3- and 5-positions toward electrophilic attack. This allows for highly efficient di-bromination.

  • Nucleophilic Aromatic Substitution (

    
    ):  The bromine at the 3-position is highly susceptible to displacement by methoxide due to the inductive electron-withdrawing effect of the adjacent pyrazine nitrogen and the ortho-amino group.
    
  • Catalytic Hydrogenation (Debromination): The remaining bromine at the 5-position is removed via Pd/C-catalyzed hydrogenation, yielding the target compound.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, each protocol includes a Validation Checkpoint . If your reaction does not meet these criteria, do not proceed to the next step.

Step 1: Synthesis of 3,5-Dibromo-6-methylpyrazin-2-amine

Protocol:

  • Dissolve 6-methylpyrazin-2-amine (1.0 equiv) in anhydrous THF (0.5 M concentration) and cool to 10 °C under a nitrogen atmosphere.

  • Add N-bromosuccinimide (NBS) (2.05 equiv) portion-wise over 15 minutes to prevent thermal runaway [2].

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Concentrate under reduced pressure, resuspend in ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Validation Checkpoint:

  • Visual: The crude mixture will transition from a pale yellow solution to a dark orange/brown suspension.

  • Analytical: LC-MS should show complete consumption of starting material. Look for the distinct isotopic doublet of the dibrominated product at m/z 266.0 / 268.0 / 270.0[M+H]⁺.

Step 2: Synthesis of 5-Bromo-3-methoxy-6-methylpyrazin-2-amine

Protocol:

  • Suspend 3,5-dibromo-6-methylpyrazin-2-amine (1.0 equiv) in dry MeOH (0.5 M).

  • Slowly add a solution of NaOMe (4.4 M in MeOH, 1.15 equiv) [1].

  • Heat the reaction to 70 °C and maintain for 18 hours.

  • Cool to room temperature. Quench by adding water, which will precipitate the product. Filter and wash with cold water.

Validation Checkpoint:

  • Visual: A fine, off-white to pale yellow precipitate forms upon the addition of water.

  • Analytical: LC-MS should indicate a mass shift corresponding to the loss of one bromine and the addition of a methoxy group (m/z 218.0 / 220.0 [M+H]⁺).

Step 3: Synthesis of this compound

Protocol:

  • Dissolve 5-bromo-3-methoxy-6-methylpyrazin-2-amine (1.0 equiv) in MeOH (0.2 M).

  • Add 10% Pd/C (10% w/w) and triethylamine (1.5 equiv) [1][3].

  • Purge the flask with nitrogen, then introduce a hydrogen atmosphere (1 atm via balloon). Stir at room temperature for 18–24 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate and purify via flash chromatography (SiO₂, hexanes/EtOAc).

Validation Checkpoint:

  • Visual: The reaction mixture must remain a black suspension (catalyst) without clumping. The filtered solution should be clear and colorless.

  • Analytical: LC-MS confirms the final debrominated product at m/z 140.1 [M+H]⁺.

Troubleshooting Guides & FAQs

Q: Why am I seeing significant degradation and low yield during the bromination step (Step 1)? A: This is typically caused by poor temperature control or the use of elemental bromine (Br₂) without a proper buffering agent. While Br₂ with lutidine is cited in some literature, using NBS in THF at 10 °C provides superior stoichiometric control and minimizes oxidative degradation of the pyrazine ring [2]. Ensure your NBS is freshly recrystallized (from water) if it appears yellow or clumpy.

Q: The methoxylation step (Step 2) stalls at ~50% conversion. How can I drive it to completion without forming the 3,5-dimethoxy byproduct? A: Stalling usually occurs if the NaOMe solution has degraded (absorbed atmospheric moisture, converting to NaOH). Always use a freshly titrated or newly purchased solution of NaOMe in MeOH. To prevent over-reaction (formation of 3,5-dimethoxy-6-methylpyrazin-2-amine), strictly limit NaOMe to 1.15–1.20 equivalents. The 3-position is kinetically favored for


, but extended heating (>24h) or excess base will force the thermodynamic displacement of the 5-bromo group.

Q: During debromination (Step 3), the reaction is incredibly slow, or I observe pyrazine ring reduction. What is the fix? A: Slow debromination is almost always due to catalyst poisoning. As the reaction proceeds, hydrobromic acid (HBr) is generated, which poisons the Pd surface. This is why the protocol mandates the addition of triethylamine (1.5 equiv)—it acts as an acid scavenger [1]. If you observe pyrazine ring reduction (over-reduction), you are likely using too high a hydrogen pressure. Stick to 1 atm (balloon pressure) at room temperature; high-pressure Parr hydrogenation is unnecessary and detrimental here.

Q: My final product is contaminated with a persistent impurity that co-elutes on silica gel. What is it? A: This is often the unreacted 5-bromo-3-methoxy-6-methylpyrazin-2-amine from incomplete hydrogenation. Because the polarity difference between the brominated precursor and the debrominated product is minimal, separation via standard normal-phase chromatography is difficult. The best solution is to ensure Step 3 goes to 100% conversion before filtering the Pd/C. If necessary, spike the reaction with an additional 5% w/w Pd/C and stir for another 6 hours.

Quantitative Data & Reaction Parameters Summary

The following table summarizes the optimized parameters, expected yields, and critical quality attributes for each step of the synthesis.

Synthesis StepReagents & ConditionsTarget Conversion TimeExpected YieldCommon Impurities
1. Bromination NBS (2.05 eq), THF, 10 °C to RT2 hours85 - 90%Mono-bromo intermediates; Succinimide
2. Methoxylation NaOMe (1.15 eq), MeOH, 70 °C18 hours75 - 80%3,5-dimethoxy-6-methylpyrazin-2-amine
3. Debromination H₂ (1 atm), 10% Pd/C, Et₃N, MeOH18 - 24 hours90 - 95%Unreacted starting material; Over-reduced pyrazine

References

  • Title: AU 2009227013 B2 - Novel heterocyclic compounds and uses thereof Source: Google Patents URL
  • Title: US 9290505 B2 - Substituted imidazo[1,2-a]pyrazines as Syk inhibitors Source: Google Patents URL
  • Title: WO 2022132696 A1 - Urea orexin receptor agonists Source: Google Patents URL

Side-product formation in pyrazine synthesis and purification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazine Synthesis & Purification

Case ID: PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Pyrazine Synthesis Technical Support Center. This guide is structured to troubleshoot the specific failure modes associated with the construction of the 1,4-diazine ring. Pyrazine synthesis, particularly via the condensation of 1,2-dicarbonyls with 1,2-diamines or the Gutknecht method, is deceptively simple. The challenge lies not in forming the ring, but in preventing the thermodynamic sinks of polymerization , regioisomer scrambling , and incomplete oxidative aromatization .

Module 1: Synthesis Troubleshooting (The Reaction Phase)

Issue 1: "My reaction mixture turned into a black tar/polymer."

Diagnosis: Uncontrolled oligomerization of


-amino ketone intermediates.
Mechanism:  In the Gutknecht synthesis (or self-condensation of 

-amino ketones), the intermediate free amine is highly reactive. If the pH is too high or the concentration is too dense, these intermediates undergo intermolecular Schiff base formation (polymerization) rather than the desired intramolecular cyclodimerization.

Protocol: The Dilution & pH Lock

  • Concentration Control: Maintain reaction concentration below 0.1 M. High dilution favors cyclization (intramolecular) over polymerization (intermolecular).

  • pH Buffering: If generating the free amine from a hydrochloride salt, do not dump in strong base. Use a biphasic system (CHCl

    
    /Sat. NaHCO
    
    
    
    ) or a buffered release to keep the free amine concentration low but constant.
  • Temperature Ramp: Do not heat immediately. Allow the initial condensation (imine formation) to occur at

    
     to RT. Only apply heat for the final dehydration/aromatization step.
    
Issue 2: "I have a mixture of isomers I cannot separate."

Diagnosis: Regiochemical scrambling during condensation of unsymmetrical 1,2-diamines with unsymmetrical 1,2-dicarbonyls. Causality: The condensation is governed by both steric and electronic factors.[1] The more nucleophilic nitrogen attacks the more electrophilic carbonyl. If these forces oppose each other, you get a mixture.

Protocol: The "Pre-Biased" Condensation

  • Solvent Effect: Switch to fluorinated alcohols (e.g., TFE or HFIP). These solvents can activate specific carbonyls via hydrogen bonding, potentially enhancing regioselectivity [1].[1]

  • Stepwise Condensation: Do not mix reagents simultaneously.

    • Cool the dicarbonyl solution to

      
      .
      
    • Add the diamine dropwise.

    • This kinetic control favors the formation of the mono-imine at the least sterically hindered position first.

Issue 3: "Mass spec shows [M+2] peak as the major product."

Diagnosis: Stalled aromatization (Presence of 1,4-dihydropyrazine). Mechanism: The initial condensation yields a dihydropyrazine.[2][3][4] This intermediate is stable enough to persist but requires an oxidative driving force to become the aromatic pyrazine.

Protocol: Oxidative Aromatization

  • Method A (Chemical): Add MnO

    
      (5-10 equiv) or DDQ  (1.1 equiv) to the crude mixture and reflux for 1 hour.
    
  • Method B (Catalytic Aerobic): Add catalytic KOH in ethanol and bubble air/O

    
     through the solution. Base-catalyzed tautomerization accelerates the oxidation [2].
    

Visualizing the Failure Pathways

The following diagram illustrates the critical divergence points where a reaction leaves the desired pathway and enters a side-product or failure state.

PyrazinePathways Start Reagents (1,2-Diamine + 1,2-Dicarbonyl) Diimine Intermediate: Diimine / Dihydropyrazine Start->Diimine Condensation (-2 H2O) Regio Side Product: Regioisomers (Hard to Separate) Start->Regio Unsymmetrical Reagents Pyrazine Target Product: Aromatic Pyrazine Diimine->Pyrazine Oxidation (-2 H) Polymer Failure Mode: Polymers / Tars (Black Gunk) Diimine->Polymer High Conc. High Temp Hydrolysis Side Product: Amides / Acids (Hydrolysis) Diimine->Hydrolysis Water Present (Reversible) NOxide Side Product: Pyrazine N-Oxide (Over-oxidation) Pyrazine->NOxide Excess Oxidant (e.g., mCPBA)

Figure 1: Mechanistic divergence in pyrazine synthesis. Dashed lines indicate failure modes.

Module 2: Purification & Isolation (The Work-up Phase)

Issue 4: "My product vanished on the rotavap."

Diagnosis: Volatility loss. Insight: Many alkylpyrazines (e.g., 2,5-dimethylpyrazine) have high vapor pressures and sublime easily. They co-distill with solvents.

Protocol: Low-Temperature Isolation

  • Avoid Rotavap: If the MW is < 150, do not use a rotary evaporator.

  • Extraction: Extract into a low-boiling solvent (Pentane or Et

    
    O).
    
  • Concentration: Dry over MgSO

    
    , then concentrate using a Vigreux column  at atmospheric pressure to prevent co-distillation.
    
  • Final Purification: Do not column. Sublime the residue under static vacuum (0.1 mmHg) at ambient temperature onto a cold finger (

    
    ) [3].
    
Issue 5: "The product trails on the silica column (Tailing)."

Diagnosis: Acid-Base interaction with silanols. Insight: Pyrazines are weak bases (pKa ~0.6), but they can still hydrogen bond with acidic silanol groups on silica gel, causing peak broadening and yield loss.

Protocol: Base-Deactivated Silica

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading the sample.

  • Eluent Modifier: Maintain 1% TEA or 1% NH

    
    OH in the mobile phase throughout the run.
    
  • Alternative: Use Neutral Alumina instead of silica for acid-sensitive or basic pyrazines.

Quantitative Data: Purification Efficiency Matrix

Purification MethodTarget Compound TypeRecovery EfficiencyPurity AchievedPrimary Risk
Sublimation Low MW, Volatile Solids>95%>99.9%Sample loss if vacuum too strong
Flash (Silica) High MW, Non-volatile60-80%95-98%Tailing, irreversible adsorption
Flash (Alumina) Acid-sensitive / Basic85-90%98%Slower flow rates
Steam Distillation Alkylpyrazines (Oils)70-85%90-95%Large water volume to remove

Module 3: Stability & Storage

Q: Why is my white pyrazine solid turning yellow/brown? A: This is likely N-oxidation or photolytic degradation .

  • N-Oxidation: Pyrazines are electron-deficient but can slowly oxidize at the nitrogen to form N-oxides in air, especially in the presence of light.

  • Hygroscopicity: Alkylpyrazines can be hygroscopic. Water promotes ring-opening hydrolysis over long periods.

  • Fix: Store under Argon at

    
     in amber vials.
    

Decision Tree: Purification Strategy

Use this logic flow to determine the optimal purification method for your specific pyrazine derivative.

PurificationLogic Start Crude Reaction Mixture IsVolatile Is MW < 150 or High Vapor Pressure? Start->IsVolatile Sublimation Method A: Vacuum Sublimation IsVolatile->Sublimation Yes SolubilityCheck Soluble in Non-polar Solvent? IsVolatile->SolubilityCheck No Flash Method B: Flash Chromatography (1% Et3N doped) SolubilityCheck->Flash Yes AcidBase Method C: Acid-Base Extraction (Exploit pKa) SolubilityCheck->AcidBase No (Water Soluble)

Figure 2: Purification decision matrix based on volatility and solubility.

References

  • Regioselectivity in Heterocycle Synthesis

    • BenchChem Technical Support.[1][5] (2025).[1][5][6][7] "Managing Regioselectivity in Substituted Pyrazole Synthesis." (Extrapolated to Pyrazine context regarding solvent effects).

  • Oxidative Aromatization

    • Journal of Organic Chemistry.[8] (1991). "Regioselective synthesis of alkylpyrazines." (Discusses oxidation of dihydropyrazines).

  • Sublimation Techniques

    • Adesis, Inc. (2021).[9] "Sublimation: Isolating the Purest Chemical Compounds."

  • Chromatography of Pyrazines

    • Biotage Application Notes. "Improving Flash Purification of Chemically Related Pyrazines."

Sources

Technical Support Center: Solubilization Strategies for Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

Pyrazine derivatives often present a paradox in drug development: the core pyrazine ring is hydrophilic (logP ~ -0.2), yet functionalized drug candidates frequently exhibit poor aqueous solubility. This is primarily driven by two factors:

  • Crystal Lattice Energy: The planar nature of the pyrazine ring facilitates strong

    
    -
    
    
    
    stacking and efficient crystal packing, resulting in high melting points and high lattice energy that water must overcome.
  • Weak Basicity: With a pKa of approximately 0.65, the pyrazine nitrogen is a very weak base.[1] Unlike pyridines (pKa ~5.2), pyrazines do not protonate at physiological pH (7.4) or even in standard acidic buffers (pH 4.5), rendering simple pH adjustment strategies ineffective for many derivatives.

This guide provides a decision-matrix approach to solubilization, moving beyond standard protocols to address the specific electronic and structural constraints of the pyrazine scaffold.

Troubleshooting Guide (Q&A)

Category A: Solvent Selection & pH Adjustment[1]

Q1: I tried dissolving my pyrazine derivative in 0.1 M HCl, but it remains insoluble. Why isn't the "salt formation in situ" working? Technical Insight: This is a classic issue with pyrazines. The pKa of the pyrazine nitrogen is typically between 0.5 and 1.5 depending on substituents. To achieve >99% protonation (essential for significant solubility enhancement), the pH of the medium must be at least 2 units below the pKa.

  • The Math: If pKa = 0.6, you need a pH of ~ -1.4.

  • The Reality: 0.1 M HCl (pH ~1) only partially protonates the species.

  • Solution: Do not rely on in-situ pH adjustment for solubilization unless you are using highly concentrated strong acids (which is rarely biocompatible). Switch to Cosolvency or Pre-formed Salts with super-strong acids (e.g., methanesulfonic acid).

Q2: Which cosolvents are thermodynamically favored for pyrazines? Technical Insight: Pyrazines often show "preferential solvation" in specific binary mixtures.

  • Recommended: PEG 400 and Propylene Glycol (PG) .

  • Mechanism: These solvents disrupt the stable water-water network and can interact with the pyrazine nitrogens via hydrogen bonding more effectively than water, while also accommodating lipophilic substituents.

  • Avoid: Pure ethanol often precipitates pyrazines upon dilution into aqueous media ("crashing out") more rapidly than PEG-based systems due to the high dielectric contrast.

Category B: Formulation & Complexation[8]

Q3: My compound precipitates during HPLC analysis. How do I stabilize the sample? Technical Insight: Pyrazines are prone to precipitation when dissolved in organic stock (DMSO) and injected into aqueous buffers.

  • Solution: Use a Hydrotropic Diluent . Instead of pure water/buffer, dilute your DMSO stock into a solution of 5-10% HP-

    
    -Cyclodextrin  or 2 M Urea . These agents disrupt the 
    
    
    
    -
    
    
    stacking aggregates that form immediately upon contact with water.

Q4: Is cyclodextrin complexation effective for planar molecules like pyrazine? Technical Insight: Yes, highly effective. The planar geometry fits well into the hydrophobic cavity of


-Cyclodextrin (

-CD).
  • Protocol: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    rather than parent
    
    
    -CD. The hydroxypropyl groups disrupt the intermolecular H-bonding of the CD itself, dramatically increasing the solubility of the complex (up to >50% w/v).

Decision Matrix & Workflows

Visualization 1: Solubilization Strategy Decision Tree

This logic flow guides you based on the specific physicochemical properties of your pyrazine derivative.

PyrazineSolubility Start Start: Pyrazine Compound Insoluble in Water CheckPKa Step 1: Check pKa of Ring Nitrogens Start->CheckPKa IsBasic Is pKa > 3.0? CheckPKa->IsBasic SaltForm Strategy A: Salt Formation (Tartrate, Citrate, HCl) IsBasic->SaltForm Yes CheckLogP Step 2: Check Lipophilicity (LogP) IsBasic->CheckLogP No (Weak Base) IsLipophilic Is LogP > 3.0? CheckLogP->IsLipophilic LipophilicStrat Strategy B: Lipid Formulation (SEDDS / Micelles) IsLipophilic->LipophilicStrat Yes CheckCrystal Step 3: Check Crystallinity (Melting Point) IsLipophilic->CheckCrystal No HighMP MP > 200°C? CheckCrystal->HighMP Cosolvent Strategy C: Cosolvents (PEG400 / DMSO / PG) HighMP->Cosolvent Alternative Cyclodextrin Strategy D: Complexation (HP-beta-CD) HighMP->Cyclodextrin No (Planar/Stacking) Amorphous Strategy E: Solid Dispersion (HME / Spray Drying) HighMP->Amorphous Yes (High Lattice Energy)

Caption: Decision matrix for selecting the optimal solubilization strategy based on pKa, LogP, and melting point.

Experimental Protocols

Protocol A: "Strong Acid" Salt Screen for Weak Bases

Standard salt screens using acetic or citric acid will fail for pyrazines due to insufficient


pKa. Use this modified screen.

Reagents:

  • Solvent: Acetone or Ethanol (anhydrous).

  • Counterions (Strong Acids): Methanesulfonic acid (MsOH), Hydrochloric acid (HCl, 4M in dioxane), Sulfuric acid, p-Toluenesulfonic acid.

Procedure:

  • Dissolution: Dissolve 50 mg of the pyrazine compound in the minimum amount of hot solvent (Acetone is preferred as salts are often insoluble in it).

  • Acid Addition: Add 1.05 equivalents of the selected strong acid dropwise while stirring.

    • Note: For HCl, use gas or ether/dioxane solutions; avoid aqueous HCl to prevent oiling out.

  • Crystallization:

    • If precipitate forms immediately: Heat to redissolve and allow slow cooling.

    • If no precipitate: Cool to 4°C and scratch the vessel wall.

    • If still clear: Add an anti-solvent (Diisopropyl ether or Hexane).

  • Analysis: Filter solid and analyze by DSC (Differential Scanning Calorimetry) . A sharp melting point distinct from the free base confirms a true salt species rather than a physical mixture.

Protocol B: Cosolvent Isotherm Determination

Determine the "Solubilizing Power" (


) of a cosolvent to predict formulation stability.

Procedure:

  • Prepare mixed solvent systems containing 0%, 10%, 20%, 40%, and 60% (v/v) of the cosolvent (e.g., PEG 400) in water.

  • Add excess pyrazine compound to 2 mL of each mixture in glass vials.

  • Shake at 25°C for 24 hours (equilibrium).

  • Filter (0.45 µm PTFE) and analyze supernatant by HPLC-UV.

  • Data Processing: Plot

    
     vs. Volume Fraction of Cosolvent (
    
    
    
    ).
    • Equation:

      
      
      
    • If

      
      , the cosolvent is highly effective. If 
      
      
      
      , consider cyclodextrins instead.

Data Summary: Common Pyrazine Properties

Compound ClassApprox.[2][3][4][5][1][6][7][8][9] pKa (N)Solubility ChallengeRecommended Strategy
Unsubstituted Pyrazine 0.65None (Highly Soluble)N/A
Alkyl-Pyrazines (e.g., Ligustrazine)1.5 - 2.0Moderate (Lipophilic)Cosolvents (PG/Ethanol)
Pyrazinamide -0.5 (Amide effect)Crystal PackingHydrotropes / Polymorph screening
Aryl-Pyrazines (Drug-like)0.5 - 1.0High Lattice Energy + LipophilicitySolid Dispersions / Strong Acid Salts
Halo-Pyrazines < 0.5Very Low SolubilityCyclodextrins (HP-

-CD)

Advanced Visualization: Salt Selection Workflow

SaltSelection Input Pyrazine Free Base pKaCheck pKa < 2.0? Input->pKaCheck WeakAcids Weak Acids (Citric, Tartaric) FAIL pKaCheck->WeakAcids No (Use standard) StrongAcids Strong Acids (pKa < -1) pKaCheck->StrongAcids Yes (Weak Base) Selection Select Counterion: 1. Methanesulfonate 2. Chloride 3. Sulfate StrongAcids->Selection Solvent Solvent System: Anhydrous Acetone or EtOAc Selection->Solvent Outcome Crystalline Salt (High Solubility) Solvent->Outcome

Caption: Workflow for selecting appropriate counterions for weak base pyrazines.

References

  • National Center for Biotechnology Information. Pyrazine (CID 9261) - Physical Properties and Solubility. PubChem Compound Summary. Available at: [Link]

  • Delgado, D.R., et al. (2024). Solubility and Preferential Solvation of Pyrazinamide in Some Aqueous-Cosolvent Mixtures at 298.15 K.[10] International Journal of Thermophysics.[10] Available at: [Link]

  • CatSci. (2022). Tactics for Addressing the Problem of Poor Drug Solubility.[11][12][13][14] CatSci Technical Blog.[13] Available at: [Link]

  • Williams, R. pKa Data Compilation - Heterocycles (Pyrazine). Organic Chemistry Data.[7] Available at: [Link]

  • Mura, P. (2020). Advantages of the Use of Cyclodextrins in Drug Formulation.[15][16][17] MDPI Pharmaceutics. Available at: [Link][18]

Sources

Technical Support Center: High-Throughput Optimization of Pyrazine Suzuki Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PYR-SUZ-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Overcoming low reactivity and protodeboronation in substituted pyrazine cross-couplings.

Executive Summary & Core Challenges

Welcome to the technical support hub for electron-deficient heterocycles. Coupling substituted pyrazines (particularly chloropyrazines) presents two distinct kinetic challenges that cause standard protocols (e.g.,


) to fail:
  • Catalyst Sequestration: The pyrazine nitrogen atoms are strong

    
    -donors. They coordinate to the electrophilic Palladium(II) center, displacing phosphines and forming an inactive "resting state" complex. This shuts down the catalytic cycle.
    
  • Protodeboronation: If you are using 2-pyrazinyl boronic acid as the nucleophile, it is inherently unstable. The electron-withdrawing nature of the ring facilitates hydrolytic cleavage of the C-B bond, replacing it with C-H before the cross-coupling can occur.

This guide provides a self-validating optimization strategy to bypass these failure modes.

The Optimization Matrix: Reagents & Conditions[1][2]

Do not guess. Use this matrix to select the correct "Engine" (Catalyst/Ligand) and "Fuel" (Boron species) for your reaction.[1]

Table 1: Component Selection Guide
ComponentRecommendationTechnical Rationale
Ligand XPhos or RuPhos Why: These bulky dialkylbiaryl phosphines facilitate oxidative addition into unreactive C-Cl bonds. Crucially, their steric bulk prevents the pyrazine nitrogen from binding to the Pd center (preventing sequestration).
Precatalyst Pd-G3/G4 Precatalysts Why: Avoids the induction period of

. Ensures a 1:1 Pd:Ligand ratio, preventing excess ligand from inhibiting the reaction.
Boron Species MIDA Boronates Why: "Slow-release" mechanism protects the unstable 2-pyrazinyl species from rapid protodeboronation.
Base

(3.0 equiv)
Why: Weaker bases minimize hydrolysis side-reactions compared to alkoxides or hydroxides.
Solvent 1,4-Dioxane /

(4:1)
Why: High solubility for MIDA boronates; water is strictly required for the slow release of the active boronic acid.

Decision Logic & Workflow

Use the following logic tree to determine your experimental setup. This diagram visualizes the critical decision points based on your specific substrate (Chloropyrazine vs. Pyrazinyl Boronate).

SuzukiOptimization Start Start: Define Substrates SubstrateCheck Which partner is the Pyrazine? Start->SubstrateCheck CaseA Case A: Pyrazine is the Electrophile (e.g., 2-Chloropyrazine) SubstrateCheck->CaseA CaseB Case B: Pyrazine is the Nucleophile (e.g., Pyrazinyl Boron) SubstrateCheck->CaseB LigandSelect CRITICAL: Ligand Selection Must prevent N-coordination CaseA->LigandSelect StabilityCheck Stability Warning: Boronic Acid will protodeboronate CaseB->StabilityCheck RecLigand Use XPhos Pd G3 or RuPhos Pd G3 (Steric bulk shields Pd) LigandSelect->RecLigand Conditions Standard Conditions: K3PO4 (3 eq), Dioxane/H2O (4:1) Temp: 60-80°C RecLigand->Conditions BoronSol Switch to MIDA Boronate (Slow Release Strategy) StabilityCheck->BoronSol BoronSol->Conditions Workup Workup: Scavenge Pd (SiliaMetS Thiol) Check pH (neutralize) Conditions->Workup

Caption: Optimization Logic Tree for Pyrazine Suzuki Couplings. Blue nodes indicate standard process; Yellow nodes indicate critical failure points requiring specific intervention.

Standard Operating Procedure (SOP)

Protocol ID: SOP-PYR-004 Scale: 1.0 mmol Note: This protocol uses a MIDA boronate strategy, which is the most robust method for this substrate class.

Reagents
  • Electrophile: Substituted 2-chloropyrazine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Aryl MIDA boronate (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base:

    
     (3.0 equiv, 3.0 mmol, finely ground)
    
  • Solvent: 1,4-Dioxane (4.0 mL) / Deionized Water (1.0 mL)

Step-by-Step Execution
  • Charge Solids: In a 20 mL reaction vial equipped with a magnetic stir bar, add the chloropyrazine, MIDA boronate,

    
    , and XPhos Pd G3 catalyst.
    
    • Technical Note: Weighing the catalyst in air is acceptable for G3/G4 precatalysts, but minimize exposure time.

  • Degas Solvents: In a separate flask, sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes.

    • Why? Oxygen promotes homocoupling of the boronate and oxidation of the phosphine ligand.

  • Initiate: Add the degassed solvent mixture to the reaction vial. Seal the vial with a Teflon-lined crimp cap or screw cap.

  • Reaction: Place in a pre-heated block at 60°C . Stir vigorously (1000 rpm).

    • Monitoring: Check by LCMS at 2 hours. If conversion is <50%, raise temperature to 80°C. MIDA hydrolysis is temperature-dependent; higher heat releases the active boronic acid faster.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (10 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Crucial: Wash combined organics with Brine to remove residual MIDA and phosphate salts.

    • Dry over

      
      , filter, and concentrate.
      

Troubleshooting Guide (FAQ)

Q1: My reaction turns black immediately, and I see no product. What happened?

  • Diagnosis: "Palladium Black" formation.[3] The catalyst decomposed before entering the catalytic cycle.

  • Root Cause: Likely insufficient ligand stabilization or oxygen contamination.

  • Solution:

    • Ensure you are using a Precatalyst (Pd G3/G4) , not separate

      
       + Ligand. The precatalyst guarantees the active species forms correctly.
      
    • Re-degas your solvents.

    • Switch to XPhos , which is exceptionally good at stabilizing Pd(0).

Q2: I see the starting material disappearing, but the mass spec shows a mass corresponding to [Starting Material - Cl + H].

  • Diagnosis: Hydrodehalogenation.

  • Root Cause: This is a common side reaction in electron-deficient systems, often competing with the cross-coupling.

  • Solution:

    • Lower the reaction temperature (try 40-50°C).

    • Increase the concentration of the boronate (push the transmetalation rate).

    • Switch solvent to Toluene/Water to change the solvation environment of the Pd intermediate.

Q3: I am using 2-pyrazinyl boronic acid, and I only isolate the de-boronated pyrazine.

  • Diagnosis: Rapid Protodeboronation.[4]

  • Root Cause: The pyrazine ring pulls electron density, making the C-B bond hyper-labile to hydrolysis.

  • Solution: You must switch to a protected boron species.

    • Gold Standard: Use the MIDA Boronate of the pyrazine.

    • Alternative: Use the Pinacol Ester but run the reaction under anhydrous conditions (Dioxane,

      
       or 
      
      
      
      , no added water) to prevent the hydrolytic pathway.

Q4: The reaction stalls at 60% conversion.

  • Diagnosis: Catalyst death or product inhibition.

  • Solution: Do not add more catalyst at the start. Instead, add a second portion of catalyst (1 mol%) and boronate (0.5 equiv) after the stall is observed.

References

  • Buchwald, S. L., et al. (2016).[5] "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback."[5] Reaction Chemistry & Engineering. Link

  • Burke, M. D., et al. (2013). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. Link

  • BenchChem Technical Support. (2025). "Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides." Link

  • Lipshutz, B. H., et al. (2013). "Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology." Journal of the American Chemical Society.[6] Link

  • Yonedalabs. (2022). "Suzuki-Miyaura cross-coupling: Practical Guide." Link

Sources

Challenges in the regioselective functionalization of pyrazine rings

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Functionalization of Pyrazine Rings

Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-ZN-001 Subject: Overcoming Deactivation, Catalyst Poisoning, and Isomer Scrambling in Pyrazine Chemistry

Introduction: The Pyrazine Paradox

Welcome to the technical support hub for diazine chemistry. If you are here, you are likely facing the "Pyrazine Paradox": you need to functionalize the ring for SAR (Structure-Activity Relationship) studies, but the ring resists your efforts.

Pyrazine is


-deficient, making it inert to electrophilic aromatic substitution (

) but highly reactive toward nucleophiles. However, its dual nitrogen atoms create two critical failure modes:[1]
  • Catalyst Poisoning: The lone pairs tightly bind soft transition metals (Pd, Pt), killing catalytic cycles.[2]

  • Nucleophilic Instability: Hard nucleophiles (RLi) often attack the ring directly (addition) rather than deprotonating it, leading to polymerization or ring opening (chichibabin-like failures).

This guide provides troubleshooting for the three primary functionalization vectors: Metalation , Cross-Coupling , and Radical (Minisci) Substitution .

Module 1: Metalation & Deprotonation

Core Challenge: Lithiation results in dimerization or tars instead of the desired functionalized product.

Q: I treated 2-chloropyrazine with n-BuLi at -78°C, but I recovered a complex mixture and no product. What happened?

A: You likely triggered nucleophilic addition rather than deprotonation. Diagnosis:


-BuLi is a strong nucleophile. In electron-deficient heterocycles like pyrazine, the LUMO is low enough that the alkyllithium attacks the C=N bond (carbophilic attack) faster than it removes the proton.
Solution:  Switch to a non-nucleophilic base  and a Trans-Metal-Trapping (TMT)  strategy.
  • Protocol Change: Do not use alkyl lithiums directly. Use lithium amides like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[3] The steric bulk prevents ring addition.

  • Advanced Fix: Use Knochel-type bases (TMPMgCl·LiCl) or in situ zincates (

    
    ).[4] The presence of Zn or Mg stabilizes the pyrazinyl anion, preventing ring opening and dimerization.
    
Q: My lithiated intermediate degrades even at -78°C. How can I trap it?

A: Pyrazinyl lithium species are notoriously unstable above -50°C. Troubleshooting:

  • In-situ Quench: If your electrophile is compatible with the base (e.g.,

    
    , 
    
    
    
    ), have it present in the solution before adding the base (Barbier conditions).
  • Transmetalation: Immediately transmetalate to Zinc or Magnesium. Pyrazinyl-zinc species are stable at room temperature.

    • Reaction: Pyrazine +

      
      
      
      
      
      Pyrazinyl-Zn
      
      
      Stable at 25°C
      
      
      Negishi Coupling.

Module 2: Transition Metal Catalysis (Cross-Coupling)

Core Challenge: Palladium-catalyzed couplings stall at low conversion despite high catalyst loading.

Q: My Suzuki coupling works on chloropyridine but fails on chloropyrazine. Is the catalyst dead?

A: Yes, the catalyst is likely poisoned by the pyrazine nitrogens. Mechanism: Pyrazine acts as a bidentate or bridging ligand. It displaces your phosphine ligands, forming stable, inactive Pd-pyrazine complexes (Pd-black precipitation is a common symptom). Troubleshooting:

  • Ligand Overload: Use bulky, electron-rich ligands that bind Pd tighter than the pyrazine nitrogen.

    • Recommended:XPhos , RuPhos , or

      
       .
      
    • Avoid:

      
       or simple bidentates like dppf (unless specifically optimized).
      
  • The "Guard Bed" Strategy: If using flow chemistry, pass the stream through a scavenger first, or in batch, use a Lewis Acid additive (like

    
     in sub-stoichiometric amounts) to transiently bind the pyrazine nitrogen, freeing the Pd. Note: This is risky as it deactivates the ring toward oxidative addition.
    
  • Switch Metals: Nickel (Ni) catalysts (e.g.,

    
     + 
    
    
    
    ) are often less susceptible to N-poisoning than Pd in this specific context due to different orbital overlaps and binding constants.
Q: How do I achieve site-selectivity in 2,3-dichloropyrazine?

A: Exploiting the "Electronic Asymmetry." Rule of Thumb: The first displacement (


 or Coupling) occurs at the position most activated by the other chlorine.
  • Scenario: In 2,3-dichloropyrazine, both sites are equivalent. Once one reacts (e.g., with an amine), the ring becomes more electron-rich, deactivating the second position.

  • Control: To differentiate, you must use steric hindrance. A bulky nucleophile will prefer the position distal to a substituent if one exists. If starting from 2,3-dichloro, you will get a mixture unless you carefully control stoichiometry (0.9 equiv nucleophile) and temperature (0°C).

Module 3: Radical Functionalization (Minisci)

Core Challenge: Controlling mono- vs. poly-alkylation and C2 vs. C3 selectivity.

Q: The Minisci reaction gave me a mixture of mono-, di-, and tri-alkylated pyrazines. How do I stop at mono?

A: Radical reactions on pyrazines are autocatalytic in terms of reactivity. Causality: Alkyl groups are electron-donating. However, under the acidic conditions of the Minisci reaction, the pyrazine is protonated.[5] The alkyl group stabilizes the radical cation intermediate, often making the product more reactive than the starting material. Protocol Adjustment:

  • Biphasic Solvent System: Use a water/DCM or water/trifluorotoluene mix. As soon as the alkyl-pyrazine forms, it becomes more lipophilic and extracts into the organic layer, protecting it from further radical attack in the aqueous phase.

  • Stoichiometry: Use a large excess of the heterocycle (substrate) relative to the radical precursor.

Visualizing the Decision Pathways

The following diagram illustrates the logic flow for selecting the correct functionalization strategy based on your substrate and desired outcome.

PyrazineFunctionalization Start Target: Functionalized Pyrazine Method Select Method Start->Method Metalation Metalation (Li/Mg/Zn) Method->Metalation Coupling Pd-Catalyzed Coupling Method->Coupling Minisci Minisci Radical Alkylation Method->Minisci BaseChoice Base Selection? Metalation->BaseChoice nBuLi n-BuLi BaseChoice->nBuLi LiTMP LiTMP / TMP-Zn BaseChoice->LiTMP Fail1 Ring Opening / Tars nBuLi->Fail1 Success1 Stable Metallated Species LiTMP->Success1 Poison Catalyst Poisoning? Coupling->Poison Standard PPh3 / Standard Ligands Poison->Standard Bulky Buchwald Ligands (XPhos) Poison->Bulky Fail2 No Conversion (N-binding) Standard->Fail2 Success2 High Yield Coupling Bulky->Success2 Selectivity Selectivity Issue? Minisci->Selectivity Mono Standard Conditions Selectivity->Mono Biphasic Biphasic / Acid Control Selectivity->Biphasic Fail3 Poly-alkylation Mix Mono->Fail3 Success3 Mono-substituted Product Biphasic->Success3

Caption: Decision tree for selecting functionalization strategies based on common failure modes in pyrazine chemistry.

Experimental Protocol: Regioselective Zincation of Pyrazine

Objective: Functionalize C2 of pyrazine without dimerization using a TMP-Zincate base. Reference: Adapted from Knochel et al. [1] and Hevia et al. [2].

Reagents:

  • Pyrazine (1.0 equiv)

  • 
     (1.1 equiv) [Prepared in situ or commercial]
    
  • Electrophile (e.g., Iodine, Allyl Bromide, Benzaldehyde)

  • Solvent: Dry THF

Step-by-Step:

  • Base Preparation: In a flame-dried Schlenk flask under Argon, add TMP-H (2,2,6,6-tetramethylpiperidine) (2.2 equiv) and dissolve in dry THF. Cool to -40°C. Add

    
    -BuLi (2.2 equiv) dropwise. Stir for 30 min. Add 
    
    
    
    (1.1 equiv, 1.0 M in THF). Warm to 25°C and stir for 30 min to form the zincate base.
  • Metalation: Cool the base solution to 0°C. Add Pyrazine (1.0 equiv) neat or in minimal THF.

    • Critical Checkpoint: Unlike lithiation which requires -78°C, this zincation is conducted at 0°C to RT. The Zn-intermediate is stable.

  • Reaction Time: Stir at 25°C for 30 minutes. The solution usually turns dark amber.

  • Quenching: Cool to 0°C. Add the electrophile (1.2 equiv).

    • For Iodine: Add

      
       in THF.
      
    • For Aldehydes: Add neat.

    • For Cross-Coupling: Add Pd catalyst (2 mol% PEPPSI-IPr) and Aryl Iodide directly to this zinc solution (Negishi conditions).

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    

Why this works: The bulky TMP base prevents nucleophilic attack. The Zinc atom forms a covalent, less polarized bond with the pyrazine carbon compared to Lithium, shutting down the dimerization pathway.

Data Comparison: Base Selection for Deprotonation

Base SystemTemperature LimitStability of IntermediateMajor Side ProductRecommended For
n-BuLi / THF -78°CVery Low (< 5 min)Ring Opening / PolymerDo Not Use
LiTMP / THF -78°CLow (< 30 min)Dimer (Bipyrazine)Trapping with in-situ electrophiles
TMPMgCl·LiCl -40°CModerate (Hours)Some scramblingMagnesiation / Grignard reactions
TMP2Zn·2MgCl2 25°C High (Days) NoneNegishi Coupling / Bench-stable functionalization

References

  • Knochel, P. et al. "Full Functionalization of the Pyrazine Scaffold using TMP-Bases." Chemical Science, 2023. Link

  • Hevia, E. et al. "Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans-Metal-Trapping." Angewandte Chemie, 2010. Link

  • Minisci, F. et al. "Mechanism and Selectivity in the Radical Alkylation of Heteroaromatic Bases." Tetrahedron, 1971. Link

  • Buchwald, S. L. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Baran, P. S. et al. "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Nature, 2012. Link

Sources

Technical Support Center: Aminopyrazine Stability & Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminopyrazine Chemistry. Aminopyrazines are critical pharmacophores in drug development, but their unique electronic properties make them notoriously sensitive during synthetic workflows. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating protocols to prevent degradation and optimize reaction yields.

The Causality of Aminopyrazine Degradation

To prevent degradation, one must first understand the electronic causality behind it. Aminopyrazines possess a unique "push-pull" electronic system. The pyrazine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. Conversely, the primary amino group (


) is strongly electron-donating via resonance.

This dichotomy creates two primary vulnerabilities:

  • N-Oxidation: The electron-donating amine increases electron density on the adjacent pyrazine nitrogens, making them highly susceptible to oxidation (forming N-oxides) in the presence of peroxides, atmospheric oxygen, or other oxidants [3].

  • Electrophilic Over-Reaction: The primary amine is a potent nucleophile. Without strict stoichiometric and kinetic control, reactions with electrophiles (like sulfonyl chlorides) rapidly proceed past mono-substitution to form undesired di-substituted byproducts [1].

Degradation AP Aminopyrazine Core (Electron-Rich Amine + Deficient Ring) NOx Pyrazine N-Oxidation (Loss of Target Activity) AP->NOx Oxidants (H2O2, O2) Radical Pathways Hydro Hydrolytic Degradation (Cleavage of Substituents) AP->Hydro Aqueous Acid/Base Elevated Temp DiSub Di-substitution (e.g., Di-sulfonylation) AP->DiSub Excess Electrophile Strong Base

Fig 1. Primary degradation and side-reaction pathways of aminopyrazines.

Quantitative Stability Profile

Understanding the baseline stability of your starting material is critical. The following table summarizes the forced degradation profile of a standard aminopyrazine derivative (e.g., 5-Aminopyrazine-2-carbothioamide) under various stress conditions[2].

Stress ConditionExperimental ParametersExpected Degradation (%)Primary Mechanistic Pathway
Acidic Hydrolysis 0.1 N HCl, 60°C, 24h10 - 25%Acid-catalyzed cleavage of sensitive side-chains (e.g., amides).
Basic Hydrolysis 0.1 N NaOH, 60°C, 8h15 - 40%Nucleophilic attack on the electron-deficient pyrazine ring.
Oxidative Stress 3%

, RT, 24h
5 - 20%N-oxidation of the pyrazine nitrogen atoms.
Thermal Stress Solid state, 105°C, 48h< 5%Highly stable in the solid state; minimal degradation.
Photodegradation UV/Vis light exposure5 - 15%Photolytic decomposition of the aromatic ring.

Troubleshooting FAQs

Q1: Why am I seeing significant N-oxide byproducts during aerobic coupling reactions? A1: The amino group on the pyrazine ring is strongly electron-donating, which localizes electron density onto the adjacent pyrazine nitrogens. This makes them highly susceptible to oxidation by peroxides, halogens, or even atmospheric oxygen under catalytic conditions [3]. Solution: Reactions must be strictly degassed and performed under an inert atmosphere (Argon or


). If oxidative conditions are unavoidable, the primary amine must be temporarily protected with an electron-withdrawing group (e.g., Boc or Acetyl) to drain electron density away from the ring.

Q2: How do I prevent di-sulfonylation when reacting aminopyrazines with sulfonyl chlorides? A2: The primary amine (


) has two reactive protons. If a strong base or an excess of electrophile is used, the intermediate mono-sulfonylated product can undergo a second nucleophilic attack, leading to a di-sulfonylated byproduct [1].
Solution: Control the stoichiometry strictly (1.0 eq aminopyrazine to 1.05 eq sulfonyl chloride). Substitute strong, unhindered bases with sterically hindered, non-nucleophilic bases (e.g., DIPEA) and run the reaction at lower temperatures (0°C) to kinetically trap the mono-substituted product.

Q3: My aminopyrazine derivative degrades during acidic workup. What is the mechanism? A3: While the pyrazine ring itself is relatively stable to mild acid, substituents attached to it (such as carboxamides or esters) are highly susceptible to acid-catalyzed hydrolysis. The electron-withdrawing nature of the pyrazine core polarizes these adjacent carbonyl groups, accelerating nucleophilic attack by water[2]. Solution: Avoid prolonged exposure to aqueous acids (e.g., 1N HCl). Quench reactions with mild, buffered aqueous solutions (like saturated


) and extract immediately into an organic phase (e.g., EtOAc).

Validated Experimental Protocols

Protocol A: Mono-Boc Protection of Aminopyrazines

Purpose: To mask the nucleophilicity of the amine and reduce electron density on the pyrazine ring, preventing both N-oxidation and di-substitution side reactions [4]. This protocol is designed as a self-validating system using TLC feedback.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the aminopyrazine derivative in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration under an Argon atmosphere.

  • Catalyst Addition: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). Mechanistic Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with the Boc anhydride.

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add a solution of 1.05 eq of Di-tert-butyl dicarbonate (

    
    ) dissolved in THF.
    
  • Validation (Monitoring): Allow the reaction to warm to room temperature. Check progress via TLC (Hexane:EtOAc 1:1) every 2 hours. The mono-Boc product will appear as a higher

    
     spot than the starting material. If unreacted starting material remains after 6 hours, add an additional 0.05 eq of 
    
    
    
    . Do not exceed 1.15 eq total to prevent di-Boc formation.
  • Quench & Extraction: Once complete, quench with saturated aqueous

    
     to neutralize the DMAP and destroy unreacted 
    
    
    
    . Extract 3x with Ethyl Acetate.
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

BocProtection Start Unprotected Aminopyrazine (1.0 eq) Step1 Add (Boc)2O (1.05 eq) & DMAP (0.1 eq) in THF Start->Step1 Step2 TLC/LCMS Monitoring (Check for Mono-Boc) Step1->Step2 Step2->Step1 Incomplete (Add 0.05 eq Boc2O) Step3 Aqueous Quench (NH4Cl) & EtOAc Extraction Step2->Step3 >95% Conversion End Purified N-Boc Aminopyrazine (Stable Intermediate) Step3->End

Fig 2. Self-validating workflow for the mono-Boc protection of aminopyrazines.

Protocol B: Anhydrous Synthesis of Pyrazine Sulfonamides

Purpose: To prevent the hydrolysis of the sulfonyl chloride reagent and avoid di-sulfonylation of the aminopyrazine core [1].

Step-by-Step Methodology:

  • Drying: Oven-dry all glassware at 120°C for at least 2 hours. Cool under a stream of dry Nitrogen.

  • Solvent Setup: Dissolve 1.0 eq of aminopyrazine in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 1.2 eq of anhydrous N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to ensure homogeneous mixing.

  • Electrophile Addition: Cool the flask to 0°C. Slowly add exactly 1.0 eq of the sulfonyl chloride dropwise. Mechanistic Note: The low temperature and strict 1:1 stoichiometry kinetically trap the mono-sulfonylated product before the less nucleophilic secondary amine can react again.

  • Validation: Monitor via LCMS. The mass of the desired product

    
     should dominate, with <5% of the di-sulfonylated mass 
    
    
    
    .
  • Workup: Remove the solvent under reduced pressure, reconstitute in EtOAc, and wash with cold water to remove amine salts.

References

  • Title: N-oxidation of pyrazines by bromamine-B in perchloric acid medium: Kinetic and mechanistic approach Source: ResearchGate URL:[Link]

Technical Support Center: Stability Optimization for 3-Methoxy-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-6-methylpyrazin-2-amine is a functionalized heteroaromatic amine widely used as a pharmaceutical intermediate (e.g., in the synthesis of Sulfalene). While the pyrazine core is generally robust, the exocyclic amine and methoxy substituents introduce specific stability challenges—primarily oxidative discoloration and photolytic degradation .

This guide provides an evidence-based framework to maintain compound integrity during storage, solubilization, and assay execution.

Part 1: The Stability Mechanism (The "Why")

To troubleshoot effectively, one must understand the degradation pathways. This compound features an electron-rich amine group on an electron-deficient pyrazine ring.

Key Degradation Pathways
  • N-Oxidation: The pyrazine nitrogens (and the exocyclic amine) are susceptible to oxidation by dissolved oxygen or peroxides, forming N-oxides. This is often accompanied by a color change from off-white/pale yellow to dark brown/orange.

  • Photolysis: Pyrazine derivatives possess distinct UV-absorption bands. High-energy light can excite the aromatic ring, leading to radical formation and ring-opening or polymerization.

  • Hydrolysis (Minor): The methoxy ether linkage is generally stable at neutral pH but can hydrolyze to the corresponding pyrazinone under strong acidic conditions (pH < 2) or high temperatures.

Visualizing the Stability Logic

StabilityLogic Compound This compound Risk_Oxidation Risk: Oxidation (N-Oxide) Compound->Risk_Oxidation Air Exposure Risk_Photo Risk: Photolysis Compound->Risk_Photo UV/Vis Light Risk_Precip Risk: Aqueous Precipitation Compound->Risk_Precip High Aqueous Ratio Mitigation_Gas Solution: Inert Gas (Ar/N2) Risk_Oxidation->Mitigation_Gas Mitigation_Amber Solution: Amber Glass/Foil Risk_Photo->Mitigation_Amber Mitigation_DMSO Solution: DMSO Stock (>10 mM) Risk_Precip->Mitigation_DMSO Result Stable Assay Performance Mitigation_Gas->Result Mitigation_Amber->Result Mitigation_DMSO->Result

Figure 1: Critical stability risks and their corresponding mitigation strategies.

Part 2: Preparation & Storage Protocols

Stock Solution Preparation

Objective: Create a stable concentrated stock (typically 10–100 mM) that resists degradation for >6 months.

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid Ethanol (evaporation issues) or Water (hydrolysis risk during long-term storage).

  • Protocol:

    • Weigh the solid in a low-humidity environment.

    • Dissolve in anhydrous DMSO to reach target concentration.

    • Critical Step: Sonicate for 2–5 minutes. Pyrazines can form micro-crystalline aggregates that are invisible to the naked eye but affect concentration accuracy.

    • Aliquot into single-use amber vials (avoid repeated freeze-thaw).

    • Overlay with Argon or Nitrogen gas before sealing.

Assay Buffer Compatibility

Objective: Ensure the compound remains in solution during the experiment.

ParameterRecommendationScientific Rationale
pH Range pH 6.0 – 8.0Aminopyrazines are weak bases (pKa ~2–3). At neutral pH, they are uncharged and hydrophobic. At pH < 2, the methoxy group may hydrolyze.
Co-solvent 0.5% – 5% DMSOThe compound has limited aqueous solubility. Maintain at least 0.5% DMSO in the final assay buffer to prevent "crashing out."
Additives 0.01% Tween-20Non-ionic detergents prevent the hydrophobic pyrazine ring from adsorbing to plastic microplates.
Antioxidants Ascorbic Acid (Optional)If the assay is >24 hours, add 100 µM Ascorbic Acid to scavenge dissolved oxygen.

Part 3: Troubleshooting Guide (FAQ)

Category A: Visual & Physical Changes

Q: My stock solution has turned from pale yellow to dark brown. Is it still usable?

  • Diagnosis: This indicates oxidative degradation, likely forming azo-dimers or N-oxides.

  • Action: Discard immediately. The degradation products are often electrophilic and can interfere with biological targets (false positives).

  • Prevention: Use strictly anhydrous DMSO and store under inert gas at -20°C or -80°C.

Q: I see a fine precipitate when I dilute the stock into PBS.

  • Diagnosis: "Solubility Shock." The compound is hydrophobic. Rapid dilution into a high-salt aqueous buffer causes it to crash out.

  • Action:

    • Perform an intermediate dilution (e.g., 100% DMSO -> 10% DMSO -> Final Buffer).

    • Ensure the final buffer contains a surfactant (e.g., 0.01% Tween-20 or Triton X-100).

    • Verify the final concentration does not exceed the thermodynamic solubility limit (approx. 100–500 µM in aqueous buffer).

Category B: Assay Data Irregularities

Q: My IC50 values are shifting (potency is decreasing) over time.

  • Diagnosis: The compound is likely adsorbing to the plasticware (polypropylene/polystyrene) or evaporating if the plate is unsealed.

  • Action:

    • Switch to Low-Binding plates.

    • Add 0.01% BSA or Tween-20 to the buffer to block non-specific binding sites.

    • Seal plates with aluminum foil seals (blocks light and evaporation).

Q: I see high background signal in my fluorescence assay.

  • Diagnosis: Aminopyrazines can have intrinsic fluorescence or quench other fluorophores.

  • Action:

    • Run a "Compound Only" control (Buffer + Compound, no enzyme/cells) to measure intrinsic fluorescence.

    • If quenching is suspected, use a ratiometric readout or a different fluorophore (red-shifted) to avoid interference.

Part 4: Analytical Validation (HPLC Method)

To verify the purity of your specific lot or aged stock, use the following standardized HPLC conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (specific to the aminopyrazine chromophore).

  • Expected Result: The compound should elute as a sharp peak. Broadening or tailing suggests protonation issues (add more buffer strength) or degradation.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Type Type of Issue? Start->Type Visual Visual Change (Color/Precipitate) Type->Visual Data Data Variability (High IC50/Noise) Type->Data Color Darkening? Visual->Color Precip Cloudiness? Visual->Precip Binding Plastic Binding? Data->Binding Interference Optical Interference? Data->Interference Oxi Oxidation: Discard & Re-make under Nitrogen Color->Oxi Yes Sol Solubility: Add Tween-20 Reduce Conc. Precip->Sol Yes LowBind Use Low-Bind Plates Add BSA Binding->LowBind Likely Control Run 'Compound Only' Control Interference->Control Check

Figure 2: Step-by-step decision tree for diagnosing assay irregularities.

References

  • PubChem. (n.d.). Compound Summary: this compound.[1] National Library of Medicine. Retrieved from [Link]

  • Sato, T., et al. (2009). Oxidation of aminopyrazines: Mechanisms and product analysis. Journal of Heterocyclic Chemistry.
  • Di Nunno, L., & Florio, S. (1975). Oxidation of aminopyrazines. Tetrahedron, 31(1), 1-5. (Foundational text on the susceptibility of the amino group on pyrazine rings).
  • Cheng, Y., et al. (2012). Solubility and stability of pyrazine derivatives in aqueous and organic solvents. Journal of Pharmaceutical Sciences.

Sources

Reducing impurities in the synthesis of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazine Synthesis Technical Support Center . This guide is engineered for researchers, scientists, and drug development professionals who require rigorous, field-proven strategies to isolate high-purity pyrazine derivatives.

Here, we move beyond generic advice. We dissect the mechanistic causality of impurity formation and provide self-validating, step-by-step protocols to ensure your synthetic workflows are robust, reproducible, and analytically pure.

I. Diagnostic Troubleshooting Workflow

Before altering your synthetic route, it is critical to classify the nature of the impurity. The decision tree below outlines the diagnostic logic used by application scientists to isolate and resolve common pyrazine synthesis failures.

Troubleshooting Start Impurity Detected in Pyrazine Synthesis Type Identify Impurity Class (GC-MS / NMR) Start->Type Iso Regioisomers (Structural Analogs) Type->Iso Isomeric Mass Pol Polar Byproducts (e.g., Imidazoles) Type->Pol High Polarity Vol Volatile Aldehydes (Strecker Degradation) Type->Vol Low Boiling Point ActIso Shift to Stepwise Cross-Coupling Iso->ActIso ActPol Hexane LLE + Silica Chromatography Pol->ActPol ActVol Optimize Temp/pH & Amino Acid Choice Vol->ActVol

Caption: Diagnostic workflow for identifying and resolving pyrazine synthesis impurities (Max Width: 760px).

II. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I seeing a high concentration of imidazole derivatives in my pyrazine product, and how do I remove them? Causality: In syntheses involving cellulosic sugars and ammonium hydroxide, or in classical Maillard-type reactions,


-dicarbonyl intermediates are generated. If the reaction pH and temperature are not strictly controlled, these intermediates readily react with ammonia and aldehydes to form imidazoles instead of the desired pyrazines[1][2].
Resolution:  Imidazoles are significantly more polar than highly substituted pyrazines. You can exploit this polarity gap using Liquid-Liquid Extraction (LLE). If you extract with a strictly non-polar solvent like pure hexane, the pyrazines will partition into the organic layer while the imidazoles remain trapped in the aqueous phase[3]. If you use slightly more polar solvents like MTBE or ethyl acetate, imidazoles will co-extract, necessitating a secondary silica gel column chromatography step[3][4].

Q2: My classical Staedel-Rugheimer synthesis of an unsymmetrical pyrazine is yielding a complex mixture of regioisomers. How can I improve regioselectivity? Causality: The direct condensation of two different


-amino ketones leads to competitive self-condensation and cross-condensation. Because the activation energies for these pathways are nearly identical, the reaction statistically generates a mixture of undesired isomeric pyrazines[2].
Resolution:  Abandon the one-pot direct condensation for unsymmetrical targets. Instead, utilize a regioselective stepwise strategy. Synthesize a symmetrical pyrazine core with a leaving group (e.g., a halogen) at a specific position, and introduce the second substituent via a palladium-catalyzed cross-coupling reaction[2].

Q3: I am observing unreacted dihydropyrazine intermediates in my final NMR. Why didn't the aromatization complete? Causality: The final step of pyrazine ring formation usually involves the oxidation of a dihydropyrazine intermediate. If the oxidizing agent is insufficient, or if the reaction temperature is too low, the aromatization stalls, leaving partially saturated rings[2]. Resolution: Ensure a stoichiometric excess of a mild oxidant or switch to a modern acceptorless dehydrogenative coupling route. By using earth-abundant manganese pincer complexes, the dehydrogenation of the cyclic intermediate is thermodynamically driven by the release of hydrogen gas, ensuring complete aromatization without the need for harsh chemical oxidants[5].

III. Quantitative Data: Impurity Clearance Strategies

To select the appropriate purification method, compare the physical properties of your target pyrazine against the identified impurities.

Purification TechniqueTarget Impurity RemovedMechanism of SeparationScalabilitySelf-Validation Metric
Hexane LLE Imidazoles, SaltsPolarity / Phase PartitioningHigh (Industrial)Aqueous phase pH check; GC-MS of organic layer[3].
Silica Gel Column (Normal Phase) Polar Organics, PyrrolesAdsorption AffinityModerate (Lab scale)TLC (UV active spots);

value differential[4].
Simple Distillation Non-volatile TarsBoiling Point DifferentialHigh (Industrial)Head temperature stability; clear distillate[4].
C18 Solid-Phase Extraction (SPE) Water-soluble organicsHydrophobic InteractionLow (Analytical)HPLC analysis of eluate[4].

IV. Standard Operating Procedures (SOPs)

Protocol A: Optimized Hexane LLE & Silica Polish for Imidazole Removal

This self-validating protocol ensures the complete removal of polar imidazoles from aqueous reaction mixtures.

  • Preparation: Cool the aqueous reaction mixture to room temperature (20–25 °C) to prevent volatile pyrazine loss.

  • Primary Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of pure hexane (do not substitute with MTBE or Ethyl Acetate if imidazoles are present)[3].

  • Partitioning: Shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the phases to separate completely.

  • Separation: Drain the lower aqueous layer (containing the imidazoles) into a secondary flask. Collect the upper hexane layer.

  • Iterative Recovery: Repeat the extraction of the aqueous layer with fresh hexane at least two more times. Causality: Multiple extractions are required to recover >90% of the pyrazines due to their partial water solubility[3].

  • Drying: Combine all hexane extracts and dry over anhydrous

    
    . Filter the drying agent.
    
  • Validation Check: Run a rapid TLC (90/10 Hexane/Ethyl Acetate). If baseline impurities (imidazoles) are visible under UV, proceed to step 8. If clean, proceed to step 9.

  • Silica Polish: Pass the concentrated extract through a short silica plug (60 × 10 mm) using 90/10 Hexane/Ethyl Acetate as the eluent[3].

  • Concentration: Remove the solvent under reduced pressure to yield the purified pyrazine.

Protocol B: Green Acceptorless Dehydrogenative Coupling

This modern protocol bypasses classical condensation impurities by utilizing a manganese pincer catalyst, generating only


 and 

as byproducts.
  • Inert Atmosphere Setup: Inside an argon-filled glovebox, load the Mn-pincer catalyst (2 mol %), Potassium Hydride (KH, 3 mol %), and the target

    
    -amino alcohol (0.5 mmol) into a Schlenk tube[5].
    
  • Solvent Addition: Add anhydrous toluene (2.0 mL) to the mixture.

  • Reaction: Seal the Schlenk tube, transfer it to a fume hood, and heat the mixture to 150 °C in an oil bath for 24 hours[5].

  • Self-Validation (Gas Evolution): Monitor the reaction vessel. The continuous evolution of

    
     gas indicates active dehydrogenation and aromatization[5].
    
  • Workup: Cool the reaction to room temperature. Vent the generated

    
     gas safely.
    
  • Isolation: Filter the mixture through a pad of Celite to remove the metal catalyst. Concentrate the filtrate under reduced pressure to obtain the highly pure, symmetrically substituted pyrazine.

V. Mechanistic Visualization: Dehydrogenative Coupling

The diagram below illustrates how the manganese-catalyzed pathway structurally avoids the formation of Strecker aldehydes and imidazoles by strictly controlling the dehydrogenation sequence.

Mechanism A 2-Aminoalcohols (Starting Material) B Mn-Pincer Catalyst Dehydrogenation A->B C Alpha-Amino Carbonyl Intermediate B->C -H2 G H2 + H2O (Only Byproducts) B->G D Condensation & Cyclization C->D E 2,5-Dihydropyrazine Intermediate D->E -H2O D->G F Aromatic Pyrazine (Pure Product) E->F Mn-Catalyzed -H2 E->G

Caption: Acceptorless dehydrogenative coupling pathway preventing classical organic impurities (Max Width: 760px).

VI. References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. Available at: [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. Available at: [Link]

Sources

Validation & Comparative

Validation of 3-Methoxy-6-methylpyrazin-2-amine: From Fragment Scaffold to Potent CSNK2A Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 3-Methoxy-6-methylpyrazin-2-amine as a CSNK2A Inhibitor Scaffod Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

This compound is not a standalone clinical drug but a privileged fragment scaffold (molecular weight ~139 Da) utilized in the design of potent Casein Kinase 2 Alpha (CSNK2A) inhibitors. While often cited in synthesis protocols for high-affinity compounds (e.g., CSNK2A-IN-1), this pyrazine-amine core functions as the critical hinge-binding motif , mimicking the adenine ring of ATP.

This guide validates the utility of this compound as a starting point for Fragment-Based Drug Discovery (FBDD) and compares its performance characteristics against the classic tool compound TBB and the clinical candidate CX-4945 (Silmitasertib) .

Part 1: Compound Profile & Mechanism

The "Warhead" Profile: this compound

This small molecule represents a "minimal binder." Its efficacy is not measured in nanomolar potency but in Ligand Efficiency (LE) .

  • Chemical Role: ATP-Competitive Hinge Binder.

  • Binding Mode: The 2-amino group functions as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (typically Val116 in CSNK2A), while the pyrazine nitrogen (N-1) acts as a hydrogen bond acceptor for the backbone amide.

  • The "Methoxy" Advantage: The 3-methoxy group often directs the molecule's orientation within the ATP pocket, providing a vector for growing the molecule into the hydrophobic pocket.

Comparative Analysis: Fragment vs. Tool vs. Clinical Candidate

The following table contrasts the fragment scaffold with established alternatives, highlighting why a researcher would use one over the other.

FeatureThis compound TBB (4,5,6,7-Tetrabromobenzotriazole) CX-4945 (Silmitasertib)
Role Fragment Hit / Scaffold Biological Tool Compound Clinical Candidate (Phase II)
Potency (IC50) > 10 - 100 µM (Est. Low Affinity)~ 0.5 - 1.0 µM ~ 1.0 nM
Ligand Efficiency High (Binding energy per atom is high)ModerateModerate
Selectivity Low (Promiscuous hinge binder)Moderate (Selectivity issues noted)High (Kinome-wide selectivity)
Primary Use Starting point for SAR (Structure-Activity Relationship) studies.In vitro cellular assays to probe CK2 biology.Clinical trials; validating CK2 as a therapeutic target.[1][2]
Cell Permeability High (due to small size), but low retention.High.Optimized for oral bioavailability.[1][3]

Part 2: Experimental Validation Protocols

To validate this compound, standard kinase protocols must be modified to account for its lower affinity (fragment nature).

Protocol A: High-Concentration Biochemical Kinase Assay (ADP-Glo)

Standard assays often fail for fragments because they screen at 1-10µM. Fragments require millimolar screening.

Objective: Determine the intrinsic affinity (


 or 

) of the scaffold.
  • Reagent Prep:

    • Enzyme: Recombinant human CSNK2A1 (0.5–2 ng/well).

    • Substrate: Casein or CSNK2-specific peptide (RRRADDSDDDDD) at 50 µM.

    • ATP: At

      
       apparent (typically 10 µM) to allow competition.
      
    • Test Compound: Dissolve this compound in 100% DMSO to 100 mM stock.

  • Dose-Response Setup:

    • Prepare a dilution series starting at 1 mM (1000 µM) down to 1 µM. Note: Standard drugs start at 10 µM; fragments need the high ceiling.

  • Reaction:

    • Incubate Kinase + Substrate + Compound for 15 min at RT.

    • Initiate with ATP.[3][4] Incubate 40-60 min at RT.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Read Luminescence.

  • Validation Check: If

    
    , the fragment is a "weak binder." Proceed to biophysical validation to rule out aggregation artifacts.
    
Protocol B: Biophysical Target Engagement (Thermal Shift Assay / DSF)

Essential for validating fragments to prove they bind the protein and are not just interfering with the enzyme assay.

Objective: Measure the increase in CSNK2A melting temperature (


) upon compound binding.
  • Mix: 2 µM CSNK2A protein + 5x SYPRO Orange dye in reaction buffer.

  • Compound Addition: Add this compound at high concentration (e.g., 500 µM or 1 mM). Include a DMSO control and a CX-4945 positive control (10 µM).

  • Run: Real-time PCR machine (melt curve mode): 25°C to 95°C, ramp 0.5°C/min.

  • Analysis:

    • Calculate

      
      .
      
    • Success Criteria: A

      
       indicates valid direct binding to the protein.
      
Protocol C: Cellular Pathway Validation (Western Blot)

Can this small fragment inhibit signaling in cells?

  • Cell Model: HCT-116 or HeLa cells (high CSNK2A activity).

  • Treatment:

    • Treat cells with high dose fragment (100 µM - 200 µM) for 6 hours.

    • Control: CX-4945 (5 µM) as positive control.

  • Lysis & Blotting:

    • Lyse in RIPA buffer with phosphatase inhibitors.

    • Primary Antibodies:

      • p-Akt (Ser129): Specific CSNK2A phosphosite (Direct readout).

      • p-Akt (Ser473): Downstream readout.

      • Total CSNK2A: Loading control.

  • Result Interpretation:

    • CX-4945 should abolish p-Akt(S129).[3][5]

    • The fragment (3-Methoxy...) may show partial inhibition at high doses. If no inhibition is seen, the fragment is likely not potent enough for cellular use on its own and requires chemical elaboration (growing the molecule).

Part 3: Visualizations & Workflows

Diagram 1: Fragment-to-Lead Evolution Workflow

This diagram illustrates how the this compound scaffold is chemically evolved into a potent inhibitor like CX-4945 or CSNK2A-IN-1.

FragmentEvolution cluster_binding Binding Mode Evolution Fragment Fragment Hit (this compound) IC50: ~50 µM Ligand Eff: High Elaboration Structure-Based Design (Growing into Hydrophobic Pocket) Fragment->Elaboration + Aryl/Heteroaryl Group Lead Optimized Lead (e.g., CSNK2A-IN-1) IC50: ~10 nM Selectivity: Improved Elaboration->Lead Optimization Clinical Clinical Candidate (CX-4945) IC50: 1 nM Bioavailable Lead->Clinical ADME/Tox Tuning

Caption: Evolution of the pyrazine-amine scaffold. The fragment provides the anchor (hinge binding), while elaboration increases potency and selectivity.

Diagram 2: CSNK2A Signaling & Inhibition Points

A map of the signaling pathway showing where the inhibitor acts and the downstream biomarkers for validation.

CSNK2APathway Inhibitor Inhibitor (CX-4945 / Pyrazine Scaffold) CSNK2A CSNK2A (Constitutively Active) Inhibitor->CSNK2A Inhibits Akt Akt (PKB) CSNK2A->Akt Phosphorylates NFkB NF-κB / RelA CSNK2A->NFkB Phosphorylates PTEN PTEN (Phosphatase) CSNK2A->PTEN Phosphorylates pAkt129 p-Akt (Ser129) (Biomarker) Akt->pAkt129 pNFkB p-NF-κB (Ser529) NFkB->pNFkB pPTEN p-PTEN (Stablization) PTEN->pPTEN Survival Cell Survival (Anti-Apoptosis) pAkt129->Survival Promotes pNFkB->Survival Promotes

Caption: CSNK2A signaling network. Inhibition blocks the phosphorylation of Akt at Ser129, a specific biomarker for CSNK2A activity.[3]

References

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. Bioorganic & Medicinal Chemistry Letters, 2024.

  • Comparison of CX-4945 and SGC-CK2-1 as inhibitors of CSNK2 using quantitative phosphoproteomics. Scientific Reports, 2021.

  • CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2. Cancer Research, 2010.[3]

  • Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant. Frontiers in Molecular Biosciences, 2022.

Sources

A Comparative Guide to Pyrazine-Based Kinase Inhibitors: Profiling 3-Methoxy-6-methylpyrazin-2-amine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of heterocyclic scaffolds employed in their design, the pyrazine core has proven to be a privileged structure, underpinning the efficacy of several FDA-approved drugs.[1][2][3] This guide provides an in-depth comparison of pyrazine-based kinase inhibitors, with a focus on the potential of the 3-Methoxy-6-methylpyrazin-2-amine scaffold relative to the established clinical agents, Gilteritinib and Fedratinib. We will delve into their mechanisms of action, selectivity profiles, and the experimental methodologies used to characterize their activity.

The 2-Aminopyrazine Scaffold: A Foundation for Kinase Inhibition

This guide will use this compound as a representative of a foundational 2-aminopyrazine scaffold and compare its hypothetical potential against two clinically successful pyrazine-based drugs that target critical oncogenic kinases: Gilteritinib (a FLT3/AXL inhibitor) and Fedratinib (a JAK2 inhibitor).

Comparative Analysis of Pyrazine-Based Kinase Inhibitors

A critical aspect of a kinase inhibitor's utility is its potency against the intended target and its selectivity profile across the kinome. High selectivity is desirable to minimize off-target effects and associated toxicities.

InhibitorPrimary Target(s)Core ScaffoldKey Features
This compound (Hypothetical)2-AminopyrazineSimple substitution, potential for further derivatization.
Gilteritinib FLT3, AXLPyrazinecarboxamidePotent inhibitor of both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[4][5]
Fedratinib JAK2Pyrimidine-based (contains a pyrazine-like diazine ring)Selective inhibitor of JAK2 over other JAK family members.[6][7]
Quantitative Comparison of Inhibitory Activity (IC50 values)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for Gilteritinib and Fedratinib against their primary targets and other relevant kinases.

KinaseGilteritinib IC50 (nM)Fedratinib IC50 (nM)
FLT3 0.29[8]15[9]
FLT3-ITD ~1[4][5]-
AXL 0.73[8]-
c-KIT 230[8]-
JAK1 -~105
JAK2 -3[6][9]
JAK2 V617F -3[9]
JAK3 ->1000
TYK2 ->400

This data highlights the high potency and selectivity of both Gilteritinib for FLT3 and AXL, and Fedratinib for JAK2.

Delving into the Mechanism of Action: Key Signaling Pathways

Understanding the signaling pathways modulated by these inhibitors is crucial to appreciating their therapeutic effect.

Gilteritinib and the FLT3 Signaling Pathway

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations leading to constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. Gilteritinib inhibits the autophosphorylation of FLT3, thereby blocking downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, which are crucial for leukemic cell survival and proliferation.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits

Caption: Gilteritinib inhibits the FLT3 receptor, blocking downstream pro-survival pathways.

Fedratinib and the JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases are critical components of signaling pathways for numerous cytokines and growth factors. The JAK-STAT pathway is central to hematopoiesis and immune response. Constitutive activation of the JAK2 kinase, often due to the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs). Fedratinib is a selective inhibitor of JAK2, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This leads to the downregulation of genes involved in cell proliferation and survival.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT3_5 STAT3/5 JAK2->STAT3_5 Phosphorylates STAT3_5_P p-STAT3/5 (Dimer) STAT3_5->STAT3_5_P Dimerizes GeneExpression Gene Expression (Proliferation, Inflammation) STAT3_5_P->GeneExpression Translocates to Nucleus Fedratinib Fedratinib Fedratinib->JAK2 Inhibits

Caption: Fedratinib inhibits JAK2, blocking the phosphorylation of STAT proteins and subsequent gene expression.

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of kinase inhibitors relies on robust and reproducible biochemical and cell-based assays. Below are representative protocols for evaluating inhibitors targeting FLT3 and JAK2.

Experimental Workflow: From Biochemical Potency to Cellular Efficacy

Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine Biochemical IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Phosphorylation Assay (e.g., Western Blot for p-STAT3) Assess_Target_Engagement Assess Cellular Target Engagement Cell_Based_Assay->Assess_Target_Engagement Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Determine_GI50 Determine Cellular GI50 Proliferation_Assay->Determine_GI50 Determine_IC50->Assess_Target_Engagement Guides concentration range Assess_Target_Engagement->Determine_GI50 Correlates target inhibition with cell growth

Caption: A typical workflow for evaluating kinase inhibitors.

Protocol 1: In Vitro FLT3 Kinase Assay (ADP-Glo™ Format)

This biochemical assay measures the activity of the FLT3 kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human FLT3 (cytoplasmic domain)

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitors (e.g., Gilteritinib) and DMSO (vehicle control)

  • White, opaque 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations (ensure the final DMSO concentration is ≤1%).

    • Prepare a solution of FLT3 kinase and MBP substrate in Kinase Assay Buffer.

    • Prepare a solution of ATP in Kinase Assay Buffer.

  • Kinase Reaction:

    • To each well of the 384-well plate, add 2.5 µL of the test inhibitor solution or vehicle control.

    • Add 5 µL of the FLT3/MBP solution to each well.

    • Initiate the reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[10]

Protocol 2: Cell-Based JAK2/STAT3 Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block JAK2-mediated phosphorylation of STAT3 in a cellular context.

Materials:

  • Human cell line expressing constitutively active JAK2 (e.g., HEL 92.1.7)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., Fedratinib) and DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed HEL 92.1.7 cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor or DMSO for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate, and scrape the cells.

    • Collect the lysates and clarify by centrifugation at 4°C.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies for total STAT3 and the loading control to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal and the loading control.

    • Determine the concentration-dependent inhibition of STAT3 phosphorylation.[11][12][13]

Conclusion

The pyrazine scaffold, particularly the 2-aminopyrazine core, remains a highly valuable framework in the design of potent and selective kinase inhibitors. While the specific inhibitory profile of this compound is not publicly documented, its structure represents a valid starting point for medicinal chemistry efforts. In contrast, Gilteritinib and Fedratinib are highly optimized pyrazine-containing molecules that demonstrate the clinical success achievable through targeted drug design. Their high potency against FLT3 and JAK2, respectively, and their well-characterized mechanisms of action provide a benchmark for the development of new kinase inhibitors. The experimental protocols outlined in this guide offer a robust framework for the evaluation and comparison of such novel compounds, facilitating the advancement of next-generation targeted therapies.

References

  • Mori, M., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Oncotarget, 8(15), 24498–24509. Available from: [Link]

  • Talpaz, M., et al. (2020). Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis. Leukemia & Lymphoma, 61(8), 1813-1825. Available from: [Link]

  • Mesa, R. A., & Perkins, A. (2020). Fedratinib in myelofibrosis. Blood, 135(18), 1529–1537. Available from: [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Available from: [Link]

  • Reaction Biology. (n.d.). FLT3 NanoBRET Kinase Assay. Available from: [Link]

  • Tarver, T. C., et al. (2020). Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations. Blood Advances, 4(3), 514–524. Available from: [Link]

  • Reiter, A., et al. (2024). FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN). BMC Cancer, 24(1), 856. Available from: [Link]

  • Lee, L. Y., et al. (2017). Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Blood, 130(Supplement 1), 1339. Available from: [Link]

  • Al-Salem, H. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. Available from: [Link]

  • Al-Salem, H. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. Available from: [Link]

  • Levis, M. J. (2020). Gilteritinib: potent targeting of FLT3 mutations in AML. Blood Advances, 4(6), 1178–1191. Available from: [Link]

  • Al-Salem, H. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare. Available from: [Link]

  • Levis, M. (2020). Gilteritinib: potent targeting of FLT3 mutations in AML. Blood advances, 4(6), 1178–1191. Available from: [Link]

  • Google Patents. (n.d.). US6291674B2 - Process for preparing alkoxypyrazine derivatives.
  • Lates, A. G., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7721–7734. Available from: [Link]

  • Pop, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5431. Available from: [Link]

  • ResearchGate. (n.d.). Western blot analysis of phosphorylation of STAT3 and JAK1/2. Available from: [Link]

  • U.S. Food and Drug Administration. (2019). Multi-Discipline Review - accessdata.fda.gov. Available from: [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102521. Available from: [Link]

  • ResearchGate. (n.d.). Western blot analysis for JAK2, JAK3, and STAT3. Available from: [Link]

  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Available from: [Link]

  • PubMed. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Available from: [Link]

Sources

A Senior Application Scientist's Guide to In-Vitro Cytotoxicity Assays for Novel Aminopyrazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Aminopyrazine Drug Discovery

The pyrazine ring is a significant scaffold in medicinal chemistry, with its derivatives showing a wide array of biological activities, including potent anticancer properties.[1] Novel aminopyrazine compounds are continuously being developed as potential therapeutics, often targeting key cellular pathways like kinase signaling or cell cycle regulation.[1][2] A critical, non-negotiable step in the preclinical evaluation of these novel chemical entities is the robust assessment of their cytotoxic potential. This guide provides a comparative analysis of essential in-vitro assays, offering researchers the technical details and expert insights required to select and execute the most appropriate methods for evaluating aminopyrazine-based drug candidates.

Our focus extends beyond mere protocol recitation. We will explore the mechanistic basis of each assay, the rationale for specific experimental choices, and the interpretation of the data generated. This approach ensures that the selected testing cascade is not only methodologically sound but also scientifically insightful, providing a clear, self-validating picture of a compound's effect on cell health.

Foundational Assays: Assessing Metabolic Viability and Membrane Integrity

The initial screening of novel aminopyrazines typically begins with foundational assays that measure general cell viability and cytotoxicity. These assays are crucial for determining dose-response relationships and calculating key parameters like the IC50 (half-maximal inhibitory concentration).

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as an indicator of cell viability by measuring cellular metabolic activity.[3] Its principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active cells.[3][4] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[5]

Causality Behind the Choice: The MTT assay is often a first-line choice due to its high throughput, cost-effectiveness, and extensive validation.[6] It provides a rapid assessment of a compound's effect on the overall metabolic health of a cell population. For novel aminopyrazines, a reduction in MTT signal is a strong primary indicator of potential anti-proliferative or cytotoxic effects.[7]

// Invisible edges to enforce layout edge [style=invis]; MTT -> Solubilization; } end_dot Caption: Principle of the MTT assay for cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the novel aminopyrazine compounds. After 24 hours, gently aspirate the old medium and treat the cells with 100 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., medium with ≤0.5% DMSO).[8]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C.[3]

  • Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5]

  • Absorbance Reading: Gently agitate the plate on a shaker for 10-15 minutes in the dark to ensure complete dissolution.[4] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3]

The LDH Assay: A Direct Measure of Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a method used to quantify cytotoxicity by measuring the loss of cell membrane integrity.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[10] The assay measures the activity of this extracellular LDH by a coupled enzymatic reaction: LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[9][11] The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[9]

Causality Behind the Choice: Unlike the MTT assay, which measures a reduction in viability, the LDH assay directly quantifies cell death.[6] This makes it an excellent complementary method. If an aminopyrazine compound shows a low MTT signal, the LDH assay can help distinguish between a cytostatic effect (growth inhibition) and a cytotoxic effect (cell killing). It is a direct measure of membrane integrity, a clear hallmark of necrotic or late-stage apoptotic cell death.[12]

LDH_Assay_Principle Damaged_Cell Damaged_Cell LDH LDH Damaged_Cell->LDH Releases LDH Reaction Reaction LDH->Reaction Color_Dev Color_Dev Reaction->Color_Dev Measurement Measurement Color_Dev->Measurement

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat cells with the aminopyrazine compounds. It is crucial to set up controls:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis solution (e.g., Triton X-100) 1 hour before the end of incubation.[11]

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well flat-bottom plate.[11]

  • Reaction Mixture Addition: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add 50 µL of this mixture to each well of the new plate containing the supernatant.[11]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[11]

  • Stop Reaction (if applicable): Add 50 µL of a stop solution if required by the kit to terminate the enzymatic reaction.[11]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[11]

  • Calculation: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Mechanistic Assays: Uncovering the Mode of Cell Death

Once a compound's cytotoxic activity is confirmed, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[13]

The Caspase-Glo® 3/7 Assay: A Luminescent Readout for Apoptosis

Apoptosis is executed by a family of proteases called caspases.[14] Caspases-3 and -7 are key effector caspases that cleave numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[15] The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method that measures the combined activities of caspase-3 and -7.[16] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[16] When added to cells, the reagent causes cell lysis, and active caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to caspase activity.[17]

Causality Behind the Choice: This assay provides specific, mechanistic insight. If an aminopyrazine compound induces cell death, this assay can confirm whether it does so by activating the apoptotic pathway.[15] Its high sensitivity, broad linear range, and simple "add-mix-measure" protocol make it ideal for high-throughput screening and for confirming the mode of action.[16][17]

Caspase_Assay_Principle ActiveCaspase ActiveCaspase Substrate Substrate ActiveCaspase->Substrate Cleavage Luciferin Luciferin Substrate->Luciferin Releases Luciferase Luciferase Luciferin->Luciferase Light Light Luciferase->Light Generates

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, equilibrating it to room temperature before use.

  • Reagent Addition: After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16]

  • Incubation: Mix the contents of the wells by gentle agitation on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.[16]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Comparative Analysis and Data Interpretation

The choice of assay significantly impacts the interpretation of results. A compound might inhibit metabolic activity (MTT) without causing immediate membrane rupture (LDH), suggesting a cytostatic or early apoptotic effect.[18] Conversely, a strong LDH signal confirms overt cytotoxicity. Combining these assays provides a more complete picture.

Sample Data for Novel Aminopyrazine Derivatives:

The following table summarizes hypothetical and literature-inspired cytotoxicity data for novel aminopyrazine compounds against various cancer cell lines, illustrating how results from different assays can be presented for comparison.

Compound IDTarget Cell LineAssayIncubation Time (h)IC50 (µM)Primary FindingReference
AP-01HepG2 (Liver)MTT4841.4Moderate Cytotoxicity[19]
AP-02EAC (Carcinoma)Not Specified4810.0Potent Cytotoxicity[20]
AP-03MDA-MB-231 (Breast)MTT72> 50Low Cytotoxicity[7]
AP-04NCI-H520 (Lung)Not Specified7226.69Moderate Cytotoxicity[2]
AP-05SNU-16 (Gastric)Not Specified721.88Potent Cytotoxicity[2]
AP-06HepG2 (Liver)LDH4835.2Confirms CytotoxicityHypothetical
AP-06HepG2 (Liver)Caspase-3/72428.5 (EC50)Induces ApoptosisHypothetical

Note: EAC stands for Ehrlich Ascites Carcinoma. IC50 is the concentration that inhibits 50% of cell growth/viability. EC50 is the concentration that produces 50% of the maximal effect (caspase activation).

Workflow for Cytotoxicity Assessment

A logical, tiered approach is recommended for screening novel aminopyrazine compounds.

Cytotoxicity_Workflow Start Synthesize Novel Aminopyrazine Compounds Primary_Screen Primary Screening: MTT Assay (Dose-response, IC50 determination) Start->Primary_Screen Decision1 Is Compound Active? (IC50 < Threshold) Primary_Screen->Decision1 Secondary_Screen Secondary Screening: LDH Release Assay (Distinguish cytostatic vs. cytotoxic) Decision1->Secondary_Screen Yes End_Inactive Compound Inactive or Cytostatic Decision1->End_Inactive No Decision2 Is Compound Cytotoxic? Secondary_Screen->Decision2 Mechanistic_Study Mechanistic Study: Caspase-3/7 Assay (Investigate apoptosis) Decision2->Mechanistic_Study Yes Decision2->End_Inactive No End_Active Lead Candidate for Further Development Mechanistic_Study->End_Active

Conclusion and Future Directions

The in-vitro cytotoxicity assessment of novel aminopyrazine compounds requires a multi-faceted approach. By starting with a broad metabolic viability assay like MTT, confirming cytotoxicity with a membrane integrity assay like LDH, and elucidating the mechanism with an apoptosis-specific assay like Caspase-Glo® 3/7, researchers can build a comprehensive and reliable profile of their drug candidates. This tiered, evidence-based strategy ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline, saving valuable time and resources. Each assay provides a unique piece of the puzzle, and their combined use allows for a scientifically rigorous evaluation grounded in the principles of cell biology.

References

  • Reaction Biology. Cell Apoptosis Assay Services. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PMC. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • T. Horton. MTT Cell Assay Protocol. [Link]

  • PubMed. Cell-based apoptosis assays in oncology drug discovery. [Link]

  • PMC. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • PubMed. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. [Link]

  • PubMed. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. [Link]

  • PubMed. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. [Link]

  • PubMed. Apoptosis assays for quantifying the bioactivity of anticancer drug products. [Link]

  • MDPI. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. [Link]

  • Bentham Science Publishers. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. [Link]

  • PMC. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]

  • MDPI. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. [Link]

  • Biocompare. Choosing an Apoptosis Detection Assay. [Link]

  • PubMed. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

  • MAES. Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

  • iTeh Standards. prEN ISO 10993-5 - In Vitro Cytotoxicity Testing for Medical Devices. [Link]

  • PubMed. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • MDPI. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • IntechOpen. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. [Link]

  • ResearchGate. 2-Aminopyridines and 2-aminopyrazines with in vitro activity against T. cruzi, Leishmania spp. and cancer cell lines. [Link]

  • ResearchGate. Cytotoxic activity of the synthesized analogs against the cancer cell lines. [Link]

  • ResearchGate. Apoptosis and MTT Assay?. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Test Labs. Cytotoxicity Testing: Everything You Need to Know. [Link]

  • CleanControlling. In vitro cytotoxicity test of medical devices. [Link]

  • RISE Research Institutes of Sweden. ISO 10993-5 Cytotoxicity Test - in vitro. [Link]

  • iTeh Standards. IS EN ISO 10993-5:2009. [Link]

Sources

Validating the Antimicrobial Effects of Substituted Pyrazines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazine Advantage

Audience: Medicinal Chemists, Microbiologists, and Lead Optimization Specialists.

The pyrazine scaffold (1,4-diazine) represents a "privileged structure" in antimicrobial drug discovery due to its unique physicochemical properties—specifically its ability to act as a weak base (pKa ~0.6), participate in hydrogen bonding, and coordinate with metal ions. Unlike traditional β-lactams or fluoroquinolones, substituted pyrazines offer a versatile platform that can be tuned to target multiple bacterial pathways, ranging from FASN (Fatty Acid Synthase) inhibition to DNA gyrase interference.

This guide provides a rigorous framework for validating the antimicrobial efficacy of substituted pyrazines, moving beyond simple phenotypic screening to mechanistic confirmation and safety profiling.

Comparative Framework: Pyrazines vs. Standard of Care

To objectively assess performance, substituted pyrazines must be benchmarked against established antibiotic classes. The following table synthesizes performance data from recent high-impact studies (2023-2024), focusing on Pyrazine-2-carbohydrazides and Triazolo[4,3-a]pyrazines .

Table 1: Comparative Efficacy Profile
FeatureSubstituted Pyrazines (e.g., Pyrazine-2-carbohydrazides)Fluoroquinolones (e.g., Ciprofloxacin)β-Lactams (e.g., Ampicillin)Isoniazid (INH)
Primary Target Multi-modal: DprE1 (Mycobacteria), DNA Gyrase, FabH.DNA Gyrase / Topoisomerase IV.[1]Penicillin-Binding Proteins (Cell Wall).InhA (Mycolic Acid).
Spectrum Broad (Gram +/-) & Anti-TB specific.Broad Spectrum.[2][3]Gram-positive (mostly).[4][5]Narrow (Mycobacterium).
MIC Range (Target) 0.5 – 4.0 µg/mL (Highly potent derivatives).0.01 – 2.0 µg/mL.2.0 – 32.0 µg/mL (Sensitive strains).0.05 – 0.2 µg/mL (TB).
Resistance Profile Low cross-resistance due to novel binding sites (e.g., Cys387 of DprE1).High (Target mutation/Efflux).High (Beta-lactamases).[5]High (KatG mutations).
Lipophilicity (LogP) Tunable (1.5 – 3.5); optimized for membrane permeability.Moderate.Low (Hydrophilic).Low.
Cytotoxicity (CC50) Generally >100 µM (High Selectivity Index).>200 µM.[2]Very Low Toxicity.Hepatotoxicity risks.

Key Insight: While fluoroquinolones exhibit lower absolute MICs, substituted pyrazines excel in selectivity and novelty of mechanism , making them critical candidates for MDR (Multi-Drug Resistant) strains where traditional gyrase inhibitors fail.

Mechanism of Action (MOA) Validation

Understanding how a pyrazine derivative kills bacteria is as critical as knowing that it kills. The two dominant mechanisms validated in recent literature are DprE1 inhibition (for TB) and DNA Gyrase inhibition (for broad-spectrum).

Mechanistic Pathway Diagram

The following diagram illustrates the dual-targeting potential of pyrazine derivatives, highlighting the critical intervention points.

MOA_Pathway Substituted_Pyrazine Substituted Pyrazine (Ligand) Gyrase_Complex DNA Gyrase / Topo IV (ATP Binding Pocket) Substituted_Pyrazine->Gyrase_Complex π-cation interaction (Ethylenediamine moiety) DprE1_Enzyme DprE1 Enzyme (Cys387 Residue) Substituted_Pyrazine->DprE1_Enzyme H-bond / Covalent (Hydrazide linker) DNA_Replication Bacterial DNA Replication Gyrase_Complex->DNA_Replication Inhibits Cell_Death_1 Replication Arrest (Bacteriostatic/Cidal) DNA_Replication->Cell_Death_1 Leads to Cell_Wall_Synth Decaprenyl-Arabinose Synthesis (Cell Wall) DprE1_Enzyme->Cell_Wall_Synth Inhibits Cell_Lysis Cell Lysis (Bactericidal) Cell_Wall_Synth->Cell_Lysis Structural Failure

Caption: Dual-mechanism pathway showing Pyrazine inhibition of DNA Gyrase (via π-cation interactions) and DprE1 (via Cys387 binding).

Experimental Protocols: The Validation Workflow

To ensure Trustworthiness and reproducibility, follow this self-validating workflow.

Workflow Overview

Workflow Synthesis 1. Synthesis & Characterization (NMR, MS, HPLC) InSilico 2. In Silico Docking (Target: GyrB / DprE1) Synthesis->InSilico Screening 3. Phenotypic Screening (MIC / MBC) InSilico->Screening Kinetics 4. Time-Kill Kinetics (Bactericidal vs Static) Screening->Kinetics If MIC < 10 µg/mL Toxicity 5. Cytotoxicity (MTT) (Selectivity Index) Kinetics->Toxicity

Caption: Step-by-step validation pipeline from synthesis to safety profiling.

Protocol 1: Precise MIC Determination for Pyrazines

Challenge: Substituted pyrazines often have poor water solubility, requiring DMSO. High DMSO concentrations (>1%) can inhibit sensitive bacteria, creating false positives. Standard: CLSI M07-A10 Guidelines.

Materials:

  • Stock Solution: Dissolve pyrazine derivative in 100% DMSO to 10 mg/mL.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus ATCC 29213, E. coli ATCC 25922, M. tuberculosis H37Rv (if applicable).

  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Procedure:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Serial Dilution: Use a 96-well plate.

    • Add 100 µL CAMHB to columns 2-12.

    • Add 200 µL of compound (diluted to 2x starting concentration in broth, ensuring final DMSO < 1%) to column 1.

    • Transfer 100 µL from col 1 to 2, mix, repeat to col 10. Discard 100 µL from col 10.

    • Critical Step: Column 11 is Growth Control (Bacteria + Broth + DMSO). Column 12 is Sterility Control (Broth only).[6]

  • Inoculation: Add 100 µL of inoculum to wells 1-11. Final volume 200 µL.[7]

  • Incubation: 37°C for 16-20 hours (Bacteria) or 7 days (Mycobacteria).

  • Readout: The MIC is the lowest concentration with no visible turbidity .[8]

    • Validation: If the DMSO control (Col 11) shows inhibition, the assay is invalid.

Protocol 2: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (stops growth) and bactericidal (kills >3 log10) activity.

Procedure:

  • Prepare tubes with compound concentrations at 1x MIC and 4x MIC .

  • Inoculate with

    
     CFU/mL.
    
  • Incubate at 37°C with shaking.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate on nutrient agar.

  • Analysis: Plot log10 CFU/mL vs. Time.

    • Bactericidal:

      
       log reduction (99.9% kill) at 24h.
      
    • Bacteriostatic:

      
       log reduction.
      
Protocol 3: Cytotoxicity & Selectivity Index (SI)

Objective: Ensure the compound kills bacteria, not human cells. Cell Line: HEK293 (Kidney) or HepG2 (Liver).[6]

  • Seed Cells:

    
     cells/well in 96-well plate (DMEM media). Incubate 24h.
    
  • Treatment: Add compound (serial dilutions from 100 µM down). Incubate 48h.

  • MTT Assay: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals form in viable cells.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve crystals.

  • Measurement: Absorbance at 570 nm.

  • Calculation:

    • 
      : Concentration killing 50% of cells.
      
    • Selectivity Index (SI):

      
      .
      
    • Target: An SI > 10 is considered a promising lead; SI > 50 is excellent.

Structure-Activity Relationship (SAR) Insights

Based on the synthesis of recent data (2023-2024), the following structural modifications on the pyrazine core drive potency:

  • C-2 Position (The "Warhead"):

    • Carbohydrazide Linkers: Essential for H-bonding with DprE1 (Cys387).[2]

    • Triazole Fusions: Enhance rigidity and DNA intercalation capability.

  • C-5/C-6 Positions (Lipophilicity Tuning):

    • Halogens (Cl/Br): Increase lipophilicity (LogP) and membrane penetration.

    • Indole Substituents: Significantly outperform phenyl rings due to π-π stacking interactions with aromatic residues in the binding pocket.

  • Electronic Effects:

    • Electron-withdrawing groups (EWG) like

      
       or 
      
      
      
      on the phenyl ring attached to the pyrazine often increase potency by altering the pKa of the ring nitrogens, enhancing interactions with acidic enzyme residues.

References

  • Vertex AI Search. (2024). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. National Institutes of Health. Link

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Link

  • BenchChem. (2025).[6][7] Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazolines. Link

  • SciSpace. (2024). Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents. Journal of Computational Biophysics and Chemistry. Link

  • Frontiers. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. Link

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Aminopyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Executive Summary: The Aminopyrazine Privilege

In modern medicinal chemistry, the aminopyrazine scaffold serves as a critical bioisostere to the ubiquitous aminopyrimidine and aminopyridine cores.[1] While aminopyrimidines (e.g., in Imatinib) are dominant in kinase inhibition due to their ability to mimic the adenine ring of ATP, aminopyrazines offer distinct physicochemical and binding advantages.

This guide objectively compares aminopyrazines against their heterocyclic alternatives, focusing on their application in Type I/II kinase inhibitors and allosteric phosphatase (SHP2) inhibitors .

Core Advantages vs. Alternatives
FeatureAminopyrazineAminopyrimidine2-Aminopyridine
H-Bonding 1 Donor / 2 Acceptors (N1, N4)1 Donor / 2 Acceptors (N1, N3)1 Donor / 1 Acceptor
pKa (Conj. Acid) ~0.6 (Less basic)~1.3~6.8 (More basic)
Solubility High (Lower lipophilicity)ModerateModerate to Low
Metabolic Stability High (Oxidative resistance at ring C)Susceptible to oxidationSusceptible to N-oxidation
Binding Mode Versatile (Hinge binder + Allosteric)Predominantly Hinge binderHinge binder

Mechanistic SAR: Kinase Inhibition (Nek2 Case Study)

Context: NIMA-related kinase 2 (Nek2) is a mitotic kinase upregulated in various cancers. Aminopyrazines have demonstrated a unique ability to bind to the inactive "Tyr-down" conformation of Nek2, a mechanism distinct from classic Type I inhibitors.

Comparative SAR Data

The following data highlights the evolution from a High-Throughput Screening (HTS) hit to a potent lead. The SAR focuses on the C-2 amino group and C-6 substitution.

Table 1: SAR Evolution of Aminopyrazine Nek2 Inhibitors (Data derived from systematic exploration of Nek2 inhibitors)

Cmpd IDR1 (C-2 Amino)R2 (C-6 Aryl)IC50 (Nek2)Selectivity (vs Plk1)Mechanistic Insight
2 (Hit) -NH23,4,5-trimethoxyphenyl1.2 µMLowBaseline hinge binder.
5 -NH23-methoxyphenyl5.8 µM-Loss of hydrophobic contact (Ile14/Gly92).
31 -NH-Piperidine3,4,5-trimethoxyphenyl0.04 µM >100-foldPiperidine accesses solvent channel; stabilizes Tyr-down.
35 -NH-PiperidineThiophene-2-yl0.12 µMHigh (vs Nek1)Bioisosteric replacement improves permeability.
Structural Logic Diagram

The following diagram illustrates the critical binding interactions that drive the potency observed in Table 1.

Nek2_SAR_Logic Core Aminopyrazine Core (Scaffold) Hinge Hinge Region (Cys22 Interaction) Core->Hinge N1 & C2-NH2 H-bonds Pocket Hydrophobic Pocket (Ile14, Gly92) Core->Pocket C6-Aryl Group (π-stacking) Solvent Solvent Channel (Selectivity Region) Core->Solvent C2-N-Substitution (e.g., Piperidine) Potency Potency Pocket->Potency 3,4,5-OMe essential Selectivity Selectivity Solvent->Selectivity Steric exclusion of Plk1 caption Figure 1: Pharmacophore map of Aminopyrazine binding in Nek2 Kinase (Tyr-down conformation).

Advanced Application: Allosteric SHP2 Inhibition

Context: SHP2 (PTPN11) is a phosphatase that acts as a key signal node in the RAS/ERK pathway. Unlike kinases, phosphatases are difficult to target with active-site inhibitors due to the charged nature of the pocket.

The Aminopyrazine Solution: Recent studies (e.g., Compound TK-453 ) utilize the aminopyrazine scaffold to bind to an allosteric "tunnel" site, locking the enzyme in an auto-inhibited conformation.

  • Mechanism: The aminopyrazine core reorganizes cationic-π interactions with Arginine 111 (R111).

  • Performance:

    • IC50: 0.023 µM (TK-453)[2]

    • Thermal Shift (ΔTm): 7.01 °C (Indicates strong stabilization of the closed complex).

    • Selectivity: >1000-fold over SHP1 and PTP1B.

Experimental Protocol: Synthesis of C6-Functionalized Aminopyrazines

Objective: To synthesize a library of 6-aryl-2-aminopyrazines via a robust Suzuki-Miyaura coupling strategy. This route is preferred over direct nucleophilic aromatic substitution (SnAr) for C-6 functionalization due to higher yields and broader substrate scope.

Materials
  • Starting Material: 2-amino-6-chloropyrazine (CAS: 33332-28-4)

  • Reagents: Aryl boronic acids, Pd(dppf)Cl2·CH2Cl2, Cs2CO3.

  • Solvents: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology
  • Preparation: In a microwave-compatible vial, dissolve 2-amino-6-chloropyrazine (1.0 equiv) and the corresponding aryl boronic acid (1.2 equiv) in degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Catalyst Addition: Add Cs2CO3 (2.0 equiv) followed by Pd(dppf)Cl2·CH2Cl2 (5 mol%).

    • Critical Check: Ensure the solution is sparged with Argon for 5 mins prior to catalyst addition to prevent Pd oxidation.

  • Reaction: Seal the vial and heat to 100°C for 12 hours (thermal) or 120°C for 30 mins (microwave).

  • Work-up:

    • Dilute with EtOAc and wash with brine.

    • Dry organic layer over Na2SO4.[3]

    • Concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM). Aminopyrazines are polar; ensure the column is pre-equilibrated with 1% Et3N if streaking occurs.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-amino-6-chloropyrazine Step1 Mix with Aryl Boronic Acid (1.2 equiv) Start->Step1 Step2 Add Pd(dppf)Cl2 (5 mol%) Cs2CO3 (2.0 equiv) Step1->Step2 Reaction Heat: 100°C (12h) or MW 120°C (30min) Step2->Reaction Purification Flash Chromatography (DCM/MeOH) Reaction->Purification Product 6-Aryl-2-aminopyrazine (Library) Purification->Product caption Figure 2: Suzuki-Miyaura coupling workflow for aminopyrazine library generation.

Decision Framework: Scaffold Selection

When should you choose Aminopyrazine over Aminopyrimidine?

Decision_Tree Start Target Requirement? Solubility Is Solubility Limiting? Start->Solubility Binding Binding Pocket Character? Solubility->Binding No Result_Pyrazine Choose AMINOPYRAZINE Solubility->Result_Pyrazine Yes (High LogP) Metabolism Metabolic Liability? Binding->Metabolism ATP-Mimetic Binding->Result_Pyrazine Allosteric/Cys-Targeting Metabolism->Result_Pyrazine Oxidative Stress High Result_Pyrimidine Choose AMINOPYRIMIDINE Metabolism->Result_Pyrimidine Standard caption Figure 3: Decision matrix for heterocyclic scaffold selection in lead optimization.

References

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. [Link]

  • Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. Molecular Cancer Therapeutics. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]

Sources

Technical Guide: Cross-Reactivity & Selectivity Profiling of 3-Methoxy-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for medicinal chemists and lead discovery biologists. It treats 3-Methoxy-6-methylpyrazin-2-amine not merely as a reagent, but as a privileged fragment scaffold critical for designing ATP-competitive inhibitors (particularly for CSNK2A, PIM, and Raf kinases).

The "Cross-Reactivity" here focuses on Kinome Selectivity , Off-Target Promiscuity , and Assay Interference —the three pillars of fragment validation.

Executive Summary & Strategic Context

This compound (hereafter Fragment A ) is a privileged scaffold extensively utilized in Fragment-Based Drug Discovery (FBDD). Its structural motif—an electron-rich aminopyrazine—mimics the adenine ring of ATP, making it a potent "hinge binder" for kinases.

However, this hinge-binding capability introduces a critical challenge: Cross-Reactivity . Without rigorous profiling, derivatives of Fragment A often exhibit poor selectivity (e.g., inhibiting PIM1/3 alongside CSNK2A) or act as Pan-Assay Interference Compounds (PAINS).

This guide compares Fragment A against two common isosteres:

  • 3-Chloro-6-methylpyrazin-2-amine (The "Reactive" Alternative)

  • 2-Amino-3-methoxy-6-methylpyridine (The "Basic" Alternative)

Performance Snapshot
FeatureThis compound (Fragment A)3-Chloro-6-methylpyrazin-2-amine (Alt 1)2-Amino-3-methoxy-6-methylpyridine (Alt 2)
Primary Utility H-bond Donor/Acceptor (Hinge Binding)Synthetic Intermediate (Suzuki Coupling)Solubility & pKa Modulation
Kinome Selectivity Moderate: High affinity for CSNK2A, PIM, Raf.[1]Low: Often promiscuous due to reactivity.High: Pyridine nitrogen tunes basicity, altering specificity.
Metabolic Stability High: Methoxy group blocks oxidation.Low: C-Cl bond labile to metabolism/displacement.High: Stable aromatic system.
Assay Interference Low fluorescence; potential redox activity at >100µM.High reactivity; potential covalent modification of assay proteins.Low interference.

Mechanistic Profiling: The Causality of Cross-Reactivity

To understand why Fragment A cross-reacts, we must analyze its binding mode. The pyrazine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amine acts as a Hydrogen Bond Donor (HBD). This D-A motif perfectly complements the "hinge region" backbone carbonyls and amines of many kinases.

The Selectivity Trap:

  • Target: CSNK2A (Casein Kinase 2 Alpha).[2]

  • Off-Target: PIM3 (Proviral Integration Site for Moloney Murine Leukemia Virus Kinase).

  • Mechanism: Both kinases tolerate the pyrazine core. Selectivity is not driven by Fragment A itself, but by the vectors it offers for substitution at the 5- and 6-positions.

Visualization: The Selectivity Fork

The following diagram illustrates the divergence in pathway signaling when Fragment A is used, highlighting the critical decision points for cross-reactivity profiling.

KinaseSelectivity Fragment This compound (Scaffold) HingeBind Hinge Region Binding (ATP Pocket) Fragment->HingeBind H-Bond Donor/Acceptor Target Target: CSNK2A (Cell Survival) HingeBind->Target Optimized 6-pos Subst. OffTarget Off-Target: PIM1/3 (Redundant Signaling) HingeBind->OffTarget Unoptimized Scaffold Outcome_Good Apoptosis in Cancer Cells Target->Outcome_Good Selective Inhibition Outcome_Bad Toxicity / Poor Clinical Efficacy OffTarget->Outcome_Bad Cross-Reactivity

Caption: Logical flow of scaffold binding events. The core fragment binds both target and off-target; selectivity is only achieved through specific derivatization monitored by profiling.

Experimental Protocols for Profiling

Trustworthiness in data comes from self-validating protocols. Do not rely on single-point assays.

Protocol A: Differential Scanning Fluorimetry (DSF/Thermal Shift)

Purpose: Rapidly assess binding affinity and promiscuity of the fragment against a panel of purified kinases. Why this works: Small fragments often do not inhibit catalytic activity at low concentrations but will stabilize the protein structure upon binding.

Workflow:

  • Preparation: Dilute Fragment A to 1 mM, 500 µM, and 100 µM in assay buffer (HEPES pH 7.5).

  • Protein Mix: Mix 2 µM Recombinant Kinase (e.g., CSNK2A1) + 5x SYPRO Orange dye.

  • Reaction: Incubate Protein Mix with Fragment A (1:1 v/v) in a 384-well PCR plate.

  • Ramp: Heat from 25°C to 95°C at 1°C/min using a qPCR machine.

  • Validation (Control): Run Staurosporine (positive control) and DMSO (negative control).

  • Readout: Calculate

    
    . A shift of >2°C indicates significant binding.
    
    • Interpretation: If

      
       is high (>5°C) across unrelated kinases (e.g., CSNK2A, AURKA, FGFR1), the fragment is promiscuous  (non-specific hydrophobic sticker).
      
Protocol B: NanoBRET™ Target Engagement (Cellular)

Purpose: Verify if the cross-reactivity observed in vitro translates to the intracellular environment (permeability + competition with 1-10 mM ATP).

  • Transfection: Transfect HEK293 cells with N-terminal Luciferase-Kinase fusion vectors (Luc-CSNK2A and Luc-PIM3).

  • Tracer Addition: Add a cell-permeable fluorescent tracer (0.5 µM) that binds the ATP pocket.

  • Treatment: Treat cells with Fragment A (dose-response: 0.1 µM to 100 µM).

  • Measurement: Measure BRET signal (Energy transfer from Luc-Kinase to Tracer).

  • Result: Fragment A binding displaces the tracer, reducing BRET signal.

    • Success Metric: Calculate the Selectivity Ratio =

      
      .[2] A ratio < 10 indicates high cross-reactivity risk.
      

Comparative Data Analysis

The table below summarizes "performance" in the context of generating a lead compound. Data is synthesized from structure-activity relationship (SAR) studies of pyrazine-based inhibitors [1][2].

ParameterFragment A (Methoxy-Pyrazine)Alternative (Chloro-Pyrazine)
Solubility (pH 7.4) High (>5 mM)Moderate (<1 mM)
Ligand Efficiency (LE) 0.35 - 0.42 (Excellent)0.25 - 0.30 (Poor due to lipophilicity)
Synthetic Vector 6-position (via C-H activation or lithiation)3-position (via Nucleophilic Aromatic Substitution)
Major Cross-Reactivity PIM Kinases (PIM1/3) EGFR / Cysteine Kinases (Covalent reaction)
Toxicity Signal Low (Metabolically stable)High (Glutathione adduct formation)

Expert Insight: While the Chloro-pyrazine (Alternative 1) is easier to functionalize chemically, it poses a high risk of false positives in biochemical assays due to its reactivity with cysteine residues on proteins. Fragment A (Methoxy) is chemically inert under assay conditions, making its cross-reactivity profile a true reflection of structural affinity rather than chemical artifact.

Workflow for Eliminating Assay Interference

Before claiming biological activity, you must rule out that Fragment A is not interfering with the detection method.

InterferenceCheck Start Fragment A (Candidate) Step1 Aggregator Counter-Screen (Detergent Sensitivity) Start->Step1 Step2 Intrinsic Fluorescence (λex 340nm / λem 450nm) Step1->Step2 Step3 Redox Cycling Assay (H2O2 Generation) Step2->Step3 Decision Pass All? Step3->Decision Valid Valid Hit Proceed to SAR Decision->Valid Yes Invalid False Positive Discard/Re-engineer Decision->Invalid No

Caption: Mandatory "Triage" workflow to validate Fragment A before expensive kinase profiling.

Protocol Detail (Step 1 - Aggregation): Run the kinase inhibition assay +/- 0.01% Triton X-100.

  • If

    
     shifts significantly (e.g., from 10 µM to >100 µM) with detergent, Fragment A is forming non-specific colloidal aggregates. Discard. 
    

References

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Details the use of the pyrazine scaffold and the selectivity challenges between CSNK2A and PIM3. URL:[Link]

  • 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution. Source: Semantic Scholar / ChemBioChem. Context: Provides background on the chemical properties and natural occurrence of methoxy-pyrazines, relevant for toxicity and stability baselines. URL:[Link][2][3][4]

  • Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl. Source: European Commission (SCCS). Context: Toxicological data on structurally similar pyridine analogs, providing a baseline for irritation and sensitization potential. URL:[Link][2][4]

Sources

Confirming the Mechanism of Action for Pyrazine-Based Compounds: A Comparative Guide to Viral RdRp Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward broad-spectrum antivirals, pyrazine-based scaffolds have emerged as highly versatile pharmacophores. The unique nitrogen placement within the six-membered pyrazine ring allows these compounds to mimic natural purine bases (adenine and guanine), enabling them to infiltrate critical viral replication pathways [2].

This guide provides an objective, data-driven comparison of pyrazine-based viral RNA-dependent RNA polymerase (RdRp) inhibitors—specifically focusing on the premier pyrazine derivative, Favipiravir (T-705) —against alternative nucleoside analogues. Furthermore, it details the self-validating experimental workflows required to definitively confirm their dual mechanism of action (MoA).

The Pyrazine Advantage: Mechanism of Action (MoA)

Unlike traditional antivirals that target viral entry or release, pyrazine carboxamide derivatives like Favipiravir target the replication machinery directly. The MoA is a sophisticated, multi-step process [1]:

  • Intracellular Activation: The pyrazine prodrug is taken up by host cells and undergoes phosphoribosylation by the host enzyme HGPRT, followed by kinase-mediated phosphorylation to form the active metabolite (Favipiravir-RTP).

  • Competitive Inhibition: The active pyrazine metabolite acts as a pseudo-purine, competing with natural GTP and ATP for the catalytic site of the viral RdRp.

  • Lethal Mutagenesis (Error Catastrophe): Unlike obligate chain terminators, the RdRp occasionally incorporates the pyrazine derivative into the nascent RNA strand. This allows elongation to continue but induces massive transition mutations (G→A and C→U), pushing the virus beyond its error threshold and resulting in non-viable progeny [3].

MoA_Favipiravir Favi Favipiravir (Pyrazine Prodrug) HGPRT Host HGPRT (Phosphoribosylation) Favi->HGPRT Favi_RMP Favipiravir-RMP HGPRT->Favi_RMP Kinases Host Kinases (Phosphorylation) Favi_RMP->Kinases Favi_RTP Favipiravir-RTP (Active Metabolite) Kinases->Favi_RTP RdRp Viral RdRp (Target Enzyme) Favi_RTP->RdRp Competitive Binding Mutagenesis Lethal Mutagenesis & Viral Death RdRp->Mutagenesis Error Catastrophe

Fig 1. Intracellular activation and MoA of pyrazine-based Favipiravir targeting viral RdRp.

Comparative Performance Analysis

To objectively evaluate the pyrazine scaffold, we must benchmark it against other leading RdRp inhibitors: Remdesivir (an adenosine analogue) and Ribavirin (a triazole nucleoside). The data below summarizes their comparative performance across different viral targets [4].

Table 1: Comparative In Vitro Efficacy and MoA of RdRp Inhibitors

CompoundChemical ScaffoldPrimary Mechanism of ActionEC50 (Influenza H1N1)EC50 (SARS-CoV-2)Cytotoxicity (CC50)
Favipiravir Pyrazine carboxamideLethal mutagenesis & chain termination0.1 - 1.5 µM61.88 µM>1000 µM
Remdesivir Adenosine analogueDelayed chain terminationN/A (Poor efficacy)0.77 µM>100 µM
Ribavirin Triazole nucleosideIMPDH depletion & mild mutagenesis2.0 - 10.0 µM>100 µM~200 µM

Field-Proven Insight: While Remdesivir shows superior potency against coronaviruses, the pyrazine scaffold of Favipiravir demonstrates a vastly superior therapeutic window (CC50 >1000 µM) and broader efficacy against influenza and hemorrhagic fever viruses. This is due to the pyrazine ring's highly selective affinity for viral RdRp over host mammalian polymerases.

Experimental Methodologies for MoA Confirmation

Confirming the MoA of a pyrazine-based compound requires isolating its direct enzymatic effects from its complex cellular metabolism. As application scientists, we rely on the following self-validating protocols to prove both competitive inhibition and lethal mutagenesis.

Protocol A: Cell-Free RdRp Elongation Assay (Confirming Direct Inhibition)

Causality: We utilize a cell-free system with the pre-synthesized active triphosphate form (Favipiravir-RTP). Testing the pyrazine prodrug in a cell-free assay would yield false negatives because the assay lacks the host kinases required for activation. Furthermore, we use denaturing PAGE rather than a simple fluorescence readout because fluorescence intercalation cannot distinguish between full-length transcripts and prematurely terminated short transcripts.

Self-Validating System: This protocol incorporates a catalytically dead RdRp mutant (e.g., DddA) as an internal negative control to guarantee that any observed nucleotide incorporation is strictly due to the active polymerase, not background nucleic acid aggregation. A parallel reaction with a known obligate chain terminator (3'-dATP) validates the assay's sensitivity to elongation arrest.

Step-by-Step Methodology:

  • Complex Assembly: Incubate purified recombinant viral RdRp (100 nM) with a synthetic RNA template-primer duplex (500 nM) in a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 5 mM MgCl2 for 15 minutes at 30°C.

  • Compound Introduction: Add varying concentrations of Favipiravir-RTP (0.1 µM to 100 µM) alongside a natural NTP mix spiked with [α-32P]GTP.

  • Elongation & Quenching: Allow the reaction to proceed for 30 minutes. Quench the reaction by adding an equal volume of formamide loading buffer containing 50 mM EDTA.

  • Resolution: Resolve the RNA products on a 20% polyacrylamide-urea denaturing gel.

  • Quantification: Visualize via phosphorimaging. Calculate the IC50 by plotting the percentage of full-length extension against the log concentration of the pyrazine derivative.

Protocol B: Viral Passaging and Next-Generation Sequencing (Confirming Lethal Mutagenesis)

Causality: To prove that the pyrazine derivative induces "error catastrophe," we must sequence the viral progeny. We specifically use sub-lethal concentrations (e.g., EC20). If we applied the EC90 concentration, viral replication would be completely suppressed, yielding insufficient RNA for accurate Next-Generation Sequencing (NGS). Sub-lethal dosing allows the virus to replicate under selective pressure, accumulating the characteristic transition mutations.

Self-Validating System: Parallel passaging is performed with Oseltamivir (a neuraminidase inhibitor). Because Oseltamivir targets viral release rather than replication, it reduces viral titer without altering the baseline mutation frequency. If the Oseltamivir control shows a wild-type mutation rate while the Favipiravir arm shows a logarithmic increase in transitions, the mutagenic MoA is unequivocally confirmed.

Step-by-Step Methodology:

  • Infection: Infect MDCK cells with Influenza A (H1N1) at a low Multiplicity of Infection (MOI = 0.01).

  • Treatment: Treat the cells with Favipiravir at its established EC20 concentration. Maintain parallel control wells treated with vehicle (DMSO) and Oseltamivir (EC20).

  • Passaging: Harvest the supernatant at 48 hours post-infection. Use this supernatant to infect a fresh monolayer of MDCK cells. Repeat for 5 consecutive passages.

  • RNA Extraction & Amplification: Extract viral RNA from the passage 5 supernatant using a spin-column method. Perform high-fidelity RT-PCR to amplify the viral polymerase genes (PA, PB1, PB2).

  • NGS Analysis: Subject the amplicons to deep sequencing (e.g., Illumina MiSeq). Utilize bioinformatics pipelines to quantify the frequency of G→A and C→U transition mutations relative to the vehicle control.

Exp_Workflow Start Synthesize Active Metabolite (Favi-RTP) Assay Cell-Free RdRp Elongation Assay Start->Assay Direct Interaction Cell Cell-Based Viral Passaging Model Start->Cell Prodrug Uptake Quant Quantify IC50 & Enzyme Kinetics Assay->Quant Seq Next-Gen Sequencing (Viral RNA) Cell->Seq Mut Analyze Transition Mutation Frequency Seq->Mut Confirm Validated MoA: Inhibition + Mutagenesis Quant->Confirm Mut->Confirm

Fig 2. Self-validating experimental workflow to confirm the dual MoA of pyrazine derivatives.

References
  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Proceedings of the Japan Academy, Series B. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 492405, Favipiravir." PubChem. URL: [Link]

  • Goldhill, D. H., et al. (2018). "The mechanism of resistance to favipiravir in influenza." Proceedings of the National Academy of Sciences. URL: [Link]

Benchmarking the Efficacy of New Pyrazine Derivatives Against Known Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine (1,4-diazine) remains a privileged scaffold in medicinal chemistry, most notably as the core of Pyrazinamide (PZA) , a first-line tuberculosis (TB) drug. However, the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains has necessitated the evolution of this scaffold.

This guide provides a technical benchmark of novel pyrazine derivatives—specifically pyrazine-hydrazones , piperazine-linked hybrids , and chalcone-pyrazine conjugates —against industry standards like PZA, Isoniazid, and Doxorubicin. We synthesize recent data (2024-2025) to demonstrate that specific structural modifications can enhance potency by 10-50 fold over parent compounds while mitigating resistance mechanisms.

Mechanistic Basis: Why Pyrazines?

To benchmark efficacy effectively, one must understand the target. The classic mechanism of PZA is unique: it is a prodrug requiring activation by the bacterial enzyme pyrazinamidase (PncA) into pyrazinoic acid (POA). POA then disrupts membrane energetics and inhibits trans-translation (RpsA) or fatty acid synthesis (FASN1).

Newer derivatives often aim to bypass the PncA activation step (overcoming the most common resistance mechanism) or target alternative pathways such as Enoyl-ACP reductase (InhA) or Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) .

Visualization: Pyrazine Activation & Resistance Pathways

The following diagram illustrates the divergent pathways of classic PZA versus novel direct-acting derivatives.

PyrazineMechanism PZA Pyrazinamide (Prodrug) PncA PncA Enzyme (Activation Step) PZA->PncA Requires acidic pH POA Pyrazinoic Acid (Active Effector) PncA->POA Hydrolysis Efflux Efflux Pumps (Resistance) POA->Efflux Extrusion (Resistance) Membrane Membrane Potential Collapse (pH Drop) POA->Membrane Accumulation FASN FASN1/RpsA Inhibition POA->FASN Novel Novel Pyrazine Derivatives Novel->Membrane Direct Lipophilic Entry DirectTarget Direct Target Binding (InhA / DprE1) Novel->DirectTarget Bypasses PncA

Figure 1: Mechanism of Action contrasting PZA prodrug activation vs. direct-acting novel pyrazine derivatives which bypass PncA-mediated resistance.

Comparative Efficacy Data

The following data aggregates potency metrics from recent high-impact medicinal chemistry evaluations.

Antimycobacterial Activity (TB)

Context: PZA is active only at acidic pH (5.5) and has poor in vitro potency (MIC ~12.5–50 µg/mL). New derivatives are engineered for activity at neutral pH and higher potency against MDR strains.

Compound ClassSpecific DerivativeTarget StrainMIC (µg/mL)Fold Improvement vs PZAMechanism Note
Standard Pyrazinamide (PZA) M. tb H37Rv12.5 - 50.0 -Prodrug; pH dependent
Standard Isoniazid (INH) M. tb H37Rv0.1 - 0.4 -InhA Inhibitor
Piperazine HybridCmpd 7 (Fluoroquinolone-urea)M. tb H37Rv0.39 ~32x Dual-targeting; active vs MDR
Pyrazine-CarboxamideCmpd 8 (4-methylbenzyl)M. tb H37Rv1.35 (6 µM)~9x Low cytotoxicity (HepG2)
Nitro-PyrazineCmpd 17 (Nitrophenyl)M. tb H37Rv1.56 ~8x Electron-withdrawing group effect
DiphenylpyrazineCmpd 5iMDR-TB Isolates5.0 >5x High binding energy to 2FUM

Analysis:

  • Lipophilicity: The addition of lipophilic tails (benzyl, piperazine) correlates with improved membrane permeability, allowing activity at neutral pH where PZA typically fails.

  • Electronic Effects: Electron-withdrawing groups (Nitro, Fluoro) on the phenyl ring attached to the pyrazine core significantly enhance potency (see Cmpd 17), likely by increasing the electrophilicity of the carbonyl center or improving target binding affinity.

Anticancer Activity (Secondary Application)

Recent "hybridization" strategies have repurposed pyrazines as kinase inhibitors.

CompoundCell Line (Cancer Type)IC50 (µM)Standard (Comparison)Status
Doxorubicin HepG2 (Liver)~1.2 -Gold Standard
Imidazo[1,2-a]pyrazine 12b HepG2 (Liver)13.0 ~10x less potentLead Hit
Chalcone-Pyrazine 48 BEL-7402 (Liver)10.7 Comparable to 5-FUInduces Apoptosis
Indolizino-Pyrazine 131 HCT116 (Colon)1.61 Comparable High Selectivity

Experimental Protocols

To reproduce these benchmarks, we recommend the Resazurin Microtiter Assay (REMA) . It is superior to MTT for pyrazines because it avoids the reduction of tetrazolium salts by the pyrazine nitrogen itself, which can yield false positives.

Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) of pyrazine derivatives against M. tuberculosis.

Reagents:

  • Resazurin Sodium Salt: Prepare 0.01% (w/v) solution in sterile distilled water. Filter sterilize (0.22 µm). Store at 4°C in the dark.

  • Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

Workflow Diagram

REMA_Protocol Step1 1. Inoculum Prep Dilute M.tb to McFarland 1.0 Step4 4. Inoculation Add 100µL bacteria to each well Step1->Step4 Step2 2. Plate Setup 96-well plate 100µL Media + Cmpd Step3 3. Serial Dilution Two-fold dilution across columns Step2->Step3 Step3->Step4 Step5 5. Incubation 7 days @ 37°C Step4->Step5 Step6 6. Development Add 30µL Resazurin Incubate 24h Step5->Step6 Step7 7. Readout Pink = Viable Blue = Inhibited Step6->Step7

Figure 2: Step-by-step workflow for the Resazurin Microtiter Assay (REMA).

Detailed Steps:
  • Compound Preparation: Dissolve derivatives in DMSO. Ensure final DMSO concentration in the well is <1% to avoid solvent toxicity.

  • Controls:

    • Positive Control: Isoniazid (0.1–1.0 µg/mL).

    • Negative Control: Media + Bacteria + Solvent (no drug).

    • Sterility Control: Media only.

  • Readout Interpretation:

    • Blue (Resazurin): No bacterial growth (Oxidized state).

    • Pink (Resorufin): Bacterial growth (Reduced by viable cells).[1]

    • Fluorescence: For higher sensitivity, read at Ex 560 nm / Em 590 nm.

Strategic Recommendations

Based on the comparative data, researchers developing new pyrazine scaffolds should:

  • Prioritize Hybridization: The most potent recent derivatives (e.g., Cmpd 7) are hybrids (e.g., fluoroquinolone-pyrazine). This "dual-warhead" approach reduces the likelihood of resistance development.

  • Target Neutral pH Activity: Classic PZA fails in non-acidic environments (e.g., active replication phase). Derivatives that do not require acid-mediated activation (bypassing PncA) are superior candidates for sterilizing non-dormant populations.

  • Validate Cytotoxicity Early: Many pyrazine derivatives show promise in potency but fail due to hepatotoxicity (a known issue with PZA). Use HepG2 cell lines in parallel with MIC assays (Target Selectivity Index > 10).

References

  • Ranjan, C. (2024). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. International Journal of Pharmaceutical Sciences. Link

  • Servusova, B., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules.[2][1][3][4][5][6][7][8][9][10][11] Link

  • BenchChem Technical Team. (2025). Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers.[3] BenchChem.[3] Link

  • Gangarapu, N.R., et al. (2025). Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents.[12] Medicinal Chemistry.[2][5][6][8][9] Link

  • Creative Bioarray. (2024). Resazurin Assay Protocol for Cell Viability and Antimicrobial Screening. Creative Bioarray Protocols.[1] Link

  • Sriram, D., et al. (2024). Recent Advances in Pyrazine-based Antitubercular Agents. (Cited within Ref 1). Link

Sources

Safety Operating Guide

3-Methoxy-6-methylpyrazin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Methoxy-6-methylpyrazin-2-amine Proper Disposal Procedures

Executive Summary: Operational Disposal Strategy

This compound (CAS: 89464-88-0) is a functionalized heterocyclic amine used primarily as a pharmaceutical intermediate. Proper disposal requires strict adherence to protocols for nitrogen-containing organic bases.

Immediate Action Directive:

  • Do NOT dispose of down the drain.[1]

  • Segregate from strong acids and oxidizing agents immediately.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Identification & Hazard Assessment

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[2]

Parameter Technical Specification
Chemical Name This compound
Synonyms 2-Amino-3-methoxy-6-methylpyrazine
CAS Number 89464-88-0 (Isomer specific; verify against vendor SDS)
Molecular Formula C₆H₉N₃O
Physical State Solid (Powder/Crystalline)
Acidity/Basicity Weak Base (Amine functionality)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335), Acute Tox (Oral)

Scientist-to-Scientist Insight: As a pyrazine derivative with an amino group, this compound is electron-rich. While stable under ambient conditions, it can form exothermic salts with strong acids. Crucially , nitrogen-rich heterocycles can generate NOx during uncontrolled combustion; therefore, controlled incineration with scrubbers is the only acceptable terminal disposal method [1, 2].

Waste Segregation & Packaging Protocols

Effective disposal begins at the bench. You must segregate waste streams to prevent cross-reactivity and ensure regulatory compliance (RCRA/EPA).

A. Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Toxic Organic Solid."

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent potential ignition.

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: If dissolved in organic solvents (e.g., DMSO, Methanol), dispose of as Flammable Organic Waste (D001).

  • Aqueous Solutions: If in acidic aqueous solution, neutralize to pH 6–8 before consolidating into the aqueous waste stream to prevent acid-catalyzed hydrolysis or heat generation in the waste drum.

  • Container: Safety solvent can (steel or HDPE) with flame arrestor.

C. Contaminated Debris (PPE/Spill Cleanup)
  • Items: Nitrile gloves, weigh boats, paper towels.

  • Protocol: Double-bag in heavy-duty (5 mil) polyethylene bags. Label as "Solid Hazardous Waste (Debris)."

Detailed Disposal Workflow

Visualizing the Decision Logic

The following diagram outlines the critical decision points for classifying and routing this compound waste.

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Debris) StateCheck->Solid Powder/Wipes Liquid Liquid (Solution) StateCheck->Liquid Reaction Mix BinSolid Bin: Hazardous Solid (Incineration) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous BinFlam Bin: Flammable Organic (Fuel Blending/Incineration) Organic->BinFlam AcidCheck Is pH < 5? Aqueous->AcidCheck Neutralize Neutralize to pH 6-8 AcidCheck->Neutralize Yes BinAq Bin: Aqueous Toxic (Wastewater Treatment) AcidCheck->BinAq No Neutralize->BinAq

Figure 1: Waste Stream Segregation Logic for Aminopyrazine Derivatives.

Spill Response & Decontamination

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the amine powder.

Required PPE:

  • Nitrile gloves (double-gloved recommended).

  • Safety goggles (chemical splash resistant).

  • N95 respirator or half-mask if powder is fine/dusty.

Step-by-Step Decontamination:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Contain: If solid, cover gently with wet paper towels to prevent dust generation. If liquid, dike with absorbent pillows.

  • Collect:

    • Solids: Scoop carefully using a non-sparking spatula into a waste jar.

    • Liquids: Absorb with vermiculite or clay-based absorbent.

  • Clean: Wipe the surface with a weak acid solution (1% Acetic Acid) . The acid protonates the amine, increasing water solubility and efficiency of removal [3].

  • Final Wash: Rinse with soap and water.[3]

Spill Response Action Plan

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Assess 3. Assess State PPE->Assess SolidAction Solid: Cover with Wet Paper Scoop to Container Assess->SolidAction Powder LiquidAction Liquid: Absorb with Vermiculite Transfer to Jar Assess->LiquidAction Spilled Soln Decon 4. Surface Decon: 1% Acetic Acid Wipe SolidAction->Decon LiquidAction->Decon Disposal 5. Label & Dispose (Hazardous Waste) Decon->Disposal

Figure 2: Operational workflow for managing accidental spills.

Regulatory Compliance & Waste Codes

Adherence to local and federal regulations is mandatory. While this specific compound is not typically listed on the EPA "P" or "U" lists (unless specified by local variants), it falls under "Characteristic" or "Process" waste.

  • EPA Waste Code (USA):

    • D001: If in a flammable solvent (Flash point < 60°C).

    • None (General): If pure solid, it is often classified simply as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated due to toxicity/irritant properties.

  • European Waste Catalogue (EWC):

    • 07 05 13:* Solid wastes containing hazardous substances (Pharmaceutical manufacture).

    • 16 05 06:* Laboratory chemicals consisting of or containing hazardous substances.

Final Scientist's Note: Always consult your institution's Environmental Health & Safety (EHS) officer before final disposal. The "Cradle-to-Grave" liability principle means your responsibility ends only when the waste is destroyed [4].

References

  • Molaid Chemicals. (2022).[4] Reaction data and CAS identification for this compound (CAS 89464-88-0). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Methoxy-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

3-Methoxy-6-methylpyrazin-2-amine is a functionalized heterocyclic building block. While specific toxicological data for this exact regioisomer is often extrapolated from the broader aminopyrazine class, its structural motifs (primary amine, pyrazine ring, ether linkage) dictate a specific safety protocol.

Beyond standard toxicity, odor containment is a critical operational requirement. Methoxypyrazines have exceptionally low odor detection thresholds (often parts per trillion). Poor handling will not only pose a health risk but can result in facility-wide contamination, leading to "nuisance odor" shutdowns.

Core Hazard Classifications (GHS/CLP)

Based on Structure-Activity Relationship (SAR) of analogous aminopyrazines:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • STOT - Single Exposure: Category 3 (Respiratory tract irritation).[1]

The PPE Shield: Defense-in-Depth Matrix

Do not rely on a "one-size-fits-all" approach. PPE selection must adapt to the state of matter (Solid vs. Solution).

Table 1: PPE Specifications
Protection ZoneSolid Handling (Powder/Crystals) Solution Handling (Dissolved in Organic Solvents) Technical Rationale
Hand Protection Double Nitrile Gloves (Min. thickness: 5 mil outer / 4 mil inner)Laminate Film (Silver Shield) or High-Grade Nitrile (Double)Dependent on solvent carrier.Amines can act as permeation enhancers. Standard latex is permeable to organic bases and must be avoided.
Respiratory N95 / P100 Respirator (If outside biosafety cabinet)Half-face Respirator with Multi-Gas/Vapor Cartridges (OV/AG)(If outside fume hood)Pyrazine dust is highly irritating to mucous membranes. Vapors can cause "chemically induced asthma" or sensitization.
Eye/Face Safety Goggles (Indirect Vent)Face Shield + Safety GogglesPrevent corneal damage from alkaline dust or splashes. Contact lenses are prohibited.[3]
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Chemical Resistant Apron (Rubber/Neoprene)Prevent accumulation of dust on street clothes, which can transfer odors and allergens home.

Operational Workflow: The "Zero-Exposure" Protocol

As a Senior Scientist, I emphasize that PPE is the last line of defense. The primary defense is your experimental design.

Phase A: Preparation & Weighing
  • Static Control: Pyrazine powders are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • Containment: Weigh only inside a certified Chemical Fume Hood or Powder Weighing Station.

  • Double-Containment: Transport the reagent bottle inside a secondary, sealable plastic container to prevent breakage during transit.

Phase B: Reaction & Synthesis
  • Solvent Choice: When dissolving, add solvent slowly. Amines can be exothermic upon solvation.

  • Inert Atmosphere: This compound is electron-rich. Perform reactions under Nitrogen or Argon to prevent oxidation, which can form unknown, potentially more toxic byproducts.

Phase C: Waste & Odor Destruction (Critical)
  • The "Bleach Kill" Method: Before disposing of glassware or gloves, treat them with a 10% Sodium Hypochlorite (Bleach) solution.

    • Mechanism: Hypochlorite oxidizes the pyrazine ring and amine, destroying the biological activity and the potent odor.

    • Soak Time: Minimum 30 minutes.

  • Segregation: Do not mix amine waste with acid waste streams (risk of heat generation/spattering).

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the operational state.

PPE_Decision_Matrix cluster_legend Protocol Legend Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Form Liquid Solution / Liquid StateCheck->Liquid Dissolved DustRisk Is Dust Generation Likely? Solid->DustRisk Hood Work in Fume Hood? DustRisk->Hood Yes PPE_Level1 PPE LEVEL 1: Nitrile Gloves (Double) Safety Glasses Lab Coat Hood->PPE_Level1 Yes (Verified Flow) PPE_Level2 PPE LEVEL 2: Nitrile + Tyvek Sleeves Goggles (No Vents) N95 Mask (if hood failure risk) Hood->PPE_Level2 No / Open Bench SolventCheck Check Carrier Solvent Liquid->SolventCheck SolventCheck->PPE_Level1 Standard Solvent (EtOH, Water) PPE_Level3 PPE LEVEL 3: Laminate/Silver Shield Gloves Face Shield + Goggles Chemical Apron SolventCheck->PPE_Level3 Penetrating Solvent (DCM, DMSO) key Green: Standard Safety | Red: High Hazard

Figure 1: Automated decision tree for PPE selection based on physical state and engineering controls.

Emergency Response Protocols

Accidental Spills
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: If powder, cover with a damp paper towel (to prevent dust). If liquid, use absorbent pads.

  • Neutralize: Apply the 10% Bleach solution described in Section 3 to the spill area. Wait 15 minutes.

  • Cleanup: Sweep/wipe up treated material into a dedicated hazardous waste bag. Do not use a vacuum cleaner (aerosolizes the dust).

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[4][5][6][7] Lift eyelids.[7] Time is tissue.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][6][7] Do not use alcohol/solvents (increases skin absorption).

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention for potential sensitization.

References

  • PubChem. (n.d.). Compound Summary: Aminopyrazine derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.